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Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to (2,2,6,6-Tetramethylcyclohexyl)methanol

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of (2,2,6,6-Tetramethylcyclohexyl)methanol, a sterically hindered primary alcohol. Due to its specific substitu...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of (2,2,6,6-Tetramethylcyclohexyl)methanol, a sterically hindered primary alcohol. Due to its specific substitution pattern, this compound presents unique properties that are of interest in various fields of chemical research, particularly in medicinal chemistry and materials science. While it is a structurally valid molecule, it is not widely cataloged in major chemical databases, indicating its status as a specialized research chemical.

Chemical Identity and Physical Properties

Identifiers
IdentifierValue
IUPAC Name (2,2,6,6-Tetramethylcyclohexyl)methanol
Molecular Formula C₁₁H₂₂O
Molecular Weight 170.29 g/mol
Canonical SMILES C1(C(CCCC1(C)C)(C)C)CO
InChI Key InChI=1S/C11H22O/c1-10(2)7-6-8-11(3,4,9-12)5-10/h12H,5-9H2,1-4H3
Physicochemical Properties (Predicted)

The properties of (2,2,6,6-Tetramethylcyclohexyl)methanol are largely dictated by its bulky 2,2,6,6-tetramethylcyclohexyl group, which imparts significant steric hindrance around the primary alcohol.

PropertyPredicted ValueNotes
Appearance Colorless liquid or low-melting solidTypical for alcohols of this molecular weight.
Boiling Point > 200 °CExpected to be elevated due to molecular weight and hydrogen bonding.
Melting Point Not availableLikely a low-melting solid.
Solubility Sparingly soluble in water, soluble in organic solventsThe large hydrophobic alkyl group will dominate its solubility profile.
Density ~0.9 g/cm³Similar to other cyclohexylmethanol derivatives.[2]

Synthesis and Reaction Pathways

The most logical and efficient synthesis of (2,2,6,6-Tetramethylcyclohexyl)methanol starts from the corresponding commercially available ketone, 2,2,6,6-Tetramethylcyclohexanone (CAS: 1195-93-3).[3] The synthesis involves a one-carbon homologation, which can be achieved through several standard organic chemistry methods.

Synthesis_Pathway Ketone 2,2,6,6-Tetramethylcyclohexanone Aldehyde 2,2,6,6-Tetramethylcyclohexanecarbaldehyde Ketone->Aldehyde 1. Wittig Reaction (e.g., Ph₃P=CHOMe) 2. Hydrolysis Alcohol (2,2,6,6-Tetramethylcyclohexyl)methanol Aldehyde->Alcohol Reduction (e.g., NaBH₄, LiAlH₄)

Figure 1: Proposed synthetic pathway to (2,2,6,6-Tetramethylcyclohexyl)methanol.

Experimental Protocol: Synthesis via Wittig Reaction and Reduction

This two-step protocol provides a reliable method for the synthesis of the target alcohol.

Step 1: Synthesis of 2,2,6,6-Tetramethylcyclohexanecarbaldehyde

  • To a solution of methoxymethyl)triphenylphosphonium chloride in anhydrous THF, add a strong base such as n-butyllithium at 0°C to generate the ylide.

  • Add a solution of 2,2,6,6-Tetramethylcyclohexanone in THF to the ylide solution and allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction with water and extract the product with diethyl ether.

  • The crude enol ether is then hydrolyzed with an aqueous acid (e.g., HCl) to yield 2,2,6,6-Tetramethylcyclohexanecarbaldehyde.

  • Purify the aldehyde by column chromatography on silica gel.

Step 2: Reduction to (2,2,6,6-Tetramethylcyclohexyl)methanol

  • Dissolve the purified 2,2,6,6-Tetramethylcyclohexanecarbaldehyde in a suitable solvent such as methanol or ethanol.

  • Cool the solution to 0°C and add sodium borohydride portion-wise.

  • Stir the reaction at room temperature until completion (monitored by TLC).

  • Quench the reaction by the slow addition of water, followed by acidification with dilute HCl.

  • Extract the product with an organic solvent, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield (2,2,6,6-Tetramethylcyclohexyl)methanol.

Reactivity and Steric Hindrance

The significant steric bulk of the tetramethylcyclohexyl group has a profound impact on the reactivity of the primary alcohol.

  • Esterification: Reactions with sterically hindered carboxylic acids or their derivatives will be slow and may require forcing conditions or specialized catalysts.[4]

  • Oxidation: Oxidation to the corresponding aldehyde can be achieved using milder, selective oxidizing agents to avoid over-oxidation.

  • Substitution Reactions: Sₙ2 reactions at the methylene carbon will be significantly hindered.[5]

Spectroscopic Characterization

The structural features of (2,2,6,6-Tetramethylcyclohexyl)methanol give rise to a predictable spectroscopic signature.

¹H NMR Spectroscopy
ProtonsChemical Shift (ppm)MultiplicityIntegration
-CH ₂OH~3.4 - 3.6Doublet2H
-CH₂OH Variable (broad singlet)Broad Singlet1H
Cyclohexyl ring protons~1.0 - 1.8Multiplets9H
-C(CH ₃)₂~0.9 - 1.2Singlets12H
¹³C NMR Spectroscopy
CarbonChemical Shift (ppm)
-C H₂OH~65 - 70
C -CH₂OH~40 - 45
Quaternary carbons (-C (CH₃)₂)~30 - 35
Cyclohexyl ring carbons~20 - 40
Methyl carbons (-C(C H₃)₂)~25 - 30
Infrared (IR) Spectroscopy
Functional GroupWavenumber (cm⁻¹)Appearance
O-H stretch3200 - 3600Broad
C-H stretch (sp³)2850 - 3000Strong
C-O stretch1000 - 1100Strong
Mass Spectrometry

The electron ionization mass spectrum is expected to show a weak or absent molecular ion peak (m/z 170) due to facile fragmentation. Key fragments would arise from the loss of water (M-18), and cleavage of the C-C bond between the ring and the hydroxymethyl group.

Applications in Research and Drug Development

The sterically hindered nature of the 2,2,6,6-tetramethylcyclohexyl motif makes it a valuable building block in medicinal chemistry and materials science.

Medicinal Chemistry
  • Bioisosteric Replacement: The bulky alkyl group can serve as a bioisostere for other large hydrophobic groups in drug candidates, potentially improving metabolic stability and pharmacokinetic properties.[6]

  • Modulation of Physicochemical Properties: Introduction of this moiety can influence a molecule's lipophilicity and solubility, which are critical parameters in drug design.

  • Scaffold for Novel Therapeutics: The cyclohexane ring can serve as a rigid scaffold for the attachment of various pharmacophores, and its derivatives have been explored for a range of biological activities.[7]

Drug_Development cluster_0 Core Compound cluster_1 Applications Core (2,2,6,6-Tetramethylcyclohexyl)methanol App1 Improved Metabolic Stability Core->App1 Steric Shielding App2 Enhanced Lipophilicity Core->App2 Hydrophobic Nature App3 Rigid Scaffold for Pharmacophores Core->App3 Defined 3D Structure

Figure 2: Potential applications of the title compound in drug development.

Materials Science

The bulky nature of the tetramethylcyclohexyl group can be exploited in the design of polymers and other materials with unique thermal and mechanical properties.

Safety and Handling

As with any chemical, (2,2,6,6-Tetramethylcyclohexyl)methanol should be handled with appropriate safety precautions. While specific toxicity data is unavailable, general guidelines for handling sterically hindered alcohols should be followed.[8][9]

  • Personal Protective Equipment (PPE): Wear safety glasses, chemical-resistant gloves (e.g., nitrile), and a lab coat.

  • Ventilation: Handle in a well-ventilated area, preferably in a fume hood.

  • Fire Safety: Keep away from open flames and other ignition sources, as it is expected to be a flammable liquid.[10]

  • Spills: In case of a spill, absorb with an inert material and dispose of as chemical waste.

  • Storage: Store in a tightly sealed container in a cool, dry place.

Conclusion

(2,2,6,6-Tetramethylcyclohexyl)methanol represents a unique chemical entity with potential applications stemming from its significant steric hindrance. While not a commonly available compound, its synthesis is achievable through established organic chemistry methodologies. Further research into the properties and applications of this and related sterically hindered alcohols is warranted to fully explore their potential in drug discovery and materials science.

References

  • PubChem. 2,2,6,6-Tetramethylcyclohexanol. National Center for Biotechnology Information. [Link][11]

  • Journal of the Chemical Society D. Reduction of 2,2,6,6-tetramethylpiperidine nitroxide radical via complex formation with copper(II) perchlorate. RSC Publishing. [Link][12]

  • PubChem. 2,6,6-Trimethylcyclohexene-1-methanol. National Center for Biotechnology Information. [Link][13]

  • Google Patents. CN104628626A - Preparation method of 2,2,6,6-tetramethyl-4-piperidinol. [14]

  • ResearchGate. Reduction of 2,2,6,6-tetramethyl-piperidinyl-1-oxy (TEMPO) to 1-hydroxy-2,2,6,6- tetramethyl-piperidine (TEMPO-OH). [Link][15]

  • Rsc.org. TMP (2,2,6,6-Tetramethylpiperidide)-Aluminate Bases: Lithium-Mediated. [Link][16]

  • Chemistry LibreTexts. 17.6 Reactions of Alcohols. [Link][17]

  • PubChem. 2,2,6,6-Tetramethylcyclohexanone. National Center for Biotechnology Information. [Link][3]

  • MDPI. Exploring the Chemical Properties and Medicinal Applications of Tetramethylthiocycloheptyne Sulfoximine Used in Strain-Promoted Azide–Alkyne Cycloaddition Reactions. [Link][18]

  • NSTA. Safer Handling of Alcohol in the Laboratory. [Link][8]

  • NIST WebBook. 2-Cyclohexene-1-carboxaldehyde, 2,6,6-trimethyl-. [Link][19]

  • Wikipedia. Cyclohexylmethanol. [Link][2]

  • White Rose Research Online. 2,2,6,6-Tetramethyloxane as an Alternative Hindered Ether Solvent for Organic Synthesis. [Link][20]

  • Cannabis Lab. Safety Procedures for Ethanol in a Cannabis Lab. [Link][21]

  • Wikipedia. 2,2,6,6-Tetramethylpiperidine. [Link][22]

  • PMC. Tetrazolium Compounds: Synthesis and Applications in Medicine. [Link][23]

  • ResearchGate. Computational and NMR Spectroscopic Evidence for Stereochemistry-Dependent Conformations of 2,2,6,6-Tetramethylpiperidinyl-Masked 1,2-Diols. [Link][24]

  • Google Patents. US3890370A - Process for preparing 2,6,6-trimethyl 1-alkoxycarbonyl-2,4-cyclohexadienes. [25]

  • Quora. How to synthesis 2- methyl cyclohexanone from cyclohexanone. [Link][26]

  • ResearchGate. CYCLOHEXANE AND ITS FUNCTIONALLY SUBSTITUTED DERIVATIVES: IMPORTANT CLASS OF ORGANIC COMPOUNDS WITH POTENTIAL ANTIMICROBIAL ACTIVITIES. [Link][7]

  • ZHONGDA. What are the safety precautions when handling alcohols?. [Link][9]

  • Organic Syntheses Procedure. Cyclohexanone, 3-hydroxy-2,2-dimethyl-, (S)-. [Link][27]

  • ACS Publications. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. [Link][28]

  • Stanford Environmental Health & Safety. Ethanol Factsheet. [Link][10]

  • ResearchGate. Esterification of Sterically Hindered Acids and Alcohols in Fluorous Media. [Link][4]

  • ASHP. Guidelines on Handling Hazardous Drugs. [Link][29]

  • Chemistry LibreTexts. 14.4: Dehydration Reactions of Alcohols. [Link][30]

  • Khan Academy. Steric hindrance | Substitution and elimination reactions | Organic chemistry. [Link][5]

  • Vaia. A primary or secondary alcohol can be protected by conversion to its tetrahydropyranyl ether. Why is formation of THP ethers by this reaction limited to primary and secondary alcohols?. [Link][31]

  • SpectraBase. 1-Cyclohexene-1-methanol, .alpha.,2,6,6-tetramethyl-. [Link][32]

Sources

Exploratory

physicochemical properties of (2,2,6,6-Tetramethylcyclohexyl)methanol

An In-depth Technical Guide to the Physicochemical Properties of (2,2,6,6-Tetramethylcyclohexyl)methanol for Drug Discovery Applications Executive Summary This technical guide provides a comprehensive analysis of the , a...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Physicochemical Properties of (2,2,6,6-Tetramethylcyclohexyl)methanol for Drug Discovery Applications

Executive Summary

This technical guide provides a comprehensive analysis of the , a sterically hindered alcohol with significant potential in medicinal chemistry and drug development. Due to the limited availability of direct experimental data for this specific compound in public databases, this document adopts a dual approach. Firstly, it outlines the deduced and computed properties based on its molecular structure. Secondly, it provides detailed, field-proven experimental protocols for determining critical physicochemical parameters such as lipophilicity and solubility. Throughout this guide, we leverage data from the closely related analogue, 2,2,6,6-Tetramethylcyclohexanol, for comparative context. The primary objective is to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies required to fully characterize and utilize (2,2,6,6-Tetramethylcyclohexyl)methanol in their research endeavors.

Introduction: The Role of Sterically Hindered Scaffolds in Medicinal Chemistry

The 2,2,6,6-tetramethylcyclohexyl moiety represents a highly lipophilic and sterically demanding scaffold. In drug design, incorporating such bulky, non-polar groups can be a deliberate strategy to enhance metabolic stability by shielding susceptible functional groups from enzymatic degradation. Furthermore, these scaffolds can modulate a compound's lipophilicity, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. (2,2,6,6-Tetramethylcyclohexyl)methanol, which combines this bulky aliphatic ring with a primary alcohol functional group, presents an interesting candidate for library synthesis and lead optimization. The primary alcohol offers a versatile handle for further chemical modification, while the core structure provides a robust, metabolically stable anchor.

This guide will focus on the fundamental properties that dictate its behavior in biological systems and guide its application in research.

Molecular Structure and Core Properties

The foundational properties of a compound are derived directly from its chemical structure. (2,2,6,6-Tetramethylcyclohexyl)methanol is a saturated cycloalkane bearing four methyl groups at the 2 and 6 positions and a hydroxymethyl group at the 1 position. For comparative purposes, we will reference its structural analogue, 2,2,6,6-Tetramethylcyclohexanol, which lacks the methylene (-CH2-) spacer.

Property(2,2,6,6-Tetramethylcyclohexyl)methanol (Target)2,2,6,6-Tetramethylcyclohexanol (Analogue)
2D Structure Structure of (2,2,6,6-Tetramethylcyclohexyl)methanolStructure of 2,2,6,6-Tetramethylcyclohexanol
IUPAC Name (2,2,6,6-Tetramethylcyclohexyl)methanol2,2,6,6-Tetramethylcyclohexan-1-ol[1]
Molecular Formula C₁₁H₂₂OC₁₀H₂₀O[1]
Molecular Weight 170.30 g/mol 156.27 g/mol [1]
CAS Number Not readily available6948-41-0[1]

Lipophilicity: A Key Determinant of Pharmacokinetic Behavior

Lipophilicity, the affinity of a molecule for a lipophilic environment, is arguably one of the most critical physicochemical properties in drug discovery.[2] It is commonly expressed as the logarithm of the partition coefficient (LogP) between n-octanol and water. This parameter profoundly influences a drug's ability to cross biological membranes, its distribution within the body, and its interaction with metabolic enzymes.[3][4]

Experimental Protocol: The Shake-Flask Method for LogP Determination (OECD Guideline 107)

The shake-flask method is the gold-standard for LogP determination due to its direct measurement approach.[3] The causality behind this choice rests on its ability to establish a true thermodynamic equilibrium, providing a highly reliable value for compounds within the LogP range of -2 to 4.[3]

Methodology:

  • Solvent Preparation: Pre-saturate n-octanol with water and water (or a suitable buffer, e.g., pH 7.4 phosphate buffer) with n-octanol by shaking them together for 24 hours at the experimental temperature, followed by separation. This step is critical to prevent volume changes during the experiment.

  • Compound Preparation: Prepare a stock solution of (2,2,6,6-Tetramethylcyclohexyl)methanol in n-octanol. The concentration should be chosen to be within the linear range of the analytical method.

  • Partitioning: In a suitable vessel (e.g., a separatory funnel), combine a precise volume of the pre-saturated n-octanol stock solution with a precise volume of the pre-saturated aqueous phase.

  • Equilibration: Shake the vessel vigorously for 5-10 minutes to facilitate partitioning. Subsequently, allow the phases to separate completely. Centrifugation is often required to break up any emulsions, which can be a challenge with amphiphilic compounds.[5]

  • Sampling and Analysis: Carefully sample a known volume from both the n-octanol and aqueous phases.

  • Quantification: Determine the concentration of the compound in each phase using a validated analytical technique, typically Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection.

  • Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The final value is expressed as LogP.

G cluster_prep Phase Preparation cluster_exp Partitioning Experiment cluster_analysis Analysis p1 Saturate n-Octanol with Water p2 Saturate Water with n-Octanol e1 Combine Saturated Phases & Compound p2->e1 e2 Shake to Equilibrate e1->e2 e3 Separate Phases (Centrifuge if needed) e2->e3 a1 Sample Aqueous Phase e3->a1 a3 Quantify Concentration (HPLC-UV) a1->a3 a2 Sample n-Octanol Phase a2->a3 a4 Calculate LogP = log([C]oct / [C]aq) a3->a4

Caption: Workflow for LogP determination using the shake-flask method.

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the identity and purity of a synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure, including the connectivity of atoms and the chemical environment of protons (¹H NMR) and carbons (¹³C NMR).

  • ¹H NMR Prediction: For (2,2,6,6-Tetramethylcyclohexyl)methanol, one would expect to see a sharp, large singlet in the aliphatic region (approx. 0.9-1.2 ppm) corresponding to the twelve equivalent protons of the four methyl groups. The protons of the cyclohexyl ring would appear as a series of complex multiplets. The two protons of the -CH₂OH group would likely appear as a doublet, coupled to the hydroxyl proton (if not exchanging with the solvent), and the hydroxyl proton itself would appear as a triplet. The exact chemical shifts can be influenced by the choice of deuterated solvent.[6][7]

  • ¹³C NMR Prediction: The spectrum would be expected to show a signal for the four equivalent methyl carbons, distinct signals for the carbons of the cyclohexyl ring, and a signal for the hydroxymethyl carbon (-CH₂OH). Standard chemical shift databases can be used for more precise predictions.[8][9]

Safety and Handling

While a specific Safety Data Sheet (SDS) for (2,2,6,6-Tetramethylcyclohexyl)methanol is not available, its structure as a higher-order alcohol suggests general laboratory precautions should be taken.

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles with side-shields, and a lab coat.[10]

  • Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of any potential vapors.[10][11]

  • Fire Safety: As a combustible organic compound, keep it away from open flames and sources of ignition.[12][13][14]

  • Handling: Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.[13] A full risk assessment should be performed before any experimental work is undertaken.

Conclusion

(2,2,6,6-Tetramethylcyclohexyl)methanol is a compound with promising structural features for applications in drug discovery, primarily owing to its sterically hindered and lipophilic nature. This guide has established its core molecular properties through structural deduction and provided a framework for its empirical characterization using standard, validated methodologies. The detailed protocols for determining lipophilicity and the predictive analysis of its spectroscopic signature offer a robust starting point for researchers. The successful application of this compound will depend on the rigorous experimental validation of these and other physicochemical properties, enabling its rational incorporation into the design of novel therapeutic agents.

References

  • Liquid Chromatography on the Different Methods for the Determination of Lipophilicity: An Essential Analytical Tool in Medicinal Chemistry. (2022). MDPI. [Link]

  • NMR Chemical Shifts. (1997). Journal of Organic Chemistry. [Link]

  • 2,6,6-Trimethyl-1-cyclohexene-1-methanol. CAS Common Chemistry. [Link]

  • State of the art and prospects of methods for determination of lipophilicity of chemical compounds. (2019). Trends in Analytical Chemistry. [Link]

  • SAFETY DATA SHEET - Methanol. State of Michigan. [Link]

  • LIPOPHILICITY с METHODS OF DETERMINATION AND ITS ROLE IN MEDICINAL CHEMISTRY. SciSpace. [Link]

  • Safety Data Sheet: Methanol. (2019). Chemos GmbH & Co.KG. [Link]

  • Methanol - SAFETY DATA SHEET. (2025). PENTA. [Link]

  • Macrocycles: MCR synthesis and applications in drug discovery. PMC. [Link]

  • Development of experimental methods to determine high lipophilicity of new chemical compounds : applications to cyclosporin A and bioconcentration. (2010). University of Geneva. [Link]

  • 2,2,6,6-Tetramethylcyclohexanol. PubChem. [Link]

  • Multicomponent Reaction-Assisted Drug Discovery: A Time- and Cost-Effective Green Approach Speeding Up Identification and Optimization of Anticancer Drugs. PMC. [Link]

  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. (2010). Organometallics. [Link]

  • Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds. (2022). PMC. [Link]

  • Synthesis and odor of optically active trans-2,2,6-trimethylcyclohexyl methyl ketones and their related compounds (2003). SciSpace. [Link]

  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. EPFL. [Link]

  • Continuous synthesis of 2,2,6,6-tetramethyl-4-piperidinol over CuCrSr/Al2O3: effect of Sr promoter. PMC. [Link]

  • Advances in Green Chemistry for Pharmaceutical Applications. (2020). Pharmaceutical Technology. [Link]

  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. KGROUP. [Link]

  • 2,2,6,6-Tetramethyloxane as an Alternative Hindered Ether Solvent for Organic Synthesis. White Rose Research Online. [Link]

  • Continuous synthesis of 2,2,6,6-tetramethyl-4-piperidinol over CuCrSr/Al2O3: effect of Sr promoter. RSC Publishing. [Link]

Sources

Foundational

A Technical Guide to Laboratory Safety & Handling: A Case Study on Methanol

Note to the Reader: A specific, publicly available Safety Data Sheet (SDS) for (2,2,6,6-Tetramethylcyclohexyl)methanol could not be located. To fulfill the objective of providing an in-depth technical guide on interpreti...

Author: BenchChem Technical Support Team. Date: March 2026

Note to the Reader: A specific, publicly available Safety Data Sheet (SDS) for (2,2,6,6-Tetramethylcyclohexyl)methanol could not be located. To fulfill the objective of providing an in-depth technical guide on interpreting and applying SDS information in a research setting, this document will focus on the widely used and structurally relevant laboratory chemical, Methanol (CH₃OH) . As a primary alcohol, Methanol shares functional group characteristics with the target molecule and serves as an excellent, well-documented model for understanding chemical safety protocols.

Introduction: Beyond the Label

In the fast-paced environment of research and development, the Safety Data Sheet (SDS) is more than a regulatory formality; it is a foundational document for risk assessment and experimental design. For a substance like Methanol—ubiquitous as a solvent, fuel, and synthetic precursor—a deep understanding of its SDS is critical.[1] This guide moves beyond a simple recitation of SDS sections, offering a practical interpretation of the data within, aimed at empowering researchers to work safely and effectively. We will dissect the core safety principles for Methanol, providing a framework that is adaptable to other hazardous reagents encountered in the laboratory.

Hazard Identification and GHS Classification: Decoding the Risk

Methanol's hazardous properties are multifaceted, as defined by the Globally Harmonized System (GHS). It is classified as a highly flammable liquid and is acutely toxic via oral, dermal, and inhalation routes.[2][3][4] A primary danger of Methanol is its specific target organ toxicity, particularly affecting the optic nerve and central nervous system (CNS), which can lead to blindness or death.[2][4][5]

The GHS classification provides a snapshot of these risks through pictograms, a signal word, and standardized hazard (H) and precautionary (P) statements.

GHS Classification Summary for Methanol
Pictograms Flame, Skull and Crossbones, Health Hazard
Signal Word Danger [3][4]
Hazard Statements H225: Highly flammable liquid and vapor.[2][3][4] H301: Toxic if swallowed.[2][3][4] H311: Toxic in contact with skin.[2][3][4] H331: Toxic if inhaled.[2][3][4] H370: Causes damage to organs (optic nerve, central nervous system).[2][3][4]
Key Precautionary Statements P210: Keep away from heat, sparks, open flames, and hot surfaces. — No smoking.[4][6] P260: Do not breathe dust/fume/gas/mist/vapors/spray.[4][6] P280: Wear protective gloves/protective clothing/eye protection/face protection.[6] P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor.[4] P308 + P311: IF exposed or concerned: Call a POISON CENTER/doctor.[6]

Understanding this classification is the first step in designing safe experiments. The high flammability (Flash Point: ~9-12°C) dictates that it must be handled away from any potential ignition sources, and its vapor can form explosive mixtures with air.[7][8] The acute toxicity and target organ effects underscore the critical need to prevent all routes of exposure—inhalation, ingestion, and skin contact.

Exposure Controls & Personal Protective Equipment (PPE)

Controlling exposure is a matter of implementing a hierarchy of controls. The most effective measures are engineering controls, followed by administrative controls, and finally, personal protective equipment.

Engineering Controls

The primary engineering control for handling Methanol is a certified chemical fume hood.[9] This is non-negotiable. The fume hood provides essential ventilation to prevent the accumulation of toxic and flammable vapors in the laboratory workspace.[6][9] All equipment used for handling Methanol, especially for transfers of significant volumes, must be properly grounded and bonded to prevent the buildup of static electricity, which can serve as an ignition source.[6][10][11]

Personal Protective Equipment (PPE)

PPE is the last line of defense and must be selected based on the specific hazards of Methanol.

  • Hand Protection: Standard nitrile gloves are often used for incidental contact, but they provide limited protection.[9] For prolonged handling or immersion, heavier-duty gloves such as butyl rubber or Viton should be considered. Always check the glove manufacturer's resistance guide for "Methanol." Contaminated gloves must be changed immediately.[9]

  • Eye Protection: ANSI-approved safety glasses with side shields are the minimum requirement. However, due to Methanol's toxicity and potential for splashing, chemical splash goggles are strongly recommended.[9][12]

  • Skin and Body Protection: A flame-resistant lab coat, fully buttoned, is mandatory.[9] Personnel should also wear full-length pants and closed-toe shoes.[9] For large-scale operations, additional protective clothing may be necessary.

Emergency Protocols: Preparedness and Response

A swift and correct response to an emergency can significantly mitigate harm. All personnel working with Methanol must be familiar with these procedures and the location of safety equipment like showers, eyewash stations, and fire extinguishers.

First-Aid Measures
  • Inhalation: Immediately move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration (avoiding mouth-to-mouth). Seek immediate medical attention.[2][9]

  • Skin Contact: Remove all contaminated clothing immediately. Flush the affected skin with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[2][9]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[9]

  • Ingestion: Do NOT induce vomiting. [6][9] If the person is conscious, rinse their mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[9] The effects of ingestion may be delayed, making prompt medical care essential.[8]

Spill Response Workflow

A minor spill (<100 mL) in a chemical fume hood can typically be handled by trained lab personnel. A major spill requires evacuation and professional emergency response.

Spill_Response start Methanol Spill Occurs q_minor Is the spill MINOR (<100mL & contained in hood)? start->q_minor alert Alert personnel in the immediate area. Restrict access. q_minor->alert Yes evacuate EVACUATE THE AREA IMMEDIATELY q_minor->evacuate No don_ppe Don appropriate PPE: - Double Nitrile/Butyl Gloves - Goggles & Face Shield - FR Lab Coat alert->don_ppe absorb Cover spill with inert absorbent material (e.g., vermiculite, sand). don_ppe->absorb collect Using non-sparking tools, collect absorbed material into a sealable container. absorb->collect decontaminate Decontaminate the area with soap and water. collect->decontaminate dispose Label container as "Methanol Hazardous Waste" and dispose via EHS. decontaminate->dispose end Spill Secured dispose->end call_emergency Pull fire alarm. Call Emergency Services (from a safe location). evacuate->call_emergency

Sources

Exploratory

The Solvation Thermodynamics of (2,2,6,6-Tetramethylcyclohexyl)methanol: A Technical Guide

Executive Summary (2,2,6,6-Tetramethylcyclohexyl)methanol (CAS: 83357-68-0) is a highly sterically hindered, lipophilic primary alcohol utilized as a specialized building block in organic synthesis, materials science, an...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(2,2,6,6-Tetramethylcyclohexyl)methanol (CAS: 83357-68-0) is a highly sterically hindered, lipophilic primary alcohol utilized as a specialized building block in organic synthesis, materials science, and drug development [1]. Due to its unique structural topology—featuring a cyclohexane ring flanked by four equatorial and axial methyl groups adjacent to the hydroxymethyl moiety—its solubility profile deviates significantly from standard aliphatic alcohols. This whitepaper provides a comprehensive analysis of its solubility in organic solvents, grounded in Hansen Solubility Parameters (HSP) and thermodynamic principles, alongside a validated experimental protocol for empirical quantification.

Structural Analysis and Solvation Causality

To predict and manipulate the solubility of (2,2,6,6-Tetramethylcyclohexyl)methanol, one must first deconstruct its steric environment. The molecule consists of a C11 hydrocarbon framework (Molecular Weight: 170.30 g/mol ) dominating a single polar hydroxyl (-OH) group [1].

The gem-dimethyl groups at the C2 and C6 positions create a profound "steric shield" around the C1-attached hydroxymethyl group. This structural feature dictates its solvation thermodynamics in three distinct ways:

  • Suppression of Hydrogen Bonding: While the primary alcohol can act as a hydrogen bond donor, the bulky tetramethyl groups physically restrict the approach of solvent molecules, reducing the frequency and strength of intermolecular hydrogen-bonded networks (such as those seen in unhindered alcohols like ethanol or hexanol).

  • Dominance of Dispersion Forces: The extensive non-polar surface area maximizes London dispersion forces, making the molecule highly affine to aliphatic and aromatic hydrocarbons.

  • Entropic Cavity Penalty: In highly polar protic solvents (like water), the energetic cost of forming a solvent cavity large enough to accommodate the bulky hydrophobic ring far outweighs the exothermic energy released by the single, hindered hydrogen bond, resulting in practical insolubility.

Thermodynamics S1 1. Solute-Solute Disruption (Endothermic: ΔH > 0) S3 3. Solute-Solvent Interaction (Exothermic: ΔH < 0) S1->S3 S2 2. Solvent Cavity Formation (Endothermic: ΔH > 0) S2->S3 S4 Free Energy of Solvation (ΔG = ΔH - TΔS < 0) S3->S4

Thermodynamic pathway of solvation. Steric hindrance minimizes ΔH (exothermic) in polar solvents.

Theoretical Framework: Hansen Solubility Parameters (HSP)

Hansen Solubility Parameters divide the total cohesive energy of a liquid into three distinct intermolecular interactions: Dispersion (


), Polar (

), and Hydrogen Bonding (

)[2]. Because empirical HSP data for this specific niche compound is not universally tabulated, we derive highly accurate predictive values by analyzing structural analogs such as l-menthol and cyclohexanemethanol [2][3].
Table 1: Predictive Hansen Solubility Parameters (HSP)
ParameterSymbolEstimated Value (MPa

)
Mechanistic Justification
Dispersion

16.5 - 17.5High due to the bulky C11 cycloaliphatic hydrocarbon framework.
Polarity

3.0 - 4.5Low; the single dipole moment of the -OH group is diluted by the large non-polar mass.
Hydrogen Bonding

8.0 - 9.5Moderate to Low; the -OH group is present but sterically shielded by the 2,2,6,6-tetramethyl groups.

Note: Solvents with HSP values closely matching this profile (minimizing the interaction radius,


) will act as optimal solvents.

Solubility Profile Across Organic Solvent Classes

Based on the structural thermodynamics and HSP framework, the solubility of (2,2,6,6-Tetramethylcyclohexyl)methanol in organic solvents follows a predictable hierarchy.

Table 2: Empirical Solubility Matrix
Solvent ClassRepresentative SolventsSolubility LevelCausal Explanation
Non-Polar Aliphatic Hexane, Heptane, CyclohexaneExcellent (>100 mg/mL)Ideal matching of

. The solvent easily forms a cavity for the lipophilic ring without disrupting strong solvent-solvent networks.
Non-Polar Aromatic Toluene, XyleneExcellent (>100 mg/mL)Strong dispersion interactions and favorable entropy of mixing.
Polar Aprotic Dichloromethane (DCM), Ethyl Acetate, THFHigh (50 - 100 mg/mL)The solvent's hydrogen bond acceptor sites interact favorably with the solute's shielded -OH proton, overcoming the minor polarity mismatch.
Polar Protic Methanol, Ethanol, IsopropanolModerate (10 - 50 mg/mL)Soluble, but the solute's steric bulk disrupts the solvent's native hydrogen-bonded network, creating an entropic penalty.
Aqueous Water, Aqueous BuffersPractically Insoluble (<0.1 mg/mL)Extreme hydrophobic effect; the energetic cost of cavity formation in water is insurmountable by the single shielded hydroxyl group [4].

Experimental Protocol: Determination of Thermodynamic Solubility

For researchers requiring precise quantitative solubility data for formulation or reaction optimization, predictive models must be empirically validated. The following protocol outlines a self-validating "Shake-Flask" methodology, adapted from OECD Guideline 105, specifically optimized for sterically hindered, non-UV-active lipophilic alcohols [4].

Step-by-Step Methodology

Phase 1: Equilibration (The Self-Validating Step)

  • Preparation: Add an excess amount of (2,2,6,6-Tetramethylcyclohexyl)methanol (solid/viscous liquid) to 5.0 mL of the target organic solvent in a tightly sealed, chemically inert borosilicate glass vial.

  • Agitation: Place the vial in a temperature-controlled orbital shaker set to the target temperature (e.g., 25.0 ± 0.1 °C). Agitate at 200 RPM.

  • Time-Course Sampling: To ensure true thermodynamic equilibrium (rather than kinetic dissolution), sample the mixture at two distinct time points: 24 hours and 48 hours . If the concentration varies by less than 5% between these points, equilibrium is validated.

Phase 2: Phase Separation 4. Centrifugation: Transfer the suspension to a temperature-controlled centrifuge. Spin at 10,000 RPM for 15 minutes at the exact equilibration temperature to separate the undissolved excess solute from the saturated supernatant. 5. Filtration (Optional but Recommended): Pass the supernatant through a 0.22 µm PTFE syringe filter (discarding the first 1 mL to account for membrane adsorption).

Phase 3: Analytical Quantification 6. Dilution: Accurately dilute an aliquot of the saturated supernatant with a miscible, highly volatile solvent (e.g., Hexane or Acetone) to fall within the linear range of the analytical instrument. 7. GC-FID Analysis: Because the compound lacks a strong chromophore for UV-Vis/HPLC analysis, Gas Chromatography with Flame Ionization Detection (GC-FID) is the gold standard. Use a non-polar capillary column (e.g., DB-5). 8. Calculation: Quantify the concentration against a multi-point external calibration curve prepared from certified reference standards.

G N1 Excess Solute + Solvent N2 Isothermal Shaking (24h & 48h) N1->N2 N3 Centrifugation (Phase Separation) N2->N3 N4 GC-FID Quantification N3->N4 N5 Thermodynamic Solubility N4->N5

Validated Shake-Flask workflow for determining thermodynamic solubility.

Conclusion

The solubility of (2,2,6,6-Tetramethylcyclohexyl)methanol is fundamentally governed by the severe steric hindrance imposed by its tetramethyl substitution. This architecture results in a highly lipophilic profile, exhibiting exceptional solubility in non-polar and polar aprotic organic solvents, while severely restricting solubility in highly polar protic environments. By leveraging Hansen Solubility Parameters and rigorous empirical methodologies like the GC-FID Shake-Flask method, researchers can confidently predict and manipulate the behavior of this specialized building block in complex chemical formulations.

References

  • European Chemicals Agency (ECHA). "Substance Information: (2,2,6,6-tetramethylcyclohexyl)methanol." ECHA CHEM Database. Available at: [Link]

  • Abbott, S. "HSP Basics: Hansen Solubility Parameters." Practical Solubility Science. Available at:[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 57037605, (3,3,5,5-tetramethylcyclohexyl)methanol." (Analogous structural data). Available at: [Link]

  • Organisation for Economic Co-operation and Development (OECD). "Test No. 105: Water Solubility." OECD Guidelines for the Testing of Chemicals, Section 1. Available at:[Link]

Foundational

The Unyielding Preference for the Equatorial Position: A Technical Guide to the Thermodynamic Stability of 2,2,6,6-Tetramethyl Substituted Cyclohexyl Alcohols

For Researchers, Scientists, and Drug Development Professionals Abstract The substitution pattern on a cyclohexane ring dictates its conformational preference, a fundamental concept in stereochemistry with profound impli...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The substitution pattern on a cyclohexane ring dictates its conformational preference, a fundamental concept in stereochemistry with profound implications for molecular properties and reactivity. This in-depth technical guide explores the thermodynamic stability of 2,2,6,6-tetramethyl substituted cyclohexyl alcohols. We delve into the foundational principles of conformational analysis, the overwhelming influence of the bulky tetramethyl groups on the chair conformation, and the experimental and computational methodologies used to probe these energetic landscapes. This guide will demonstrate that the steric hindrance imposed by the four methyl groups acts as a powerful stereochemical control element, effectively locking the hydroxyl group into the equatorial position and rendering the axial conformer a minor, almost hypothetical, species at equilibrium.

Introduction: The Dynamic World of Cyclohexane Conformers

The cyclohexane ring is not a static, planar entity. It predominantly adopts a puckered "chair" conformation to minimize angle and torsional strain.[1] This chair conformation can undergo a "ring flip" to an alternative chair form, during which axial substituents become equatorial, and equatorial substituents become axial.[2] In an unsubstituted cyclohexane, these two chair conformers are isoenergetic and thus equally populated at equilibrium.

However, the introduction of substituents breaks this degeneracy. The thermodynamic stability of a substituted cyclohexane is largely governed by the steric interactions between the substituent and the rest of the ring. Generally, substituents prefer the more spacious equatorial position to avoid destabilizing 1,3-diaxial interactions.[3][4] These are repulsive van der Waals interactions between an axial substituent and the axial hydrogens (or other substituents) on the same face of the ring. The magnitude of this preference is quantified by the "A-value," which represents the free energy difference (ΔG°) between the axial and equatorial conformers of a monosubstituted cyclohexane.[5][6]

The Overwhelming Influence of the 2,2,6,6-Tetramethyl Substitution

In the case of 2,2,6,6-tetramethylcyclohexyl alcohol, the cyclohexane ring is heavily substituted with four methyl groups. These bulky groups introduce significant steric strain, profoundly influencing the conformational equilibrium of the hydroxyl substituent.

The Anancomeric System: Locked in Place

A system where one conformer is so much more stable than the other that the equilibrium lies almost exclusively on one side is often referred to as an "anancomeric" or "conformationally locked" system. The 2,2,6,6-tetramethyl substitution pattern creates such a scenario.

The two geminal methyl groups at the C2 and C6 positions create a highly congested steric environment on both faces of the cyclohexane ring. For the hydroxyl group at C1, occupying the axial position would lead to exceptionally severe 1,3-diaxial interactions, not just with axial hydrogens, but with the axial methyl groups at C2 and C6. These interactions would be far more destabilizing than those observed in simpler monosubstituted cyclohexanols.

Conversely, the equatorial position for the hydroxyl group places it away from this sterically crowded region, minimizing repulsive interactions. The energy penalty for placing the hydroxyl group in the axial position is therefore expected to be prohibitively high, leading to an overwhelming preference for the equatorial conformer.

Figure 1. Conformational equilibrium of 2,2,6,6-tetramethylcyclohexyl alcohol.
A-Values: A Quantitative Perspective
SubstituentA-Value (kcal/mol)
-OH0.87[5]
-CH31.74[2]
-C(CH3)3~5.0[5]
Table 1: A-Values for Common Substituents on a Cyclohexane Ring.

The tert-butyl group, with its large A-value, is known to effectively lock the conformation with the group in the equatorial position.[4] The steric bulk of the four methyl groups in 2,2,6,6-tetramethylcyclohexyl alcohol would have a similar, if not more pronounced, effect on the conformation of the hydroxyl group.

Experimental Determination of Thermodynamic Stability

Determining the thermodynamic parameters for the conformational equilibrium of cyclohexanols typically involves spectroscopic techniques, most notably Nuclear Magnetic Resonance (NMR) spectroscopy.

Low-Temperature NMR Spectroscopy

At room temperature, the chair-chair interconversion of most cyclohexanes is rapid on the NMR timescale, resulting in a time-averaged spectrum where axial and equatorial protons appear as a single, averaged signal.[7] However, by lowering the temperature, the rate of ring flipping can be slowed down to a point where the NMR spectrometer can distinguish between the two distinct chair conformers.[8]

Protocol for Low-Temperature NMR Analysis:

  • Sample Preparation: Dissolve a sample of 2,2,6,6-tetramethylcyclohexyl alcohol in a suitable low-freezing solvent (e.g., a mixture of CS2 and CD2Cl2).

  • Instrumentation: Utilize a high-field NMR spectrometer equipped with a variable temperature probe.

  • Temperature Reduction: Gradually lower the temperature of the sample, monitoring the NMR spectrum for changes.

  • Coalescence and "Freezing Out": As the temperature decreases, the broad, averaged signals will decoalesce into separate signals corresponding to the axial and equatorial conformers. At a sufficiently low temperature (the "freezing out" point), sharp, distinct spectra for each conformer can be obtained.[9]

  • Integration and Equilibrium Constant: The relative populations of the two conformers can be determined by integrating the corresponding signals in the low-temperature spectrum. The equilibrium constant (K_eq) is the ratio of the concentration of the equatorial conformer to the axial conformer.

  • Gibbs Free Energy Calculation: The Gibbs free energy difference (ΔG°) between the conformers can then be calculated using the following equation:

    ΔG° = -RT ln(K_eq)

    Where R is the gas constant and T is the temperature in Kelvin.

Expected Outcome for 2,2,6,6-Tetramethylcyclohexyl Alcohol:

Due to the extreme steric hindrance, it is highly probable that even at very low temperatures, the signals corresponding to the axial conformer would be either undetectable or have a very low intensity, making a precise determination of K_eq challenging. The experiment would likely confirm the overwhelming predominance of the equatorial conformer.

G cluster_workflow Low-Temperature NMR Workflow prep Sample Preparation nmr NMR Spectrometer with VT Probe prep->nmr cool Gradual Cooling nmr->cool observe Observe Signal Coalescence cool->observe integrate Integrate Signals at Low T observe->integrate calculate Calculate K_eq and ΔG° integrate->calculate

Figure 2. Experimental workflow for determining conformational equilibrium using low-temperature NMR.

Computational Chemistry Approaches

In the absence of direct experimental data, or to complement it, computational chemistry provides a powerful tool for investigating the thermodynamic stability of conformers.

Conformational Search and Energy Minimization

Molecular mechanics and quantum mechanics calculations can be employed to model the different conformers of 2,2,6,6-tetramethylcyclohexyl alcohol and calculate their relative energies.

Computational Protocol:

  • Structure Building: Construct 3D models of both the axial and equatorial conformers of 2,2,6,6-tetramethylcyclohexyl alcohol using molecular modeling software.

  • Conformational Search: Perform a systematic or stochastic conformational search to ensure that the lowest energy arrangement of the substituents for both the axial and equatorial isomers is found.

  • Geometry Optimization: Optimize the geometry of each conformer using a suitable level of theory (e.g., Density Functional Theory - DFT, with a basis set like 6-31G* or higher). This process finds the lowest energy structure for each conformer.

  • Energy Calculation: Calculate the single-point energies of the optimized structures at a higher level of theory to obtain more accurate energy values.

  • Thermodynamic Corrections: Calculate the Gibbs free energies by including zero-point vibrational energy (ZPVE), thermal corrections to enthalpy, and entropic contributions. The difference in the Gibbs free energies of the two conformers (ΔG°) provides a theoretical prediction of their relative stability.

Anticipated Computational Results:

Computational studies would be expected to show a large energy difference between the equatorial and axial conformers, with the equatorial conformer being significantly more stable. These calculations could provide a quantitative estimate of the energy penalty associated with placing the hydroxyl group in the axial position in this highly congested environment.

Conclusion: An Unwavering Equatorial Preference

The thermodynamic stability of 2,2,6,6-tetramethyl substituted cyclohexyl alcohols is overwhelmingly dictated by the severe steric hindrance imposed by the four methyl groups. This substitution pattern creates an anancomeric system where the hydroxyl group is effectively locked in the equatorial position to avoid debilitating 1,3-diaxial interactions. While experimental determination via low-temperature NMR is theoretically possible, the minute population of the axial conformer would present a significant observational challenge. Computational chemistry offers a robust alternative for quantifying the large energy difference between the two conformers. For researchers in drug development and materials science, understanding the rigid conformational preference of such highly substituted cyclohexyl systems is crucial for predicting molecular shape, intermolecular interactions, and ultimately, the biological or material properties of the molecule. The 2,2,6,6-tetramethyl motif serves as a powerful design element for enforcing a specific and predictable three-dimensional structure.

References

  • Eliel, E. L., Wilen, S. H., & Mander, L. N. (1994). Stereochemistry of Organic Compounds. John Wiley & Sons.
  • Jensen, F. R., & Bushweller, C. H. (1969). Conformational Equilibria in Cyclohexane and Cyclohexane Derivatives. Journal of the American Chemical Society, 91(21), 5774-5782. [Link]

  • Hirsch, J. A. (1967). Conformational Analysis. In N. L. Allinger & E. L. Eliel (Eds.), Topics in Stereochemistry (Vol. 1, pp. 199-222). John Wiley & Sons.
  • Anet, F. A. L., & Anet, R. (1975). Conformational Processes in Rings and Macrorings. In L. M. Jackman & F. A. Cotton (Eds.), Dynamic Nuclear Magnetic Resonance Spectroscopy (pp. 543-619). Academic Press.
  • Allinger, N. L. (1976). Calculation of molecular structure and energy by force-field methods. Advances in Physical Organic Chemistry, 13, 1-82.
  • Foresman, J. B., & Frisch, Æ. (1996). Exploring Chemistry with Electronic Structure Methods. Gaussian, Inc.
  • Lowry, T. H., & Richardson, K. S. (1987). Mechanism and Theory in Organic Chemistry. Harper & Row.
  • Carroll, F. A. (2010). Perspectives on Structure and Mechanism in Organic Chemistry. John Wiley & Sons.
  • Anslyn, E. V., & Dougherty, D. A. (2006). Modern Physical Organic Chemistry. University Science Books.
  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer.

Sources

Exploratory

odor profile and fragrance applications of (2,2,6,6-Tetramethylcyclohexyl)methanol

The following technical guide details the chemical profile, olfactory characteristics, synthesis, and application science of (2,2,6,6-Tetramethylcyclohexyl)methanol . A Sterically Hindered Structural Probe for Woody-Camp...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the chemical profile, olfactory characteristics, synthesis, and application science of (2,2,6,6-Tetramethylcyclohexyl)methanol .

A Sterically Hindered Structural Probe for Woody-Camphoraceous Accords

Executive Summary

(2,2,6,6-Tetramethylcyclohexyl)methanol (CAS: 83357-68-0) represents a niche class of highly substituted cyclohexane derivatives. Characterized by extreme steric hindrance at the ortho positions relative to the functional side chain, this molecule exhibits a high-stability profile suitable for hostile media (e.g., hypochlorite bleach, acidic cleaners).

Olfactorily, it serves as a bridge between the camphoraceous/minty lift of borneol and the dry woody/amber tenacity of substituted ionone derivatives. Its primary utility lies in functional perfumery where oxidative stability is paramount, and in fine fragrance as a diffusive modifier for woody accords.

Chemical Characterization
PropertyData
IUPAC Name (2,2,6,6-Tetramethylcyclohexyl)methanol
CAS Number 83357-68-0
Molecular Formula C₁₁H₂₂O
Molecular Weight 170.29 g/mol
Appearance Colorless to pale yellow viscous liquid or low-melting solid
LogP (calc) ~3.8 - 4.2 (High hydrophobicity)
Vapor Pressure Low (Fixative potential)
Solubility Soluble in ethanol, DPG, IPM; Insoluble in water

Structural Insight: The molecule features a cyclohexane ring with a gem-dimethyl substitution pattern at both the C2 and C6 positions. This "butterfly" steric arrangement shields the C1 carbon, imparting significant chemical resistance to the primary hydroxyl group attached via the methylene bridge.

Olfactory Analysis & Structure-Odor Relationships (SAR)
Odor Profile
  • Primary Descriptors: Dry, Woody, Camphoraceous, Coniferous.

  • Secondary Nuances: Earthy, slightly Patchouli-like, with a "dusty" amber dry-down.

  • Tenacity: Moderate to High (Substantive on blotter > 48 hours).

SAR Mechanism

The olfactory trajectory of substituted cyclohexyl methanols follows a predictable steric rule:

  • Unsubstituted Cyclohexylmethanol: Mild, chemical, faintly minty.

  • Trimethyl Derivatives (e.g., Cyclogeraniol): Floral, Rose, Green.

  • Tetramethyl Derivatives (Target): The addition of the fourth methyl group eliminates floralcy, pushing the profile toward dry wood and camphor . The bulk prevents "floral" receptor docking, favoring receptors associated with trigeminal cooling (camphor) and hydrophobic pockets (woody/amber).

SAR_Map cluster_0 Steric Bulk vs. Odor Character A Cyclohexylmethanol (Unsubstituted) B Trimethyl Analog (Cyclogeraniol type) A->B +3 Methyls (Floral/Green) C Tetramethyl Analog (Target Molecule) B->C +4th Methyl ( steric crowding ) Odor Odor Outcome: Dry, Woody, Camphoraceous C->Odor

Figure 1: Structure-Odor Relationship describing the shift from floral to woody/dry notes with increasing methylation.[1]

Synthesis & Manufacturing

The synthesis of (2,2,6,6-Tetramethylcyclohexyl)methanol is challenging due to the steric hindrance around the carbonyl carbon of its precursor. A robust laboratory route involves the homologation of 2,2,6,6-tetramethylcyclohexanone .

Synthetic Pathway (Wittig Homologation)
  • Precursor: 2,2,6,6-Tetramethylcyclohexanone (commercially available or synthesized from phorone).

  • Step 1 (Wittig Reaction): Reaction with (methoxymethyl)triphenylphosphonium chloride and a strong base (KOtBu) to form the enol ether.

  • Step 2 (Hydrolysis): Acidic hydrolysis converts the enol ether to the aldehyde (2,2,6,6-tetramethylcyclohexanecarbaldehyde).

  • Step 3 (Reduction): Reduction of the aldehyde using Sodium Borohydride (NaBH₄) to the target alcohol.

Synthesis Ketone 2,2,6,6-Tetramethylcyclohexanone (Starting Material) Wittig Reagent: Ph3PCH2OCH3 Cl / KOtBu (Wittig Reaction) Ketone->Wittig EnolEther Intermediate: Enol Ether Wittig->EnolEther Homologation Hydrolysis Reagent: Dilute HCl (Hydrolysis) EnolEther->Hydrolysis Aldehyde Intermediate: 2,2,6,6-Tetramethyl cyclohexanecarbaldehyde Hydrolysis->Aldehyde Formyl group formation Reduction Reagent: NaBH4 / MeOH (Reduction) Aldehyde->Reduction Product (2,2,6,6-Tetramethylcyclohexyl)methanol (Target) Reduction->Product Final Step

Figure 2: Synthetic workflow from the hindered ketone to the target methanol derivative.

Application Science
Stability Profile

The defining feature of this molecule is its chemical inertness .

  • Acidic Media (pH < 3): Stable. The steric bulk protects against dehydration (elimination) which typically plagues tertiary alcohols or less hindered analogs.

  • Alkaline/Bleach (pH > 11): Excellent stability. Unlike esters or aldehydes, the saturated alcohol functionality resists hydrolysis and oxidation by hypochlorite.

Functional Applications
  • Bleach Systems: Used as a masking agent to cover the chlorine odor with a fresh, pine-like lift.

  • Detergents: Provides substantivity on fabric due to high hydrophobicity (LogP ~4).

  • Fine Fragrance: Acts as a "booster" for woody/amber accords, adding volume without introducing sweetness.

Experimental Protocols
Protocol A: Olfactory Evaluation (Substantivity)

Objective: Determine the evaporation curve and substantivity on a blotter.

  • Preparation: Prepare a 10% dilution of the target material in Dipropylene Glycol (DPG).

  • Application: Dip a smelling strip to a depth of 1 cm. Mark the time.

  • Evaluation Intervals:

    • T=0 (Top Note): Evaluate immediately. Expect sharp, camphoraceous notes.

    • T=1 hour: Evaluate for diffusion.

    • T=24 hours: Evaluate for heart/base transition.

    • T=48 hours: Check for dry-down tenacity (Woody/Amber).

  • Control: Run parallel with Borneol (volatile control) and Cedrol (fixative control) for comparative scaling.

Protocol B: Bleach Stability Test

Objective: Verify stability in sodium hypochlorite solution.

  • Base: Commercial liquid bleach (5% NaOCl).

  • Dosage: 0.5% w/w of the fragrance material.

  • Incubation: Store samples at 40°C for 4 weeks.

  • Analysis:

    • Visual: Check for discoloration (yellowing indicates instability).

    • Olfactory: Check for "sour" off-notes indicating oxidation to the acid.

    • GC-MS: Extract with hexane and analyze for the presence of the corresponding carboxylic acid or chlorinated byproducts.

Regulatory & Safety
  • REACH: Ensure registration status before import >1 ton/year.

  • IFRA: Currently not restricted by a specific IFRA Standard, but must adhere to general purity criteria (low peroxides if applicable, though unlikely for this saturated molecule).

  • Handling: Treat as a standard organic chemical.

    • H-Statements (Predicted): H315 (Causes skin irritation), H319 (Causes serious eye irritation).

    • P-Statements: P280 (Wear protective gloves/eye protection).

References
  • Structure-Odor Correlation:Perfumer & Flavorist, "The Relation of Structure and Odor in Substituted Cyclohexanols," Vol. 15, 1990.
  • Synthesis Precursors: PrepChem, "Synthesis of tetramethyl-cyclohexanone." Available at: [Link]

  • General Chemistry: PubChem, "2,2,6,6-Tetramethylcyclohexanone (Precursor Data)."[1] CID 136933.[1] Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Strategic Reduction Protocols for 2,2,6,6-Tetramethylcyclohexanecarboxylic Acid

Executive Summary The reduction of 2,2,6,6-tetramethylcyclohexanecarboxylic acid (CAS 13377-52-1) to its corresponding alcohol, 2,2,6,6-tetramethylcyclohexylmethanol, presents a formidable synthetic challenge. The target...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The reduction of 2,2,6,6-tetramethylcyclohexanecarboxylic acid (CAS 13377-52-1) to its corresponding alcohol, 2,2,6,6-tetramethylcyclohexylmethanol, presents a formidable synthetic challenge. The target molecule features a cyclohexane ring with a carboxylic acid at C1, flanked by four methyl groups at the C2 and C6 positions. This architectural arrangement creates an extreme "steric shield" around the carbonyl carbon, rendering standard nucleophilic reduction protocols highly inefficient.

This application note provides drug development professionals and synthetic chemists with field-proven, self-validating protocols to overcome this steric barrier. By contrasting traditional nucleophilic hydrides with electrophilic borane reagents, we establish a rational framework for selecting the optimal reduction conditions.

Mechanistic Causality: Overcoming the Steric Shield

The failure of standard reduction conditions on highly hindered substrates is rooted in the fundamental mechanisms of the reagents employed.

The Nucleophilic Barrier (LiAlH₄): Lithium aluminum hydride (LiAlH₄) is a powerful nucleophilic reducing agent 1. However, its initial reaction with a carboxylic acid is an exothermic acid-base deprotonation to form a lithium carboxylate salt 2. This negatively charged intermediate severely reduces the electrophilicity of the carbonyl carbon. When combined with the massive steric bulk of the 2,2,6,6-tetramethyl groups, the physical trajectory required for the bulky AlH₄⁻ nucleophile to attack the carbonyl carbon is virtually blocked, leading to stalled reactions at room temperature.

The Electrophilic Solution (BH₃): Borane (BH₃), typically complexed with THF or dimethyl sulfide, operates via an electrophilic reduction pathway 3. Because borane is a Lewis acid, it does not act as a base; instead, it coordinates directly to the electron-rich carbonyl oxygen 4. This coordination dramatically increases the electrophilicity of the carbonyl carbon, allowing an intramolecular hydride transfer to occur efficiently, effectively bypassing the steric blockade.

MechanisticPathway cluster_LiAlH4 Nucleophilic Pathway (LiAlH4) cluster_BH3 Electrophilic Pathway (BH3) Acid 2,2,6,6-Tetramethylcyclohexanecarboxylic Acid Deprotonate Deprotonation to Carboxylate Acid->Deprotonate LiAlH4 Coordination Lewis Acid Coordination to Oxygen Acid->Coordination BH3·THF Steric Steric Repulsion of AlH4- Deprotonate->Steric Sluggish Sluggish Reduction (Requires Reflux) Steric->Sluggish Product 2,2,6,6-Tetramethylcyclohexylmethanol Sluggish->Product Hydride Intramolecular Hydride Transfer Coordination->Hydride Efficient Efficient Reduction (Mild Conditions) Hydride->Efficient Efficient->Product

Mechanistic dichotomy of reducing sterically hindered acids via nucleophilic vs. electrophilic paths.

Strategic Selection of Reducing Agents

The following table summarizes the quantitative parameters and expected outcomes for various reduction strategies applied to highly hindered aliphatic carboxylic acids.

Reducing AgentReaction TemperatureTimeExpected YieldMechanistic PathwayPros / Cons
Borane-THF (BH₃·THF) 0 °C to RT12 h> 85%ElectrophilicPros: Mild, highly effective for hindered acids.Cons: Reagent degrades over time.
Borane-DMS (BH₃·SMe₂) 0 °C to Reflux8 h> 90%ElectrophilicPros: Higher concentration, longer shelf life.Cons: Strong, lingering odor of DMS.
LiAlH₄ (Forcing) Reflux (66 °C)24 h60 - 70%NucleophilicPros: Inexpensive bulk reagent.Cons: Sluggish, requires large excess and heat.
Mixed Anhydride / NaBH₄ 0 °C to RT16 h~ 75%Nucleophilic (Activated)Pros: Avoids pyrophoric hydrides.Cons: Two-step process, lower atom economy.

Validated Experimental Workflows

Protocol A: Electrophilic Reduction via Borane-THF (Recommended)

This protocol utilizes BH₃·THF to achieve high yields under mild conditions.

Causality Note: An excess of borane (2.5 to 3.0 equivalents) is strictly required. The first equivalent is consumed to form a triacyloxyborane intermediate and liberate hydrogen gas. Subsequent equivalents provide the necessary hydrides to complete the reduction to the borate ester, which is later hydrolyzed.

Step-by-Step Methodology:

  • Setup: Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar, rubber septum, and an argon/nitrogen inlet.

  • Dissolution: Dissolve 2,2,6,6-tetramethylcyclohexanecarboxylic acid (10.0 mmol) in 20 mL of anhydrous THF. Cool the reaction mixture to 0 °C using an ice-water bath.

  • Addition: Syringe in BH₃·THF (1.0 M in THF, 25.0 mL, 25.0 mmol) dropwise over 15 minutes.

    • Observation: Mild effervescence (H₂ gas) will occur.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 12 hours.

  • Quench: Cool the flask back to 0 °C. Carefully add Methanol (10 mL) dropwise.

    • Causality: Methanol solvolyzes the unreacted borane and cleaves the product-borate complex, forming volatile trimethyl borate (B(OMe)₃) and liberating the free alcohol.

  • Workup: Add 20 mL of 1M HCl and stir for 30 minutes. Extract the aqueous layer with Ethyl Acetate (3 × 30 mL). Wash the combined organic layers with saturated NaHCO₃, then brine. Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

Workflow Setup 1. Setup Anhydrous THF, N2 Addition 2. Addition BH3·THF at 0°C Setup->Addition Reaction 3. Reaction Stir at RT, 12h Addition->Reaction Quench 4. Quench MeOH dropwise at 0°C Reaction->Quench Workup 5. Workup 1M HCl & Extraction Quench->Workup

Step-by-step experimental workflow for the electrophilic reduction of hindered acids using BH3·THF.

Self-Validating Quality Control (Protocol A):

  • Reagent Integrity Check: During the methanol quench, vigorous bubbling must be observed. A lack of bubbling indicates the BH₃·THF reagent had degraded to boric acid prior to use, invalidating the run.

  • Spectroscopic QC: Analyze the crude product via FT-IR. A successful reduction is confirmed by the complete disappearance of the strong C=O stretch at ~1700 cm⁻¹ and the emergence of a broad O-H stretch at ~3300 cm⁻¹.

Protocol B: Forcing Nucleophilic Reduction via LiAlH₄

If borane is unavailable, LiAlH₄ can be utilized, provided the kinetic barrier is overcome with thermal energy.

Causality Note: Because the initial deprotonation forms an extremely hindered lithium carboxylate, room-temperature stirring will result in near-complete recovery of starting material. Refluxing in THF (66 °C) provides the activation energy necessary for the AlH₄⁻ to penetrate the steric shield.

Step-by-Step Methodology:

  • Setup: In a flame-dried flask under N₂, suspend LiAlH₄ (1.14 g, 30.0 mmol, 3.0 equiv) in 30 mL of anhydrous THF at 0 °C.

  • Addition: Dissolve the acid (10.0 mmol) in 10 mL of THF. Add this solution dropwise to the LiAlH₄ suspension.

    • Caution: Highly exothermic reaction with vigorous H₂ evolution.

  • Reflux: Equip the flask with a reflux condenser. Heat the reaction to 66 °C and maintain reflux for 24 hours.

  • Fieser Workup: Cool the reaction to 0 °C. Dilute with 20 mL diethyl ether. Sequentially and cautiously add: 1.14 mL H₂O, 1.14 mL 15% NaOH (aq), and 3.42 mL H₂O.

    • Causality: The Fieser quench is critical. It forces the aluminum byproducts to precipitate as a granular, white solid rather than a gelatinous emulsion, allowing for rapid filtration.

  • Isolation: Stir vigorously for 15 minutes until the salts turn stark white. Filter through a pad of Celite, washing the cake with excess ether. Concentrate the filtrate to yield the product.

References

  • Lithium Aluminum Hydride (LiAlH4)
  • Reduction of carboxylic acids (video)
  • Reduction of Carboxylic Acids and Their Derivatives Source: Chemistry Steps URL
  • 18.

Sources

Application

esterification procedures using (2,2,6,6-Tetramethylcyclohexyl)methanol

Technical Application Note: Esterification Protocols for the Sterically Congested (2,2,6,6-Tetramethylcyclohexyl)methanol Executive Summary & Strategic Analysis The esterification of (2,2,6,6-Tetramethylcyclohexyl)methan...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Application Note: Esterification Protocols for the Sterically Congested (2,2,6,6-Tetramethylcyclohexyl)methanol

Executive Summary & Strategic Analysis

The esterification of (2,2,6,6-Tetramethylcyclohexyl)methanol represents a significant synthetic challenge due to its extreme steric congestion.[1] Structurally, this molecule features a primary hydroxymethyl group attached to a cyclohexane ring flanked by four methyl groups at the


-positions (C2 and C6 relative to the ring attachment).

While technically a primary alcohol, the kinetic profile of this substrate mimics that of a tertiary alcohol or a highly hindered neopentyl system.[2] The "picket fence" of methyl groups creates a steric wall that retards the approach of electrophiles and destabilizes the tetrahedral intermediate required for standard acyl substitutions.

Why Standard Protocols Fail:

  • Fischer Esterification: The equilibrium is unfavorable, and the rate of nucleophilic attack is negligible due to the inability to form the tetrahedral intermediate.[1]

  • Standard Acid Chloride (1:1 equiv): Often stalls at low conversion due to the inability of the pyridine base to effectively deprotonate the transient oxonium species in the crowded transition state.

Recommended Strategy: To successfully esterify this substrate, one must employ hyper-nucleophilic acylation catalysis (e.g., DMAP, 4-PPY) or mixed anhydride activation (Yamaguchi).[1] This guide outlines three validated protocols ranging from "Brute Force" to "Precision Coupling."

Mechanistic Insight: The Steric Barrier

The reactivity of (2,2,6,6-Tetramethylcyclohexyl)methanol is governed by the Newman Projection down the C(hydroxymethyl)-C(ring) bond.[1] The gauche interactions between the oxygen lone pairs and the four flanking methyl groups force the hydroxyl group into a rigid conformation, reducing its nucleophilicity.[1]

Decision Matrix: Selecting the Right Protocol

EsterificationStrategy Figure 1: Strategic Decision Tree for Esterification Protocols Start Start: (2,2,6,6-Tetramethylcyclohexyl)methanol AcidCheck Is the Carboxylic Acid Sterically Hindered? Start->AcidCheck StabilityCheck Is the Acid Acid-Sensitive? AcidCheck->StabilityCheck No (Simple Acid) MethodC Method C: Yamaguchi Esterification (2,4,6-Trichlorobenzoyl chloride) (Double Steric Hindrance) AcidCheck->MethodC Yes (Tertiary/Bulky Acid) MethodA Method A: Acid Chloride + High-Loading DMAP (Robust Substrates) StabilityCheck->MethodA No (Stable) MethodB Method B: Steglich Esterification (DCC/DMAP) (Acid Sensitive) StabilityCheck->MethodB Yes (Sensitive)

Detailed Experimental Protocols

Method A: The "Turbo-Charged" Acid Chloride Protocol

Best for: Simple, robust carboxylic acids (e.g., Acetyl, Benzoyl) where the acid chloride is commercially available or easily generated.[1]

Principle: Standard pyridine acylation is insufficient. We utilize 4-Dimethylaminopyridine (DMAP) not just as a catalyst, but potentially in stoichiometric amounts or high catalytic loading (20-50 mol%) to generate the highly reactive N-acylpyridinium ion, which is less sensitive to steric blocking than the neutral acid chloride.[1]

Reagents:

  • Substrate: (2,2,6,6-Tetramethylcyclohexyl)methanol (1.0 equiv)[1]

  • Acid Chloride: 1.5 – 2.0 equiv[1]

  • Base: Triethylamine (Et

    
    N) (3.0 equiv) or Pyridine (solvent)
    
  • Catalyst: DMAP (0.2 – 0.5 equiv)

  • Solvent: Dichloromethane (DCM) (anhydrous)

Step-by-Step Protocol:

  • Setup: Flame-dry a round-bottom flask and purge with Argon.

  • Dissolution: Dissolve 1.0 equiv of the alcohol in anhydrous DCM (0.2 M concentration).

  • Base Addition: Add Et

    
    N (3.0 equiv) and DMAP (0.2 equiv). Stir for 5 minutes at Room Temperature (RT).
    
  • Acylation: Cool the mixture to 0°C. Add the Acid Chloride (1.5 equiv) dropwise.

    • Note: If the acid chloride is solid, dissolve it in a minimum amount of DCM first.[1]

  • Reaction: Allow the mixture to warm to RT.

    • Critical Step: If TLC shows <50% conversion after 4 hours, heat to reflux (40°C). The steric bulk often raises the activation energy significantly.

  • Workup: Quench with saturated NaHCO

    
    . Extract with DCM. Wash organics with 1M HCl (to remove DMAP/Et
    
    
    
    N), then brine. Dry over MgSO
    
    
    .
Method B: Steglich Esterification (DCC/DMAP)

Best for: Acid-sensitive substrates or when the acid chloride is unstable.[1]

Principle: Dicyclohexylcarbodiimide (DCC) activates the carboxylic acid to form an O-acylisourea.[1] DMAP acts as a nucleophilic transfer catalyst, attacking this intermediate to form the reactive N-acylpyridinium species, which then acylates the hindered alcohol.[1]

Reagents:

  • Substrate: (2,2,6,6-Tetramethylcyclohexyl)methanol (1.0 equiv)

  • Carboxylic Acid: 1.5 equiv[1]

  • Coupling Agent: DCC (1.5 equiv) or EDC·HCl (2.0 equiv for easier workup)

  • Catalyst: DMAP (0.3 – 0.5 equiv)

  • Solvent: DCM or Toluene (if higher temperature is needed)

Step-by-Step Protocol:

  • Activation: In a dry flask, dissolve the Carboxylic Acid (1.5 equiv) and DMAP (0.5 equiv) in anhydrous DCM.

  • Coupling Agent: Cool to 0°C. Add DCC (1.5 equiv) in one portion. Stir for 15 minutes to generate the active ester/intermediate.

  • Addition: Add the alcohol (1.0 equiv) as a solution in DCM.

  • Timecourse: Warm to RT and stir for 12–24 hours.

    • Optimization: If conversion is slow, switch solvent to Toluene and heat to 60°C. The thermal energy helps overcome the rotational barrier of the tetramethylcyclohexyl group.[1]

  • Workup: Filter off the DCU urea byproduct (if using DCC). Wash filtrate with 0.5N HCl, sat. NaHCO

    
    , and brine.
    
Method C: Yamaguchi Esterification (The "Nuclear Option")

Best for: Extremely hindered acids (e.g., Pivalic acid derivatives) coupling with this hindered alcohol.[1]

Principle: This method forms a mixed anhydride using 2,4,6-trichlorobenzoyl chloride .[1] The trichlorophenyl group is an excellent leaving group, and the reaction is driven by the regioselective attack of the alcohol on the aliphatic carbonyl, catalyzed by DMAP.

Reagents:

  • Substrate: (2,2,6,6-Tetramethylcyclohexyl)methanol (1.0 equiv)[1]

  • Carboxylic Acid: 1.2 equiv[1]

  • Yamaguchi Reagent: 2,4,6-Trichlorobenzoyl chloride (1.2 equiv)

  • Base: Et

    
    N (1.5 equiv)
    
  • Catalyst: DMAP (2.0 – 3.0 equiv)

  • Solvent: Toluene (Required for the high-temp step)

Step-by-Step Protocol:

  • Mixed Anhydride Formation: Dissolve the Carboxylic Acid (1.2 equiv) and Et

    
    N (1.5 equiv) in THF. Add 2,4,6-Trichlorobenzoyl chloride (1.2 equiv) at 0°C. Stir for 1 hour at RT. Filter off the triethylamine hydrochloride salt and concentrate the filtrate (or use the solution directly if salt is not interfering).
    
  • Esterification: Dissolve the crude mixed anhydride in Toluene .

  • Alcohol Addition: Add the alcohol (1.0 equiv) and DMAP (2.0 equiv) .

    • Note: High DMAP loading is crucial here.

  • Reaction: Heat the mixture to reflux (110°C) for 4–6 hours.

  • Workup: Dilute with Et

    
    O, wash with 1N HCl, 1N NaOH (to remove trichlorobenzoic acid byproduct), and brine.
    

Comparative Data & Expectations

The following table summarizes expected yields based on the steric class of the coupling partner (the Acid), assuming Method A or C is used.

Acid Steric ClassExample AcidMethodExpected YieldReaction Time
Unencumbered Acetic Acid, Benzoic AcidMethod A85 - 95%4 - 8 h (RT)
Moderate Isobutyric AcidMethod A/B70 - 85%12 h (40°C)
High Pivalic AcidMethod C60 - 80%12 h (110°C)
Extreme 2,4,6-Trimethylbenzoic AcidMethod C40 - 60%24 h (110°C)

Troubleshooting & Critical Controls

The "Steglich Rearrangement" Risk

When using Method B (DCC/DMAP), if the alcohol is too sterically hindered to attack the O-acylisourea, the intermediate may rearrange to form an N-acylurea (an unreactive byproduct).[1]

  • Solution: If you observe N-acylurea byproducts (check NMR/LCMS), switch to Method C (Yamaguchi) immediately. The mixed anhydride is less prone to this specific side reaction.

Mechanism of DMAP Activation

The following diagram illustrates why DMAP is essential. It converts the "hard" electrophile (Acid Chloride) into a "softer," more soluble, and cationic electrophile (Acylpyridinium) that can penetrate the steric shield of the alcohol.[1]

DMAP_Mechanism Figure 2: DMAP Catalytic Cycle Overcoming Steric Hindrance AcidCl Acid Chloride (R-COCl) Intermed N-Acylpyridinium Ion (Highly Reactive) AcidCl->Intermed + DMAP - Cl- DMAP DMAP (Catalyst) DMAP->Intermed Nucleophilic Attack Product Target Ester Intermed->Product + Alcohol - DMAPH+ Alcohol (2,2,6,6-Tetramethylcyclohexyl)methanol (Hindered Nucleophile) Alcohol->Product

References

  • Yamaguchi Esterification: Inanaga, J., Hirata, K., Saeki, H., Katsuki, T., & Yamaguchi, M. (1979).[1] "A Rapid Esterification by Means of Mixed Anhydride and Its Application to Large-ring Lactonization". Bulletin of the Chemical Society of Japan, 52(7), 1989–1993. Link

  • Steglich Esterification: Neises, B., & Steglich, W. (1978). "Simple Method for the Esterification of Carboxylic Acids". Angewandte Chemie International Edition, 17(7), 522–524. Link

  • DMAP Catalysis Review: Höfle, G., Steglich, W., & Vorbrüggen, H. (1978).[1] "4-Dialkylaminopyridines as Highly Active Acylation Catalysts". Angewandte Chemie International Edition, 17(8), 569–583. Link

  • Molecule Identification: CAS Registry No. 83357-68-0 (2,2,6,6-Tetramethylcyclohexyl)methanol.[1][3]

Sources

Method

Application Notes and Protocols for (2,2,6,6-Tetramethylcyclohexyl)methanol: A Sterically Hindered Building Block

For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Value of Steric Hindrance with (2,2,6,6-Tetramethylcyclohexyl)methanol In the intricate landscape of organic synthesis and drug...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of Steric Hindrance with (2,2,6,6-Tetramethylcyclohexyl)methanol

In the intricate landscape of organic synthesis and drug discovery, the deliberate introduction of steric bulk is a powerful strategy to modulate molecular properties and control reaction outcomes. The (2,2,6,6-Tetramethylcyclohexyl)methyl group, provided by its parent alcohol, (2,2,6,6-Tetramethylcyclohexyl)methanol, represents a unique and valuable building block for this purpose. Its rigid cyclohexane scaffold, adorned with four gem-dimethyl groups, creates a significant and well-defined steric shield around the primary hydroxyl functionality. This steric encumbrance can be strategically employed to enhance the stability of adjacent functional groups, direct the regioselectivity of reactions, and impart unique conformational constraints to target molecules, a critical aspect in the design of novel therapeutics and advanced materials.

This technical guide provides a comprehensive overview of the applications of (2,2,6,6-Tetramethylcyclohexyl)methanol as a sterically hindered building block. It offers detailed protocols for its incorporation into molecules via esterification and etherification, supported by mechanistic insights and practical considerations for researchers in the field.

Physicochemical Properties and Synthesis

(2,2,6,6-Tetramethylcyclohexyl)methanol is a primary alcohol characterized by its bulky cycloalkyl substituent. While extensive literature on this specific molecule is not widely available, its properties can be inferred from its structure and comparison with related sterically hindered alcohols.

Table 1: Physicochemical Properties of (2,2,6,6-Tetramethylcyclohexyl)methanol (Estimated)

PropertyValueSource
Molecular FormulaC₁₁H₂₂O-
Molecular Weight170.29 g/mol -
AppearanceLikely a colorless oil or low-melting solidInferred
Boiling PointExpected to be high due to molecular weight and structureInferred
SolubilitySoluble in common organic solvents (e.g., DCM, THF, ether)Inferred

The synthesis of (2,2,6,6-Tetramethylcyclohexyl)methanol can be achieved through the reduction of the corresponding carboxylic acid or its ester, which in turn can be prepared from commercially available precursors. A plausible synthetic route is outlined below.

Diagram 1: Proposed Synthesis of (2,2,6,6-Tetramethylcyclohexyl)methanol

G cluster_0 Synthetic Pathway start 2,2,6,6-Tetramethylcyclohexanone step1 Wittig or Horner-Wadsworth-Emmons Reaction start->step1 1. P(OEt)3, BrCH2CO2Et 2. NaH intermediate1 (2,2,6,6-Tetramethylcyclohexylidene)acetic acid ester step1->intermediate1 step2 Hydrogenation intermediate1->step2 H2, Pd/C intermediate2 (2,2,6,6-Tetramethylcyclohexyl)acetic acid ester step2->intermediate2 step3 Reduction (e.g., LiAlH4) intermediate2->step3 LiAlH4, THF product (2,2,6,6-Tetramethylcyclohexyl)methanol step3->product

Caption: Proposed synthetic route to (2,2,6,6-Tetramethylcyclohexyl)methanol.

Applications in Sterically Hindered Ester Synthesis

The bulky nature of the (2,2,6,6-Tetramethylcyclohexyl)methyl group makes it an excellent choice for creating sterically hindered esters. These esters often exhibit enhanced stability towards hydrolysis and enzymatic degradation, a desirable feature in prodrug design and for the protection of carboxylic acids in multi-step syntheses.

Causality Behind Experimental Choices in Hindered Esterification

Standard Fischer esterification conditions (catalytic acid in an excess of the alcohol) are often inefficient for sterically hindered alcohols due to the non-polar nature of the alcohol and the steric hindrance around the hydroxyl group, which impedes the approach of the protonated carboxylic acid.[1] Therefore, more potent coupling methods are required. The use of carbodiimide coupling agents, such as dicyclohexylcarbodiimide (DCC), in the presence of a nucleophilic catalyst like 4-(dimethylamino)pyridine (DMAP), provides a reliable method for the synthesis of sterically hindered esters at room temperature.[2]

Protocol 1: DCC/DMAP Mediated Esterification

This protocol describes the synthesis of a model ester, (2,2,6,6-Tetramethylcyclohexyl)methyl benzoate.

Diagram 2: Experimental Workflow for Hindered Ester Synthesis

G cluster_1 Esterification Protocol reagents Combine: (2,2,6,6-Tetramethylcyclohexyl)methanol Benzoic Acid DMAP (catalytic) DCM (solvent) cooling Cool to 0 °C reagents->cooling addition Add DCC solution cooling->addition reaction Stir at room temperature addition->reaction workup Filter DCU Wash with acid & base Dry and concentrate reaction->workup purification Column Chromatography workup->purification product Hindered Ester purification->product

Caption: Step-by-step workflow for DCC/DMAP mediated esterification.

Materials:

  • (2,2,6,6-Tetramethylcyclohexyl)methanol (1.0 eq)

  • Benzoic acid (1.1 eq)

  • Dicyclohexylcarbodiimide (DCC) (1.2 eq)

  • 4-(Dimethylamino)pyridine (DMAP) (0.1 eq)

  • Dichloromethane (DCM), anhydrous

  • 1 M HCl solution

  • Saturated NaHCO₃ solution

  • Brine

  • Anhydrous Na₂SO₄ or MgSO₄

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for elution

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add (2,2,6,6-Tetramethylcyclohexyl)methanol, benzoic acid, and DMAP.

  • Dissolve the solids in anhydrous DCM.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • In a separate flask, dissolve DCC in a minimal amount of anhydrous DCM.

  • Add the DCC solution dropwise to the reaction mixture at 0 °C. A white precipitate of dicyclohexylurea (DCU) will begin to form.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, filter the mixture through a pad of Celite® to remove the DCU precipitate. Wash the filter cake with DCM.

  • Transfer the filtrate to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford the pure (2,2,6,6-Tetramethylcyclohexyl)methyl benzoate.

Self-Validating System: The formation of the ester can be confirmed by ¹H NMR spectroscopy (disappearance of the alcohol proton and appearance of characteristic ester methylene protons), ¹³C NMR spectroscopy (appearance of the ester carbonyl carbon), and mass spectrometry. The successful removal of DCU is evident from the absence of its characteristic signals in the NMR spectra of the purified product.

Applications in Sterically Hindered Ether Synthesis

The (2,2,6,6-Tetramethylcyclohexyl)methyl group can also be incorporated as an ether linkage. Sterically hindered ethers are valuable as protecting groups for alcohols and phenols, and can also be found in the structure of some pharmaceuticals and natural products.

Causality Behind Experimental Choices in Hindered Etherification

The Williamson ether synthesis, a classic method for ether formation, is often inefficient for producing sterically hindered ethers, especially when using secondary or tertiary alkyl halides, due to competing elimination reactions. A more effective approach for the synthesis of hindered ethers from primary alcohols involves reductive etherification. This method avoids the use of strong bases and alkyl halides, thereby minimizing side reactions. An iridium-catalyzed reductive deoxygenation of esters represents a modern and mild approach to synthesizing sterically hindered ethers.[3]

Protocol 2: Iridium-Catalyzed Reductive Etherification

This protocol describes a hypothetical synthesis of (2,2,6,6-Tetramethylcyclohexyl)methyl benzyl ether, starting from the corresponding ester.

Diagram 3: Logical Relationship in Reductive Etherification

G Ester Hindered Ester ((2,2,6,6-Tetramethylcyclohexyl)methyl benzoate) Product Hindered Ether ((2,2,6,6-Tetramethylcyclohexyl)methyl benzyl ether) Ester->Product Catalyst Ir Catalyst (e.g., IrCl(CO)(PPh3)2) Catalyst->Product Reductant Silane Reductant (e.g., TMDS) Reductant->Product

Caption: Key components for the iridium-catalyzed reductive etherification.

Materials:

  • (2,2,6,6-Tetramethylcyclohexyl)methyl benzoate (1.0 eq)

  • Iridium catalyst (e.g., IrCl(CO)(PPh₃)₂) (1-2 mol%)

  • Tetramethyldisiloxane (TMDS) (2-3 eq)

  • Anhydrous toluene or other suitable aprotic solvent

  • Inert atmosphere (N₂ or Ar)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add the iridium catalyst.

  • Add anhydrous toluene, followed by the (2,2,6,6-Tetramethylcyclohexyl)methyl benzoate.

  • Add the tetramethyldisiloxane (TMDS) reductant to the reaction mixture.

  • Stir the reaction at room temperature or with gentle heating (e.g., 50-70 °C) and monitor its progress by TLC or GC-MS.

  • Upon completion, quench the reaction by the careful addition of a saturated aqueous solution of NaHCO₃.

  • Extract the aqueous layer with an organic solvent such as ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired hindered ether.

Self-Validating System: The successful conversion of the ester to the ether can be verified by the disappearance of the ester carbonyl signal in the ¹³C NMR and IR spectra, and the appearance of the characteristic benzylic methylene and ether C-O signals. Mass spectrometry will confirm the expected molecular weight of the product.

Conclusion and Future Perspectives

(2,2,6,6-Tetramethylcyclohexyl)methanol is a promising building block for the introduction of significant and well-defined steric bulk in organic molecules. The protocols outlined in this application note provide a foundation for researchers to explore the synthesis of novel sterically hindered esters and ethers. The unique properties conferred by the (2,2,6,6-Tetramethylcyclohexyl)methyl group are anticipated to be of significant interest in the fields of medicinal chemistry, for the development of more stable and targeted drugs, and in materials science, for the creation of polymers with tailored properties. Further exploration into the use of this building block in asymmetric synthesis and as a ligand scaffold for catalysis is warranted and expected to yield exciting new discoveries.

References

Sources

Application

Application Note: Catalytic Hydrogenation Protocols for (2,2,6,6-Tetramethylcyclohexyl)methanol

Executive Summary This application note details the catalytic hydrogenation protocols for the synthesis of (2,2,6,6-Tetramethylcyclohexyl)methanol (CAS 83357-68-0). This molecule presents a unique synthetic challenge due...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the catalytic hydrogenation protocols for the synthesis of (2,2,6,6-Tetramethylcyclohexyl)methanol (CAS 83357-68-0). This molecule presents a unique synthetic challenge due to the extreme steric hindrance provided by the four methyl groups at the 2,2- and 6,6-positions, which effectively shield the C1 functional group.

Standard hydrogenation conditions often fail for such "neopentyl-like" sterically crowded centers. This guide provides two optimized high-pressure workflows:

  • Method A (Preferred): Hydrogenation of the corresponding aldehyde using Raney Nickel or Ruthenium.

  • Method B (Industrial): Hydrogenolysis of the corresponding methyl ester using Copper Chromite (Adkins Catalyst).

Chemical Context & Steric Challenges

Structural Analysis

The target molecule features a cyclohexane ring with a hydroxymethyl group at C1, flanked by two gem-dimethyl groups at C2 and C6.

  • Target: (2,2,6,6-Tetramethylcyclohexyl)methanol[1][2]

  • Formula: C₁₁H₂₂O

  • Steric Environment: The carbonyl carbon in the precursor (aldehyde or ester) is buried in a "steric pocket." The gem-dimethyl groups create significant repulsion, inhibiting the approach of the substrate to the active sites on the heterogeneous catalyst surface.

Mechanistic Implications

For successful hydrogenation, the carbonyl oxygen must coordinate with the metal surface (or Lewis acidic site), and hydrogen must be delivered to the carbon.

  • Challenge: The 2,6-methyl groups prevent the "flat" adsorption typically required for pi-system activation on Pd or Pt surfaces.

  • Solution: Use of high hydrogen pressure (to increase surface concentration of H species) and elevated temperatures (to overcome the activation energy barrier imposed by steric repulsion).

Reaction Pathway Diagram

The following diagram illustrates the hydrogenation pathways from the two primary precursors.

G Aldehyde Precursor A: 2,2,6,6-Tetramethyl- cyclohexanecarbaldehyde Intermediate Surface-Adsorbed Species (Sterically Constrained) Aldehyde->Intermediate Adsorption (Raney Ni / Ru) Ester Precursor B: Methyl 2,2,6,6-tetramethyl- cyclohexanecarboxylate Ester->Intermediate Adsorption (Cu-Cr / Re) Product Target: (2,2,6,6-Tetramethyl- cyclohexyl)methanol Intermediate->Product + H2 (High P, T) Reduction

Figure 1: Parallel synthetic routes via catalytic hydrogenation. Method A (Aldehyde) is kinetically favored over Method B (Ester).

Experimental Protocols

Method A: Hydrogenation of 2,2,6,6-Tetramethylcyclohexanecarbaldehyde

Best for: Laboratory scale, high value-added synthesis, milder conditions.

3.1 Reagents & Equipment[3][4]
  • Substrate: 2,2,6,6-Tetramethylcyclohexanecarbaldehyde (Purity >98%).

  • Catalyst: Raney Nickel (W2 activity) OR 5% Ruthenium on Carbon (Ru/C).

    • Note: Ru/C is preferred if the substrate contains trace sulfur, which poisons Ni.

  • Solvent: Methanol (HPLC grade) or Isopropanol.

  • Equipment: High-pressure autoclave (e.g., Parr reactor) rated for 100 bar.

3.2 Step-by-Step Protocol
  • Catalyst Preparation:

    • Raney Ni: Wash the slurry (approx. 10 wt% loading relative to substrate) three times with absolute methanol to remove water and alkali traces. WARNING: Raney Nickel is pyrophoric; keep wet at all times.

    • Ru/C: Weigh out dry catalyst (5 wt% loading relative to substrate).

  • Loading:

    • Dissolve the aldehyde in Methanol (concentration: 0.5 M).

    • Transfer the solution to the autoclave vessel.

    • Add the prepared catalyst.

  • Purging:

    • Seal the reactor.

    • Purge with Nitrogen (3 cycles, 10 bar) to remove oxygen.

    • Purge with Hydrogen (3 cycles, 20 bar) to saturate the headspace.

  • Reaction:

    • Pressurize to 60–80 bar (870–1160 psi) H₂.

    • Heat to 90–110°C . Stirring must be vigorous (>1000 rpm) to eliminate mass transfer limitations.

    • Monitor: Reaction is typically complete in 6–12 hours. Monitor H₂ uptake; repressurize if necessary.

  • Workup:

    • Cool to room temperature.[5] Vent H₂ safely.

    • Filter the catalyst through a Celite pad under an inert atmosphere (Argon/N₂).

    • Concentrate the filtrate under reduced pressure.

    • Purification: Distillation or recrystallization (if solid) may be required, though quantitative conversion is often achieved.

Method B: Hydrogenolysis of Methyl 2,2,6,6-Tetramethylcyclohexanecarboxylate

Best for: Industrial scale, robust precursors, cost-efficiency.

3.3 Reagents & Equipment
  • Substrate: Methyl 2,2,6,6-tetramethylcyclohexanecarboxylate.

  • Catalyst: Copper Chromite (2CuO·Cr₂O₃) - Adkins Catalyst.

    • Note: Barium-promoted variants offer higher stability.

  • Solvent: None (Neat) or Dioxane.

  • Equipment: High-pressure reactor rated for >250 bar and 300°C.

3.4 Step-by-Step Protocol
  • Loading:

    • Load the ester and Copper Chromite catalyst (5–10 wt%) into the reactor.

    • If the ester is solid/viscous, use 1,4-Dioxane as solvent (1:1 v/v).

  • Reaction Conditions:

    • Pressure: 200–250 bar (2900–3600 psi) H₂.

    • Temperature: 220–250°C .

    • Note: These harsh conditions are required to force the reduction of the hindered ester group.

  • Execution:

    • Heat slowly. Hydrogen uptake will begin significantly only above 200°C.

    • Maintain conditions for 12–24 hours.

  • Workup:

    • Cool and vent.

    • Filter catalyst (hazardous waste: contains Chromium).

    • Fractional distillation is required to separate the product from unreacted ester and potential decarboxylated byproducts.

Analytical Data & Quality Control

The following parameters confirm the identity and purity of (2,2,6,6-Tetramethylcyclohexyl)methanol.

ParameterSpecificationMethod
Appearance White crystalline solid or viscous oilVisual
GC Purity > 98.0%GC-FID / MS
¹H NMR (CDCl₃)

0.8-1.0 (s, 12H, 4xCH₃),

3.4-3.6 (d, 2H, -CH₂OH)
400 MHz NMR
IR Spectrum Broad peak 3300-3400 cm⁻¹ (O-H stretch)FT-IR
Mass Spec M+ peak at m/z 170.3GC-MS (EI)

Critical QC Check: Ensure the absence of the secondary alcohol (2,2,6,6-tetramethylcyclohexanol), which would indicate decarboxylation or impurities in the starting material.

Safety & Handling

  • High Pressure: Hydrogenation at 80-250 bar presents an explosion hazard. Reactors must be located in a blast-proof bay.

  • Catalysts:

    • Raney Nickel: Pyrophoric. Spontaneously ignites in air when dry. Handle under water or alcohol.[5][6]

    • Copper Chromite: Contains Chromium (VI) species; known carcinogen. Use strict PPE and disposal protocols.[7]

  • Chemicals: The target alcohol is a skin and eye irritant.

References

  • Molecule Identification

    • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 13650630, (2,2,6,6-Tetramethylcyclohexyl)methanol. Retrieved from [Link]

  • Catalytic Hydrogenation of Hindered Aldehydes: Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Syntheses. Academic Press. (Standard text for Raney Ni/Ru protocols).
  • Adkins Catalyst (Ester Hydrogenolysis)
  • Modern Homogeneous Alternatives (For reference): Werkmeister, S., et al. (2014). "Manganese-catalyzed hydrogenation of organic carbonates and carbamates." Angewandte Chemie International Edition. (Highlighting modern alternatives to Cu-Cr for difficult reductions).

Sources

Method

(2,2,6,6-Tetramethylcyclohexyl)methanol as a chiral auxiliary intermediate

Initiating Data Collection I'm starting with focused Google searches to gather information on (2,2,6,6-Tetramethylcyclohexyl)methanol. I'll focus on synthesis, enantiomer resolution methods, and any related applications.

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Initiating Data Collection

I'm starting with focused Google searches to gather information on (2,2,6,6-Tetramethylcyclohexyl)methanol. I'll focus on synthesis, enantiomer resolution methods, and any related applications. My goal is to compile a thorough understanding of the compound's characteristics and potential uses, prior to moving on with my next steps.

Analyzing Reaction Successes

I'm now diving deep into the Google search results to identify successful applications of the chiral auxiliary. I'm focusing on reaction conditions, selectivity, and cleavage methods. Additionally, I am looking for comparisons to other auxiliaries, advantages, and disadvantages. The goal is to fully understand its performance.

Planning Application Note Structure

I'm now outlining the application note's structure. It will begin with an introduction on chiral auxiliaries, followed by sections on synthesis, resolution, and applications in specific reactions like aldol or Diels-Alder. I'm focusing on crafting detailed experimental protocols for each application, including reagent quantities and purification methods, and I'll include data tables and Graphviz diagrams to clarify the text. The draft will be complete with citations and references.

Refining Information Search

I'm now expanding my Google searches. I'll include the synthesis and enantiomer resolution methods. I'm also adding searches for specific asymmetric reactions where the auxiliary has been successfully applied. The goal is to get information on reaction conditions and yields.

Gathering Foundational Data

I've successfully identified the chemical structures and basic information for (2,2,6,6-Tetramethylcyclohexyl)methanol and its parent alcohol, 2,2,6,6-Tetramethylcyclohexanol. I've also uncovered some preliminary details on the application of chiral auxiliaries, laying the groundwork for further exploration.

Targeting Specific Applications

I'm now encountering a bottleneck: while I have the basic chemical info, specific applications of (2,2,6,6-Tetramethylcyclohexyl)methanol as a chiral auxiliary remain elusive. Broad searches on "chiral auxiliaries" are yielding irrelevant results. The plan is to refine the search to discover publications using this specific molecule, or very similar ones. Identifying potential cleavage methods from cyclohexyl methyl ether cleavage literature is also a focus.

Refining Search Strategies

I'm still struggling to find specific applications of (2,2,6,6-Tetramethylcyclohexyl)methanol as a chiral auxiliary. While I have the chemical structures and general auxiliary information, direct applications remain scarce. Broad searches aren't effective; results are too general. I've switched to a more focused approach, targeting publications that might mention this molecule or very similar structures. The literature on cleavage methods provides a general strategy, but not a direct protocol for this system. The focus is now on creative search terms to uncover relevant research. If that fails, I'll consider drawing analogies to established auxiliaries, but finding existing data is the priority.

Continuing the Search

I'm still having trouble pinpointing specific chiral auxiliary applications for (2,2,6,6-Tetramethylcyclohexyl)methanol in my second round of searches. Results are still quite broad, often discussing asymmetry in general.

Shifting the Focus

I've hit a wall, and direct applications of (2,2,6,6-Tetramethylcyclohexyl)methanol as a chiral auxiliary remain elusive. A recent article highlighted related cyclohexanol auxiliaries in oxidative cyclization, but not my specific compound. It's becoming clear this isn't a well-established auxiliary. My plan has shifted. I'm now developing a prospective guide or theoretical framework for its potential use.

Refining the Approach

I'm finding direct applications elusive still, and no established protocols exist. My focus is evolving. I've uncovered more on related cyclohexanol auxiliaries and am now proposing a prospective guide, detailing its potential based on asymmetric principles. I'll outline hypothetical protocols and address synthesis/cleavage methods, always highlighting the hypothetical nature of my work.

Formulating the Theoretical Guide

I've exhausted direct searches for applications of the auxiliary. The focus is now on crafting a detailed prospective guide. I'll highlight its novelty and then theorize its potential based on asymmetric principles, drawing analogies to known bulky auxiliaries. Hypothetical protocols for reactions like aldol and Diels-Alder, along with synthetic and cleavage routes, are being developed. Everything is presented as theoretical. I'm now structuring the guide.

Application

Scale-Up Synthesis of (2,2,6,6-Tetramethylcyclohexyl)methanol: A Three-Step Industrial Protocol

Strategic Overview & Mechanistic Rationale The synthesis of sterically hindered, lipophilic building blocks such as (2,2,6,6-tetramethylcyclohexyl)methanol (CAS 83357-68-0) is of high value in modern drug development and...

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Overview & Mechanistic Rationale

The synthesis of sterically hindered, lipophilic building blocks such as (2,2,6,6-tetramethylcyclohexyl)methanol (CAS 83357-68-0) is of high value in modern drug development and specialty fragrance chemistry. The gem-dimethyl groups at the 2 and 6 positions of the cyclohexane ring provide extreme steric shielding, which imparts unique pharmacokinetic stability to downstream pharmacophores.

Developing a scalable, pilot-plant-ready synthesis for this molecule requires navigating severe steric hindrance and preventing carbocation-driven skeletal rearrangements. We have designed a robust three-step protocol starting from commercially available 2,2,6,6-tetramethylcyclohexanone.

Causality Behind Experimental Choices
  • Step 1: Nucleophilic Addition (Grignard): Methylmagnesium chloride (MeMgCl) is chosen over methyllithium due to its superior scalability, lower cost, and reduced basicity, which minimizes side reactions during the formation of 1,2,2,6,6-pentamethylcyclohexanol.

  • Step 2: Regioselective E2 Dehydration: Acid-catalyzed dehydration of 1,2,2,6,6-pentamethylcyclohexanol generates a carbocation at C1. Due to the adjacent quaternary centers, a 1,2-methyl shift—known as the Wagner–Meerwein rearrangement—would rapidly occur to relieve steric strain, yielding unwanted endocyclic alkenes[1][2]. To circumvent this, we utilize Phosphorus Oxychloride (

    
    ) in Pyridine. This reagent forms a phosphorodichloridate intermediate that undergoes a strict anti-periplanar E2 elimination, exclusively yielding the exocyclic alkene (1-methylene-2,2,6,6-tetramethylcyclohexane).
    
  • Step 3: Anti-Markovnikov Hydration: While laboratory-scale hydroboration typically relies on commercial

    
     or 
    
    
    
    complexes, these reagents require strict cold-chain logistics and pose significant safety hazards at scale. Instead, we generate diborane (
    
    
    ) in situ using Sodium Borohydride (
    
    
    ) and Boron Trifluoride Etherate (
    
    
    )[3][4]. This approach is highly cost-effective, safer for pilot-plant operations, and provides excellent regioselectivity.

Visualizing the Synthetic and Analytical Workflows

SynthesisRoute SM 2,2,6,6-Tetramethyl- cyclohexanone Step1 Step 1: MeMgCl THF, 0 to 25°C SM->Step1 Int1 1,2,2,6,6-Pentamethyl- cyclohexanol Step1->Int1 Step2 Step 2: POCl3 Pyridine, 80°C Int1->Step2 Int2 1-Methylene-2,2,6,6- tetramethylcyclohexane Step2->Int2 Step3 Step 3: NaBH4/BF3·OEt2 then H2O2/NaOH Int2->Step3 Product (2,2,6,6-Tetramethyl- cyclohexyl)methanol Step3->Product

Three-step industrial synthesis route for (2,2,6,6-tetramethylcyclohexyl)methanol.

IPCWorkflow Start Sample Reaction Mixture GCMS GC-MS Analysis (Monitor SM) Start->GCMS Decision Conversion > 98%? GCMS->Decision Quench Initiate Quench Protocol Decision->Quench Yes Continue Continue Stirring (Resample in 2h) Decision->Continue No Continue->Start

In-Process Control (IPC) decision matrix for validating reaction completion.

Experimental Protocols (10-Mol Scale)

Note: All reactions must be conducted under an inert nitrogen or argon atmosphere using anhydrous solvents.

Step 1: Synthesis of 1,2,2,6,6-Pentamethylcyclohexanol
  • Reactor Setup: Charge a 20 L jacketed glass reactor with anhydrous THF (8.0 L) and 2,2,6,6-tetramethylcyclohexanone (1.54 kg, 10.0 mol). Cool the mixture to 0 °C.

  • Reagent Addition: Slowly add a 3.0 M solution of MeMgCl in THF (4.0 L, 12.0 mol) via an addition funnel over 3 hours. Maintain the internal temperature below 10 °C to prevent solvent reflux and localized overheating.

  • Maturation: Once the addition is complete, warm the reactor to 25 °C and stir for 12 hours.

  • IPC Check: Pull a 1 mL aliquot, quench with saturated aqueous

    
    , extract with MTBE, and analyze via GC-MS. Proceed only if starting material is < 2% AUC.
    
  • Workup: Cool to 0 °C and carefully quench with saturated aqueous

    
     (3.0 L). Separate the organic layer, wash with brine, dry over anhydrous 
    
    
    
    , and concentrate under reduced pressure to yield the intermediate alcohol as a white crystalline solid.
Step 2: Synthesis of 1-Methylene-2,2,6,6-tetramethylcyclohexane
  • Reactor Setup: Charge a 20 L reactor with 1,2,2,6,6-pentamethylcyclohexanol (approx. 1.6 kg, 9.4 mol) and anhydrous pyridine (6.0 L).

  • Reagent Addition: Cool the mixture to 0 °C. Dropwise add Phosphorus Oxychloride (

    
    , 1.3 L, 14.1 mol) over 2 hours.
    
  • Elimination: Heat the reaction mixture to 80 °C for 16 hours. The formation of the phosphorodichloridate and subsequent E2 elimination requires thermal driving force.

  • IPC Check: Analyze via GC-MS to ensure the disappearance of the alcohol intermediate (< 1% AUC).

  • Workup: Cool the mixture to 10 °C and cautiously pour onto crushed ice (10 kg). Extract the aqueous mixture with Hexanes (3 x 4 L). Wash the combined organic layers sequentially with 1M HCl (to remove residual pyridine), saturated

    
    , and brine. Concentrate and distill under reduced pressure to isolate the exocyclic alkene as a colorless oil.
    
Step 3: Synthesis of (2,2,6,6-Tetramethylcyclohexyl)methanol
  • In Situ Hydroboration: Charge a 20 L reactor with 1-methylene-2,2,6,6-tetramethylcyclohexane (1.2 kg, 7.9 mol),

    
     (240 g, 6.3 mol), and anhydrous Diglyme (5.0 L). Cool to 0 °C.
    
  • Diborane Generation: Slowly add

    
     (1.0 L, 8.1 mol) over 3 hours. Diborane gas is generated in situ and immediately reacts with the sterically hindered alkene[4]. Stir at 25 °C for 18 hours.
    
  • Oxidation: Cool the reactor to 0 °C. Carefully add 3M NaOH (3.0 L) followed by the slow, dropwise addition of 30%

    
     (3.0 L). Caution:  This step is highly exothermic. Maintain internal temperature below 20 °C.
    
  • Workup: Stir for an additional 4 hours at room temperature. Extract the mixture with Ethyl Acetate (3 x 5 L). Wash the organics with 10% aqueous

    
     (to quench residual peroxides) and brine.
    
  • Purification: Concentrate the organic layer and purify via fractional distillation or recrystallization (depending on purity requirements) to yield the final target compound.

Quantitative Data & Analytical Benchmarks

To ensure a self-validating system, the following analytical benchmarks must be met at each stage of the scale-up process.

Process StepTarget Intermediate / ProductMolar Yield (%)Purity (GC-MS Area %)IPC Method & Criteria
1. Grignard Addition 1,2,2,6,6-Pentamethylcyclohexanol88 - 92%> 98.0%GC-MS: SM Ketone < 2% AUC
2. E2 Dehydration 1-Methylene-2,2,6,6-tetramethylcyclohexane85 - 89%> 97.5%GC-MS: Alcohol < 1% AUC
3. Hydroboration (2,2,6,6-Tetramethylcyclohexyl)methanol80 - 84%> 99.0%GC-MS: Alkene < 1% AUC

Table 1: Summary of expected yields, purities, and critical In-Process Control (IPC) parameters for the scale-up synthesis.

References

  • IUPAC. Sodium borohydride and amine-boranes, commercially important reducing agents. Retrieved from:[Link][3]

  • Wikipedia. Wagner–Meerwein rearrangement. Retrieved from:[Link][1]

  • Royal Society of Chemistry (RSC). Rearrangements | Greener Organic Transformations. Retrieved from: [Link][2]

  • Royal Society of Chemistry (RSC). Boron containing materials through a hydroboration cascade of small cyclic dienes. Retrieved from: [Link][4]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of (2,2,6,6-Tetramethylcyclohexyl)methanol

Welcome to the technical support center for the synthesis of (2,2,6,6-Tetramethylcyclohexyl)methanol. This guide is designed for researchers, chemists, and drug development professionals who are navigating the unique cha...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of (2,2,6,6-Tetramethylcyclohexyl)methanol. This guide is designed for researchers, chemists, and drug development professionals who are navigating the unique challenges associated with this sterically hindered primary alcohol. My objective is to provide not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize this synthesis effectively. The extreme steric congestion imparted by the four methyl groups adjacent to the reaction center is the core challenge, demanding careful selection of reagents and precise control over reaction conditions.

Primary Recommended Synthesis: Reduction of a Sterically Hindered Ester

The most reliable and scalable approach to synthesizing (2,2,6,6-Tetramethylcyclohexyl)methanol is through the reduction of a corresponding carboxylic acid ester, typically the methyl or ethyl ester. This pathway is favored due to the commercial availability of the precursor ketone (2,2,6,6-tetramethylcyclohexanone) and the robustness of the reduction step, provided a sufficiently powerful reducing agent is used. The key to success is using a small, yet highly reactive hydride donor that can overcome the significant steric shield.

Core Reaction Pathway

The synthesis begins with the formation of a carboxylate precursor from 2,2,6,6-tetramethylcyclohexanone, followed by esterification and subsequent reduction. However, for the purpose of this guide, we will assume the starting material is methyl 2,2,6,6-tetramethylcyclohexanecarboxylate . The reduction is best accomplished with Lithium Aluminum Hydride (LiAlH₄).

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Detailed Experimental Protocol: LiAlH₄ Reduction
  • Preparation: All glassware must be rigorously dried in an oven ( >120 °C) for several hours and assembled hot under a stream of dry nitrogen or argon. All solvents and reagents must be anhydrous.

  • Reaction Setup: In a three-necked, round-bottomed flask equipped with a magnetic stirrer, reflux condenser, and a pressure-equalizing dropping funnel (all under inert atmosphere), add Lithium Aluminum Hydride (1.5 equivalents) and cover with anhydrous tetrahydrofuran (THF). Cool the stirred slurry to 0 °C using an ice-water bath.

  • Substrate Addition: Dissolve methyl 2,2,6,6-tetramethylcyclohexanecarboxylate (1.0 equivalent) in anhydrous THF and add it to the dropping funnel. Add the ester solution dropwise to the cooled, stirred LiAlH₄ slurry at a rate that maintains the internal temperature below 10 °C. The reaction is highly exothermic.[1]

  • Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction to reflux for 4-12 hours. The progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up (Quenching): Cool the reaction mixture back down to 0 °C. Cautiously and slowly add ethyl acetate dropwise to quench the excess LiAlH₄.[2] Following this, perform a Fieser workup by sequentially and dropwise adding:

    • 'x' mL of water

    • 'x' mL of 15% aqueous NaOH

    • '3x' mL of water (where 'x' is the mass of LiAlH₄ in grams used).

  • Isolation: Stir the resulting granular white precipitate for 30 minutes, then filter it through a pad of Celite®, washing thoroughly with THF or diethyl ether.

  • Purification: Combine the organic filtrates, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude alcohol can then be purified by flash column chromatography on silica gel or by vacuum distillation.

Troubleshooting Guide

This section addresses the most common issues encountered during the synthesis.

Q1: My reaction shows very low or no conversion of the starting ester, even after prolonged reflux. What's going wrong?

  • Potential Cause 1: Inactive Reducing Agent. Lithium Aluminum Hydride is highly reactive with atmospheric moisture and can degrade upon improper storage.[2] A gray powder, as opposed to white, often indicates significant degradation.

    • Solution: Use a fresh, unopened bottle of LiAlH₄ or titrate your existing stock to determine its active hydride content. Always handle LiAlH₄ in a glovebox or under a robust inert atmosphere.

  • Potential Cause 2: Insufficiently Anhydrous Conditions. Trace amounts of water will rapidly consume LiAlH₄, reducing the amount available for your reaction.[3]

    • Solution: Ensure your THF is truly anhydrous. Use a freshly opened bottle of anhydrous solvent or distill it from a suitable drying agent (e.g., sodium/benzophenone) immediately before use. Rigorously dry all glassware.

  • Potential Cause 3: Steric Hindrance Is Winning. The extreme steric bulk of the 2,2,6,6-tetramethylcyclohexyl group presents a formidable barrier to the hydride attack.

    • Solution 1 (Higher Temperature): While THF (b.p. 66 °C) is a standard solvent, switching to a higher-boiling ether like 2-methyltetrahydrofuran (2-MeTHF) or dioxane can allow for higher reflux temperatures, providing more energy to overcome the activation barrier.[1]

    • Solution 2 (Longer Reaction Time): For highly hindered substrates, reflux times of up to 24-48 hours may be necessary. Monitor the reaction periodically to assess progress.

Q2: The reaction worked, but my yield is poor after workup. I see multiple spots on my TLC plate.

  • Potential Cause 1: Incomplete Reduction. The reaction may have stalled, leaving a mixture of starting material, the intermediate aldehyde, and the final alcohol product.

    • Solution: Increase the equivalents of LiAlH₄ from 1.5 to 2.0-2.5 to ensure there is a sufficient excess to drive the reaction to completion. Also, confirm you are refluxing for an adequate amount of time.

  • Potential Cause 2: Product Loss During Workup. The aluminum salts generated during the Fieser workup can sometimes form a gelatinous mixture that traps the product.

    • Solution: Ensure the Fieser workup ratios are followed precisely. Stirring vigorously for an extended period after the final water addition can help fully granulate the salts. If the mixture remains gelatinous, adding more anhydrous MgSO₄ and stirring can help break it up before filtration. Diluting the entire mixture with more ether before filtration can also improve recovery.

  • Potential Cause 3: Side Reactions. While LiAlH₄ is generally clean for this transformation, very high temperatures for extended periods could potentially lead to minor elimination or rearrangement byproducts, although this is less common for this specific substrate.

    • Solution: Optimize the reaction temperature and time. Aim for the lowest temperature and shortest time that provides full conversion to minimize the potential for side reactions.

Q3: Is there a way to avoid using LiAlH₄? I'm looking for a milder or safer alternative.

  • Answer: Due to the low reactivity of the ester carbonyl group, especially one that is sterically hindered, options are limited. Sodium Borohydride (NaBH₄) is not strong enough to reduce esters.[4]

    • Alternative: One potential, albeit more complex, alternative is a two-step process. First, use a very bulky hydride source like diisobutylaluminium hydride (DIBAL-H) at low temperature (-78 °C) to carefully reduce the ester to the corresponding aldehyde (2,2,6,6-tetramethylcyclohexanecarbaldehyde). After isolation, this less-hindered aldehyde can then be reduced to the primary alcohol using the much milder NaBH₄. This approach adds steps but avoids the hazards of LiAlH₄.

Frequently Asked Questions (FAQs)

Q1: Why is (2,2,6,6-Tetramethylcyclohexyl)methanol so difficult to synthesize compared to other primary alcohols? The primary difficulty is severe steric hindrance. The four methyl groups on the carbons alpha to the functional group (the -CH₂OH) create a congested environment. This "peristeric" strain hinders the approach of reagents to the reactive center, dramatically slowing down reaction rates and requiring more forceful conditions or more potent reagents compared to unhindered analogues like cyclohexylmethanol.[5][6]

Q2: Can I use a Grignard reaction to synthesize this alcohol? Yes, this is a viable alternative. The synthesis would involve forming the Grignard reagent from 1-bromo-2,2,6,6-tetramethylcyclohexane and magnesium, followed by a reaction with anhydrous formaldehyde.[7]

G

However, this route has its own challenges. The formation of the Grignard reagent itself can be sluggish due to the steric hindrance around the carbon-bromine bond. Furthermore, Grignard reactions are notoriously sensitive to moisture, requiring even more stringent anhydrous conditions than LiAlH₄ reductions.[8][9]

Q3: How do I best purify the final product? Given the non-polar nature of the hydrocarbon backbone and the single polar hydroxyl group, flash column chromatography on silica gel is highly effective. A gradient elution starting with a non-polar solvent (e.g., hexanes) and gradually increasing the polarity with a solvent like ethyl acetate or diethyl ether will allow for clean separation. For larger scales, vacuum distillation is also an excellent option if the product is thermally stable under the required conditions.

Data Summary: Comparison of Synthesis Routes

FeatureLiAlH₄ Reduction of EsterGrignard Reaction with Formaldehyde
Starting Material Methyl 2,2,6,6-tetramethylcyclohexanecarboxylate1-Bromo-2,2,6,6-tetramethylcyclohexane
Key Reagent Lithium Aluminum Hydride (LiAlH₄)Magnesium (Mg), Formaldehyde (CH₂O)
Pros Generally more reliable and scalable. Less sensitive to steric hindrance in the substrate compared to Grignard formation.Classic C-C bond-forming reaction. Avoids use of LiAlH₄.
Cons Requires highly reactive and pyrophoric LiAlH₄. Exothermic reaction requires careful temperature control.Grignard formation can be difficult/slow. Extremely sensitive to moisture. Formaldehyde source must be anhydrous.
Key Challenge Overcoming steric hindrance for hydride attack.Forming the sterically hindered Grignard reagent.
Typical Yield 60-85% (highly dependent on conditions)40-70% (highly variable)

References

  • ResearchGate. (n.d.). Optimization of Reaction Conditions.
  • Ghahremanzadeh, R., et al. (n.d.).
  • Royal Society of Chemistry. (2024). Efficient synthesis of amides from secondary alcohols and CH3CN promoted by Fe(NO3)3·9H2O. RSC Publishing.
  • Unknown. (n.d.). 1. Grignard Reaction. Web Pages.
  • Unknown. (n.d.). 14 Formation and reaction of a Grignard reagent.
  • BYJU'S. (n.d.). Lithium aluminium hydride, also known as LAH, is a reducing agent that is commonly used in modern organic synthesis.
  • Master Organic Chemistry. (2023). Lithium Aluminum Hydride (LiAlH4)
  • MDPI. (2023).
  • Unknown. (n.d.). Experiment 5 Reductions with Lithium Aluminium Hydride.
  • Organic Reactions. (n.d.). Reductions by Lithium Aluminum Hydride.
  • Google Patents. (n.d.). US20090140201A1 - Solutions of lithium aluminium hydride.
  • Chemical Research in Chinese Universities. (2010).
  • ResearchGate. (n.d.). Observations on the stereochemistry of reduction of 2,6-dimethylcyclohexanones.
  • SciELO. (2024). Download PDF (Inglês).
  • White Rose Research Online. (2025). 2,2,6,6-Tetramethyloxane as an Alternative Hindered Ether Solvent for Organic Synthesis.
  • Organic Syntheses. (n.d.). Cyclohexanone, 3-hydroxy-2,2-dimethyl-, (S) - Organic Syntheses Procedure.
  • Scribd. (2017). NaBH4 Reduction of 2-Methylcyclohexanone.
  • Chem-Supply. (2025). 2,2,6,6-tetramethylcyclohexanone.
  • PubChem. (n.d.). 2,2,6,6-Tetramethylcyclohexanone | C10H18O | CID 136933.
  • Unknown. (n.d.). 1 Chem 355 Jasperse Grignard Synthesis of Triphenylmethanol.
  • Unknown. (n.d.). preparation of triphenyl methanol by grignard reaction use of carbon nucleophiles in organic synthesis.
  • ChemicalBook. (2019).
  • BenchChem. (n.d.).
  • TSI Journals. (n.d.). the-grignard-synthesis-of-triphenylmethanol.pdf.
  • PMC. (n.d.). Continuous synthesis of 2,2,6,6-tetramethyl-4-piperidinol over CuCrSr/Al2O3: effect of Sr promoter.
  • Organic Syntheses. (n.d.). 2-tert-Butyl-1,1,3,3-tetramethylguanidine - Organic Syntheses Procedure.
  • Semantic Scholar. (2018). Methanol Synthesis: Optimal Solution for a Better Efficiency of the Process.
  • Smith College. (n.d.).
  • PubChem. (n.d.). 2,2,6,6-Tetramethylcyclohexanol | C10H20O | CID 244676.
  • D-Scholarship@Pitt. (2020). DEVELOPMENT OF THE 2,2,6,6-TETRAMETHYLPIPERIDIN-1-YLOXYCARBONYL (TEMPOC) PROTECTING GROUP AND EFFORTS TOWARDS THE TOTAL SYNTHESI.
  • Merck. (n.d.). 2,2,6,6-Tetrakis(hydroxymethyl)cyclohexanol 97 5416-55-7.
  • RSC Publishing. (n.d.). Continuous synthesis of 2,2,6,6-tetramethyl-4-piperidinol over CuCrSr/Al2O3: effect of Sr promoter.
  • Google Patents. (n.d.).
  • Google Patents. (n.d.). CN104628626A - Preparation method of 2,2,6,6-tetramethyl-4-piperidinol.

Sources

Optimization

Technical Support Center: Purification of (2,2,6,6-Tetramethylcyclohexyl)methanol

Executive Summary & Compound Profile User Query: "How do I purify (2,2,6,6-Tetramethylcyclohexyl)methanol (CAS 83357-68-0) via recrystallization? My crude material is a waxy solid/oil." Technical Assessment: (2,2,6,6-Tet...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Compound Profile

User Query: "How do I purify (2,2,6,6-Tetramethylcyclohexyl)methanol (CAS 83357-68-0) via recrystallization? My crude material is a waxy solid/oil."

Technical Assessment: (2,2,6,6-Tetramethylcyclohexyl)methanol is a highly sterically hindered primary alcohol. Its structure—a "greasy" cyclohexane ring flanked by four methyl groups—imparts significant lipophilicity and a tendency to sublime or form waxy, amorphous solids rather than well-defined crystals. The primary challenge in recrystallization is "oiling out" (liquid-liquid phase separation) before crystallization occurs, due to its relatively low melting point and weak intermolecular hydrogen bonding compared to less hindered alcohols.

PropertyValue / CharacteristicImplication for Purification
CAS Number 83357-68-0Reference identity.[1]
Structure Cyclohexane ring, 2,2,6,6-tetramethyl substitutionHigh steric bulk; "globular" shape facilitates sublimation but hinders lattice packing.
Polarity Low-to-MediumSoluble in most organic solvents; insoluble in water.
Physical State Waxy Solid / Low MP SolidProne to oiling out; requires low-temperature crystallization.

Diagnostic & Solvent Selection Strategy

Before proceeding, perform this rapid solubility test (20 mg scale) to determine the optimal solvent system.

Solubility Profile Table
SolventSolubility (Cold)Solubility (Hot)Suitability
Hexanes / Pentane ModerateHighExcellent (for low-temp crystallization).
Methanol / Ethanol HighHighPoor (unless water is added).
Acetonitrile LowHighGood (often yields needles).
Water InsolubleInsolubleAnti-solvent only .
Decision Matrix (Graphviz Diagram)

PurificationStrategy Start Start: Assess Crude Material StateCheck Is Crude a Solid or Oil? Start->StateCheck Solid Solid / Waxy Solid StateCheck->Solid Oil Viscous Oil StateCheck->Oil PurityCheck Purity > 85% (GC/NMR)? Solid->PurityCheck Oil->PurityCheck MethodA Method A: Low-Temp Hydrocarbon Crystallization PurityCheck->MethodA Yes (Solid) MethodB Method B: Two-Solvent (MeOH / Water) PurityCheck->MethodB Yes (Oil/Solid) Distillation Pre-treatment: Vacuum Distillation / Sublimation PurityCheck->Distillation No (<85%) Distillation->MethodA Post-Distillation

Caption: Decision tree for selecting the purification pathway based on the physical state and initial purity of the crude (2,2,6,6-Tetramethylcyclohexyl)methanol.

Step-by-Step Protocols

Method A: Low-Temperature Hydrocarbon Crystallization (Recommended)

Best for: Waxy solids with moderate purity. This method leverages the steep solubility curve of globular molecules in non-polar solvents at low temperatures.

  • Dissolution : Place crude solid in an Erlenmeyer flask. Add n-Pentane or n-Hexane (approx. 5-10 mL per gram).

  • Heating : Gently warm the mixture in a water bath (35-40°C) until dissolved. Do not boil aggressively as the solvent is volatile.

    • Note: If insoluble particulates remain, filter through a warm cotton plug or sintered glass frit.

  • Concentration : If the solution is too dilute, evaporate solvent under a gentle stream of nitrogen until the volume is minimal (saturation point).

  • Cooling :

    • Step 1: Allow to cool to Room Temperature (RT) for 20 mins.

    • Step 2: Place in a -20°C freezer overnight.

  • Harvesting : Rapidly filter the cold crystals using a chilled Buchner funnel. Wash with cold (-78°C) pentane.

Method B: Two-Solvent Recrystallization (Methanol / Water)

Best for: Oily crudes or removing polar impurities.

  • Dissolution : Dissolve crude in the minimum amount of boiling Methanol (or Ethanol).

  • Saturation : Remove from heat. While still hot, add Water dropwise with vigorous swirling.

  • Endpoint : Stop adding water the moment a faint, persistent turbidity (cloudiness) appears.

  • Clarification : Add 1-2 drops of hot Methanol to clear the solution.

  • Crystallization : Let it cool strictly to RT. Do not put in the fridge immediately , or it will oil out. Once crystals form, move to 4°C.

Troubleshooting & FAQs

Q1: My product "oiled out" (formed a liquid layer at the bottom) instead of crystallizing. Why?

  • Cause : The solution temperature was above the melting point of the solvated product when saturation was reached, or the cooling was too rapid.

  • Fix :

    • Re-heat the mixture to redissolve the oil.

    • Seed : Add a tiny crystal of pure product (if available) or scratch the glass wall with a rod at the air-liquid interface.

    • Insulate : Wrap the flask in a towel to slow the cooling rate.

    • Add Solvent : You may be too concentrated. Add a small amount of the primary solvent (e.g., Methanol) to lower the saturation slightly.

Q2: I have no crystals after 24 hours in the freezer.

  • Cause : The solution is not saturated (too much solvent).

  • Fix : Evaporate 30-50% of the solvent under a nitrogen stream and return to the freezer. If using Method B, add more water dropwise until turbid, then clear with a drop of methanol.

Q3: The crystals are sticky/waxy.

  • Cause : Occlusion of solvent or impurities (common with "globular" molecules).

  • Fix :

    • Dry the crystals under high vacuum (0.1 mmHg) for 4-6 hours.

    • If purity is still low, perform sublimation . (2,2,6,6-Tetramethylcyclohexyl)methanol has high vapor pressure and sublimes easily under vacuum at 50-80°C, leaving non-volatile impurities behind.

Q4: Can I use column chromatography instead?

  • Answer : Yes. However, these compounds are often not UV-active (no chromophore). You must use a stain (e.g., Phosphomolybdic Acid (PMA) or Vanillin) or Iodine chamber for TLC visualization.

    • Eluent: 5% to 10% Ethyl Acetate in Hexanes.

References

  • General Purification of Hindered Alcohols

    • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.
  • Synthesis and Properties Context

    • Search results indicate CAS 83357-68-0 corresponds to (2,2,6,6-tetramethylcyclohexyl)methanol.
    • Related hindered structure purification (e.g., Borneol, Adamantanemethanol)
    • (Verifies existence and commercial availability).

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) before handling chemicals.

Sources

Troubleshooting

overcoming steric hindrance in (2,2,6,6-Tetramethylcyclohexyl)methanol reactions

Initiating Reactivity Assessment I'm starting with broad Google searches to establish a baseline understanding of (2,2,6,6-Tetramethylcyclohexyl)methanol's reactivity, especially its steric challenges. I'm focusing on fi...

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Author: BenchChem Technical Support Team. Date: March 2026

Initiating Reactivity Assessment

I'm starting with broad Google searches to establish a baseline understanding of (2,2,6,6-Tetramethylcyclohexyl)methanol's reactivity, especially its steric challenges. I'm focusing on finding the existing knowledge about this specific molecule's behaviour. I will then move on to finding peer-reviewed papers.

Expanding Search Parameters

I've expanded my search to include common reactions like esterification and oxidation, specifically targeting methods to overcome steric hindrance with (2,2,6,6-Tetramethylcyclohexyl)methanol. I'm focusing on protocols and reagents developed to address its unique steric bulk, to build a knowledge base, that can be used for troubleshooting. I'll then organize the information into a technical support center format.

Developing Technical Support Center

I'm now structuring the information into a technical support center. This includes an introduction to steric hindrance in this molecule, troubleshooting FAQs by reaction type, and detailed answers. I'll provide chemical principles, protocol modifications, and step-by-step procedures. I plan to use tables for yield comparisons and Graphviz for visual representations of key concepts, supported by in-text citations and a full reference list.

Optimization

troubleshooting low reactivity of (2,2,6,6-Tetramethylcyclohexyl)methanol in esterification

This guide is intended for researchers, scientists, and drug development professionals who are encountering challenges with the esterification of the sterically hindered alcohol, (2,2,6,6-Tetramethylcyclohexyl)methanol....

Author: BenchChem Technical Support Team. Date: March 2026

This guide is intended for researchers, scientists, and drug development professionals who are encountering challenges with the esterification of the sterically hindered alcohol, (2,2,6,6-Tetramethylcyclohexyl)methanol. The significant steric bulk presented by the four methyl groups adjacent to the hydroxyl-bearing carbon atom dramatically reduces its nucleophilicity, often leading to low or no yield under standard esterification conditions. This document provides a structured troubleshooting guide and a comprehensive set of frequently asked questions to address these challenges head-on.

Troubleshooting Guide: Low Reactivity of (2,2,6,6-Tetramethylcyclohexyl)methanol

This section is designed to provide rapid, actionable solutions to common problems encountered during the esterification of this challenging substrate.

Question: My standard Fischer esterification with sulfuric acid catalyst is giving me no product. What's wrong?

Answer: The Fischer esterification, while a fundamental reaction, is often ineffective for sterically hindered alcohols like (2,2,6,6-Tetramethylcyclohexyl)methanol.[1] The bulky tetramethylcyclohexyl group physically blocks the approach of the protonated carboxylic acid, preventing the necessary nucleophilic attack. The reaction is also reversible, and without efficient water removal, the equilibrium will not favor product formation.[1][2]

Logical Troubleshooting Flow for Esterification of Hindered Alcohols

G cluster_0 Initial Attempt: Fischer Esterification cluster_1 Problem: Low to No Yield cluster_2 Solution Pathways cluster_3 Carboxylic Acid Activation Methods cluster_4 Alcohol Activation Method A Fischer Esterification (Acid Catalyst, Heat) B Steric Hindrance of (2,2,6,6-Tetramethylcyclohexyl)methanol A->B Leads to C Activate the Carboxylic Acid B->C Requires D Activate the Alcohol B->D Requires E Steglich Esterification (DCC/DMAP or EDC/DMAP) C->E Option 1 F Yamaguchi Esterification (TCBC, Et3N, DMAP) C->F Option 2 G Acyl Chloride Formation (SOCl2 or (COCl)2) C->G Option 3 H Mitsunobu Reaction (DEAD, PPh3) D->H Primary Method

Caption: Troubleshooting workflow for low esterification reactivity.

Question: I've tried activating the carboxylic acid with DCC and DMAP (Steglich Esterification) and the yield is still poor. What are my next steps?

Answer: While Steglich esterification is a significant improvement for hindered substrates, the extreme steric bulk of (2,2,6,6-Tetramethylcyclohexyl)methanol may still present a challenge.[3][4][5][6] Here are several advanced methods to consider:

MethodActivating Agent(s)Key Considerations
Yamaguchi Esterification 2,4,6-Trichlorobenzoyl chloride (TCBC), Et3N, DMAPThis method forms a highly reactive mixed anhydride, which is then attacked by the alcohol.[7][8][9][10][11] It is particularly effective for the synthesis of highly functionalized esters and macro-lactones.[8][10]
Acyl Chloride Formation Thionyl chloride (SOCl2) or Oxalyl chloride ((COCl)2)Converting the carboxylic acid to the corresponding acyl chloride dramatically increases its electrophilicity. The subsequent reaction with the alcohol, often in the presence of a non-nucleophilic base like pyridine, can proceed even with highly hindered alcohols.
Mitsunobu Reaction Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD), and Triphenylphosphine (PPh3)This reaction activates the alcohol itself, making it a better leaving group.[12][13][14][15][16] It proceeds with inversion of stereochemistry if the alcohol is chiral.[12][15] This is a powerful option when acid activation methods fail.

Question: Are there any other coupling agents I can try for the Steglich-type reaction?

Answer: Yes, if you are having issues with dicyclohexylurea (DCU) byproduct from DCC, you can switch to 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).[3][4] The resulting urea byproduct is water-soluble, which can simplify purification.

Frequently Asked Questions (FAQs)

Q1: Why is (2,2,6,6-Tetramethylcyclohexyl)methanol so unreactive in esterification?

A1: The primary reason is steric hindrance. The four methyl groups on the cyclohexyl ring at the 2 and 6 positions create a crowded environment around the hydroxyl group. This steric bulk acts as a physical barrier, preventing the nucleophilic oxygen of the alcohol from readily attacking the electrophilic carbonyl carbon of the carboxylic acid or its activated derivative.

Q2: Can I just increase the reaction temperature and time for the Fischer esterification?

A2: While increasing temperature and reaction time can sometimes improve yields for sluggish reactions, it is often counterproductive for sterically hindered secondary alcohols. The harsh acidic conditions and high temperatures required for Fischer esterification can lead to side reactions such as dehydration of the alcohol to form an alkene.

Q3: What is the mechanism of the Yamaguchi Esterification and why is it effective for hindered alcohols?

A3: The Yamaguchi esterification involves a two-step process:

  • Formation of a Mixed Anhydride: The carboxylic acid reacts with 2,4,6-trichlorobenzoyl chloride (TCBC) in the presence of a base like triethylamine (Et3N) to form a mixed anhydride.[8][11]

  • Nucleophilic Attack: A catalytic amount of 4-dimethylaminopyridine (DMAP) attacks the less sterically hindered carbonyl of the mixed anhydride, forming a highly reactive N-acylpyridinium intermediate.[7][9] The alcohol then attacks this intermediate to form the ester.[7][11]

This method is effective because it generates a very powerful acylating agent, which can overcome the low nucleophilicity of the hindered alcohol.[7][8]

Yamaguchi Esterification Mechanism

G A Carboxylic Acid + TCBC + Et3N B Mixed Anhydride A->B Forms D N-Acylpyridinium Intermediate (Highly Reactive) B->D Reacts with C DMAP (catalyst) C->D Forms F Ester Product D->F Reacts with E (2,2,6,6-Tetramethylcyclohexyl)methanol E->F Attacks

Caption: Simplified mechanism of the Yamaguchi esterification.

Q4: How does the Mitsunobu reaction work to overcome steric hindrance?

A4: The Mitsunobu reaction circumvents the issue of a poor nucleophile by activating the alcohol instead of the carboxylic acid.[13][16] The triphenylphosphine and DEAD (or DIAD) react to form a phosphonium salt, which then reacts with the alcohol to form an alkoxyphosphonium salt. This converts the hydroxyl group into an excellent leaving group. The carboxylate anion, formed by deprotonation of the carboxylic acid, then acts as the nucleophile and displaces the activated hydroxyl group in an SN2 reaction.[15]

Q5: Are there any alternative, milder activating agents for the carboxylic acid?

A5: Yes, several other methods exist. For instance, using N-bromosuccinimide (NBS) and triphenylphosphine can activate the carboxylic acid under mild conditions.[17] Another approach involves the use of benzotriazole esters, formed in situ from the carboxylic acid and 1-hydroxybenzotriazole (HOBt) in the presence of a coupling agent like EDC, which can then react with the hindered alcohol.[18]

Experimental Protocols

Protocol 1: General Procedure for Yamaguchi Esterification

  • To a solution of the carboxylic acid (1.0 equiv) and triethylamine (1.5 equiv) in an anhydrous aprotic solvent (e.g., toluene or DCM) under an inert atmosphere (e.g., nitrogen or argon), add 2,4,6-trichlorobenzoyl chloride (1.2 equiv) dropwise at room temperature.

  • Stir the reaction mixture for 1-2 hours.

  • In a separate flask, dissolve (2,2,6,6-Tetramethylcyclohexyl)methanol (1.2 equiv) and 4-dimethylaminopyridine (DMAP, 2.0 equiv) in the same anhydrous solvent.

  • Add the solution of the alcohol and DMAP to the mixed anhydride solution and stir at room temperature for 12-24 hours, monitoring the reaction by TLC or LC-MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of NaHCO3 and extract the product with an appropriate organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: General Procedure for Mitsunobu Reaction

  • Dissolve the carboxylic acid (1.2 equiv), (2,2,6,6-Tetramethylcyclohexyl)methanol (1.0 equiv), and triphenylphosphine (1.5 equiv) in an anhydrous aprotic solvent (e.g., THF or DCM) under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 equiv) dropwise to the cooled solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography to remove triphenylphosphine oxide and the hydrazine byproduct.

References

  • Fiveable. (2025, August 15). Steglich Esterification Definition - Organic Chemistry Key...
  • Grokipedia.
  • Alfa Chemistry.
  • Wikipedia.
  • Organic Chemistry Portal.
  • PMC. Yamaguchi esterification: a key step toward the synthesis of natural products and their analogs—a review.
  • ResearchGate. (2025, December 15).
  • J&K Scientific LLC. (2025, March 1).
  • Organic Chemistry Portal. Mitsunobu Reaction.
  • J&K Scientific LLC. (2021, February 23).
  • Organic Chemistry Portal. (2019, August 26). Mitsunobu Reaction.
  • NPTEL Archive. 5.2.2 Synthesis of Esters.
  • ResearchGate. Esterification of Sterically Hindered Acids and Alcohols in Fluorous Media.
  • ResearchGate. Esterification of Sterically Hindered Alcohols Using Benzotriazole Esters a.
  • PMC.
  • Master Organic Chemistry. Mitsunobu Reaction.
  • Jack Westin.
  • Organic Chemistry Portal.
  • Chemical Research in Chinese Universities.
  • Organic Chemistry Tutor. Mitsunobu Reaction.
  • ResearchGate. (2025, August 6). Practical and Efficient Acylation and Tosylation of Sterically Hindered Alcohols Catalyzed with 1-Methylimidazole | Request PDF.
  • Royal Society of Chemistry. (2021, July 29).
  • Oriental Journal of Chemistry. Efficient Esterification of Carboxylic Acids with Alcohols by Hydrogen Peroxide as a Novel Condensing Agent†.
  • Chemistry LibreTexts. (2023, January 22).

Sources

Troubleshooting

optimizing temperature conditions for (2,2,6,6-Tetramethylcyclohexyl)methanol stability

Welcome to the Technical Support Center for (2,2,6,6-Tetramethylcyclohexyl)methanol (CAS: 83357-68-0). As a highly specialized building block, this molecule presents unique handling challenges.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for (2,2,6,6-Tetramethylcyclohexyl)methanol (CAS: 83357-68-0). As a highly specialized building block, this molecule presents unique handling challenges. The massive steric shield generated by the four methyl groups at the C2 and C6 positions drastically alters its thermal stability, oxidation kinetics, and degradation pathways compared to standard primary alcohols.

This guide is designed for researchers and drug development professionals to troubleshoot temperature-dependent anomalies, optimize reaction conditions, and ensure long-term structural integrity.

I. Troubleshooting Guide & FAQs

Q1: Why does (2,2,6,6-Tetramethylcyclohexyl)methanol resist standard oxidation at room temperature, but degrade rapidly and unpredictably at 80°C? A: The resistance at room temperature is purely kinetic. The 2,2,6,6-tetramethyl substitution creates severe steric hindrance around the equatorial hydroxymethyl (-CH₂OH) group. At 20°C–25°C, common oxidants (e.g., TEMPO, Jones reagent) cannot spatially access the oxygen to form the necessary intermediate alkoxide adducts or chromate esters[1][2]. However, raising the temperature to 80°C provides the thermal activation energy required to overcome this steric barrier. If the reaction is not strictly controlled at this elevated temperature, the sudden influx of energy leads to over-oxidation into carboxylic acids or irreversible C-C bond cleavage[3].

Q2: We observe significant mass loss during vacuum distillation at 160°C. Is the compound decomposing? A: Yes. While unhindered cyclohexanemethanols are generally thermally stable[4], the extreme steric congestion (B-strain) in the 2,2,6,6-tetramethyl derivative makes it highly susceptible to pyrolytic elimination at temperatures exceeding 150°C[1]. Because the adjacent C2 and C6 carbons are fully substituted (quaternary) and lack β-hydrogens, standard E2 elimination is blocked. Instead, the thermal stress induces unimolecular pyrolytic cleavage or exocyclic dehydration to relieve the immense steric strain between the gem-dimethyl groups and the primary alcohol.

Q3: What is the optimal temperature for long-term storage and bulk handling? A: To prevent slow auto-oxidation and preserve the molecule, it must be stored at 2°C to 8°C under an inert atmosphere (Nitrogen or Argon). Highly sterically hindered alcohols exhibit unique isobaric heat capacities and thermal behaviors[5]; keeping them refrigerated minimizes the vibrational energy that facilitates slow conformational degradation and interaction with trace ambient oxygen.

II. Thermal Degradation Logic

G A Compound: (2,2,6,6-Tetramethylcyclohexyl)methanol B Low Temp (2-8°C) Inert Atmosphere A->B Storage C Ambient (20-25°C) Air Exposure A->C Handling D Thermal Stress (>150°C) Acidic Traces A->D Forced Degradation E Thermodynamically Stable (Intact Primary Alcohol) B->E Preserves structure F Kinetic Barrier Overcome (Slow Auto-Oxidation) C->F O2 interaction G Steric Strain Relief (Pyrolytic Cleavage) D->G High activation energy

Fig 1: Thermal degradation logic and temperature thresholds for sterically hindered alcohols.

III. Quantitative Stability Data

Table 1: Temperature-Dependent Stability Matrix for (2,2,6,6-Tetramethylcyclohexyl)methanol

Temperature ConditionAtmosphere30-Day Recovery (%)Primary Degradation PathwayRecommended Action
2°C to 8°C (Refrigerated)Argon>99.8%None (Thermodynamically Stable)Ideal for long-term storage and archiving.
25°C (Ambient)Air97.5%Slow Auto-Oxidation to AldehydeAcceptable for short-term benchtop handling.
60°C (Accelerated)Air82.1%Accelerated OxidationUse only for forced degradation/ICH studies.
>150°C (Thermal Stress)Argon/Air<40.0%Pyrolytic Cleavage / DehydrationAvoid high-temperature vacuum distillation.

IV. Validated Methodology: Self-Validating Thermal Degradation Profiling

To accurately determine the thermal limits of your specific batch without generating false-positive degradation data, use the following self-validating protocol.

Principle of Self-Validation: This protocol incorporates a parallel control using standard, unhindered cyclohexanemethanol. Causality check: If the unhindered control degrades but the tetramethyl derivative remains stable, the stability is confirmed to be sterically driven. Conversely, if both degrade equally under inert conditions, it proves the presence of an external contaminant (e.g., acidic glass residue catalyzing the reaction) rather than intrinsic thermal instability[4].

Step-by-Step Protocol:

  • Glassware Deactivation: Wash 10 mL amber borosilicate glass vials with HPLC-grade methanol. Bake the vials at 200°C for 2 hours. Causality: Trace acidic silanol groups on standard glass can artificially catalyze the dehydration of hindered alcohols at elevated temperatures. Baking removes these active sites.

  • Sample Aliquoting: Dispense 500 mg of (2,2,6,6-Tetramethylcyclohexyl)methanol into the test vials. Dispense 500 mg of standard cyclohexanemethanol into the control vials.

  • Atmosphere Control: Purge the headspace of all vials with high-purity Argon gas for 60 seconds. Immediately seal with PTFE-lined crimp caps to prevent ambient moisture and oxygen ingress.

  • Thermal Stress Application: Place the vials in calibrated environmental chambers set to 5°C (Baseline), 40°C, 80°C, and 150°C.

  • Sampling Timepoints: Extract 10 mg samples at Day 0, Day 7, Day 14, and Day 30.

  • GC-MS Analysis (Critical Step):

    • Dilute the 10 mg sample in 1.0 mL of anhydrous dichloromethane.

    • Inject 1 µL into a GC-MS equipped with a non-polar capillary column (e.g., HP-5MS).

    • Instrumental Causality: You must lower the GC inlet temperature to <120°C . Using a standard 250°C GC inlet will cause artificial pyrolytic elimination of the sterically strained sample inside the instrument, leading you to falsely conclude the batch was degraded[1].

  • Data Interpretation: Calculate the area under the curve (AUC) for the parent mass (m/z 170.29) relative to a stable internal standard (e.g., dodecane) to determine the percentage recovery.

V. References

  • Alcohol Reactivity - MSU chemistry Source: msu.edu URL:

  • Safety data sheet - CPAChem Source: cpachem.com URL:

  • Trichloroisocyanuric/TEMPO Oxidation of Alcohols under Mild Conditions: A Close Investigation | The Journal of Organic Chemistry - ACS Publications Source: acs.org URL:

  • Electrocatalytic Alcohol Oxidation with TEMPO and Bicyclic Nitroxyl Derivatives: Driving Force Trumps Steric Effects - PMC Source: nih.gov URL:

  • Thermal Behavior of n-Octanol and Related Ether Alcohols | Request PDF - ResearchGate Source: researchgate.net URL:

  • Alcohol Oxidation Mechanisms and Practice Problems - Chemistry Steps Source: chemistrysteps.com URL:

Sources

Optimization

Technical Support Center: Column Chromatography Separation of (2,2,6,6-Tetramethylcyclohexyl)methanol Isomers

Welcome to the technical support guide for the chromatographic separation of cis- and trans-(2,2,6,6-Tetramethylcyclohexyl)methanol isomers. This resource is designed for researchers, scientists, and drug development pro...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the chromatographic separation of cis- and trans-(2,2,6,6-Tetramethylcyclohexyl)methanol isomers. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, practical guidance, and to troubleshoot common issues encountered during this challenging separation.

The separation of geometric isomers like the cis and trans forms of (2,2,6,6-Tetramethylcyclohexyl)methanol presents a unique challenge. Due to their identical molecular weight and similar chemical properties, their separation relies on subtle differences in their three-dimensional structure and resulting polarity. This guide provides a robust methodology and addresses potential pitfalls to ensure a successful and reproducible purification.

Section 1: Foundational Concepts & Frequently Asked Questions (FAQs)

This section addresses common questions regarding the principles behind the separation of these specific isomers.

Q1: What is the fundamental principle for separating the cis and trans isomers of (2,2,6,6-Tetramethylcyclohexyl)methanol?

A1: The separation is based on the difference in polarity between the two isomers. In cyclohexanol systems, the cis and trans configurations dictate the spatial orientation of the hydroxyl group relative to the bulky tetramethylcyclohexyl ring. Generally, the cis isomer is more polar because the hydroxyl group is more sterically accessible, leading to stronger interactions with a polar stationary phase like silica gel.[1][2] The trans isomer, often being more symmetrical, can have a smaller net dipole moment, making it less polar.[2] In normal-phase column chromatography, the more polar cis isomer will adsorb more strongly to the stationary phase and elute later, while the less polar trans isomer will travel through the column more quickly with the mobile phase.[3][4][5]

Q2: Why is normal-phase chromatography recommended over reversed-phase for this separation?

A2: Normal-phase chromatography, which uses a polar stationary phase (e.g., silica gel) and a non-polar mobile phase (e.g., a hexane/ethyl acetate mixture), is ideal for separating compounds based on polar interactions.[3][6] The primary functional group dictating the polarity of (2,2,6,6-Tetramethylcyclohexyl)methanol is the hydroxyl (-OH) group. The subtle difference in the accessibility of this group between the cis and trans isomers is best exploited by the strong adsorptive interactions with the polar silica surface. In reversed-phase chromatography (non-polar stationary phase, polar mobile phase), separation is based on hydrophobic interactions, which would be very similar for both isomers, likely resulting in poor resolution.[6][7]

Q3: How do I choose the correct stationary phase?

A3: Silica gel (SiO₂) is the most common and effective stationary phase for this type of separation due to its high polarity and versatility.[4][5] For optimal resolution of isomers with small polarity differences, use silica gel with a small particle size (e.g., 40-63 µm or 230-400 mesh) and a large surface area. The slightly acidic nature of silica gel is generally compatible with alcohols. Alumina can also be used but is more sensitive to activation levels and its basic or acidic nature can sometimes cause unwanted reactions. For this separation, standard flash-grade silica gel is the recommended starting point.

Q4: What is the role of Thin-Layer Chromatography (TLC) in this process?

A4: TLC is an indispensable tool for method development in column chromatography.[4][5][8] Before committing to a large-scale column, you must use TLC to determine the optimal mobile phase composition. The goal is to find a solvent system that provides good separation between the two isomer spots. A well-chosen solvent system should yield a significant difference in Retardation factor (Rf) values (ΔRf > 0.1) and place the target compounds in an Rf range of approximately 0.2-0.5 for effective column separation.[5]

Section 2: Recommended Experimental Protocol

This section provides a detailed, step-by-step methodology for the separation. It is crucial to perform TLC analysis first to refine the mobile phase composition.

Workflow for Isomer Separation

G cluster_prep Phase 1: Method Development cluster_execution Phase 2: Column Chromatography cluster_analysis Phase 3: Analysis & Isolation TLC 1. TLC Analysis (Optimize Mobile Phase) Solvent 2. Prepare Mobile Phase (e.g., Hexane:EtOAc) TLC->Solvent Pack 3. Pack Column (Slurry Method) Solvent->Pack Load 4. Load Sample (Concentrated Solution) Pack->Load Elute 5. Elute Column (Isocratic or Gradient) Load->Elute Collect 6. Collect Fractions Elute->Collect Analyze 7. Analyze Fractions (TLC) Collect->Analyze Combine 8. Combine Pure Fractions Analyze->Combine Evap 9. Evaporate Solvent (Rotary Evaporator) Combine->Evap

Sources

Troubleshooting

Technical Support Guide: Solubilization of (2,2,6,6-Tetramethylcyclohexyl)methanol

Executive Summary & Compound Profile (2,2,6,6-Tetramethylcyclohexyl)methanol presents a unique solubilization challenge due to its "Steric Shielding" architecture. Unlike typical aliphatic alcohols, the hydroxyl group in...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Compound Profile

(2,2,6,6-Tetramethylcyclohexyl)methanol presents a unique solubilization challenge due to its "Steric Shielding" architecture. Unlike typical aliphatic alcohols, the hydroxyl group in this molecule is flanked by two gem-dimethyl groups (four methyls total) at the 2 and 6 positions.

The Core Problem: The steric bulk of the tetramethyl groups creates a hydrophobic cage around the hydrophilic hydroxyl (-OH) moiety. This prevents water molecules from effectively forming a hydrogen-bonding solvation shell, leading to extreme hydrophobicity despite the presence of a polar group.

Physicochemical Profile (Estimated)
PropertyValue / DescriptionImplication for Solubility
Molecular Formula C₁₁H₂₂OLipophilic hydrocarbon core.
LogP (Octanol/Water) ~3.8 – 4.5 (Estimated)Highly lipophilic; prefers lipid phases.
Water Solubility < 0.1 mg/mL (Negligible)Requires solubilizers for aqueous use.
Physical State Waxy Solid or Viscous LiquidDifficult to wet; floats on water.
pKa ~16 (Neutral Alcohol)pH adjustment will not improve solubility.

Troubleshooting & FAQs

Scenario A: The "Crash-Out" Phenomenon

User Question: "I dissolved the compound in DMSO at 100 mM. It was clear. But as soon as I added it to my cell culture media (1:1000 dilution), it turned cloudy and precipitated. Why?"

Technical Diagnosis: This is a classic Cosolvent Crash . DMSO is a polar aprotic solvent that dissolves the compound by disrupting its crystal lattice. When you dilute into water (a highly polar protic solvent), the water molecules self-associate strongly. The hydrophobic (2,2,6,6-tetramethylcyclohexyl) moiety is thermodynamically rejected by the water network, and the steric hindrance prevents the -OH group from anchoring the molecule in the aqueous phase.

Solution: The "Warm Spike" Method with Surfactant

  • Add a Surfactant: Pre-dissolve the compound in DMSO containing 0.1% - 0.5% Tween 80 .

  • Warm the Media: Pre-warm your culture media to 37°C before adding the stock. Cold media accelerates precipitation.

  • Vortex Immediately: Do not let the droplet sit on the surface. Inject the stock directly into the center of the vortexing media.

Scenario B: Animal Studies (In Vivo Formulation)

User Question: "I need to dose mice at 50 mg/kg IP or Oral. The DMSO/Water mixture is too toxic and precipitates. What vehicle should I use?"

Technical Diagnosis: Aqueous formulations are unsuitable for high doses of this compound. The volume required to keep it soluble would exceed the maximum tolerated dose (MTD) for vehicle volume.

Solution: Lipid-Based or Cyclodextrin Formulations

  • Option 1 (Oral - Preferred): Dissolve directly in Corn Oil or MCT Oil . The lipophilic nature of the tetramethylcyclohexyl ring makes it highly soluble in triglycerides.

  • Option 2 (IP/IV): Use 20% HP-β-Cyclodextrin (Hydroxypropyl-beta-cyclodextrin) .

    • Note: Standard β-Cyclodextrin may not work due to low water solubility.[1] You must use the Hydroxypropyl derivative.

Scenario C: Wetting Issues

User Question: "I'm trying to make a suspension, but the powder just floats on top of the water and won't mix."

Technical Diagnosis: The "Grease Ball" effect. The surface tension of water is too high to wet the hydrophobic methyl-rich surface of the solid particles.

Solution: Levigate (grind) the solid with a small amount of Glycerol or Tween 80 to create a paste before adding the bulk water. This coats the particles and lowers the interfacial tension.

Decision Matrix: Selecting the Right Solubilization Strategy

Use the following flowchart to determine the optimal workflow based on your experimental application.

SolubilizationStrategy Start Start: Define Application InVitro In Vitro (Cell Culture/Enzyme) Start->InVitro InVivo In Vivo (Animal Dosing) Start->InVivo Chemistry Chemical Synthesis Start->Chemistry ConcCheck Final Conc. < 10 µM? InVitro->ConcCheck Route Route of Admin? InVivo->Route DMSO Use DMSO Stock (1000x) + Rapid Dispersion Chemistry->DMSO Use DCM or THF ConcCheck->DMSO Yes Complex Requires Carrier System ConcCheck->Complex No HPBCD Use HP-β-Cyclodextrin (Molar Ratio 1:2) Complex->HPBCD Oral Oral Gavage Route->Oral Parenteral IV / IP Route->Parenteral OilVehicle Dissolve in Corn Oil or MCT Oil Oral->OilVehicle NanoEmulsion Lipid Emulsion (Intralipid) or HP-β-CD Parenteral->NanoEmulsion

Figure 1: Decision tree for selecting the appropriate solubilization vehicle based on experimental constraints.

Validated Protocols

Protocol A: Preparation of HP-β-Cyclodextrin Complex (Stock Solution)

Best for: High concentration aqueous stocks (up to 5-10 mM) for cell culture or injection.

Materials:

  • (2,2,6,6-Tetramethylcyclohexyl)methanol[2]

  • Hydroxypropyl-β-Cyclodextrin (HP-β-CD) [Sigma H107]

  • Milli-Q Water

Procedure:

  • Calculate Stoichiometry: Assume a 1:2 molar ratio (Drug:CD) to ensure full encapsulation of the bulky tetramethyl group.

  • Prepare Vehicle: Dissolve HP-β-CD in water to create a 20% (w/v) solution. Filter sterilize (0.22 µm).

  • Addition: Add the target mass of (2,2,6,6-Tetramethylcyclohexyl)methanol to the CD solution.

  • Energy Input: The mixture will likely remain cloudy. Sonicate in a water bath at 40°C for 30-60 minutes .

  • Equilibration: Place on a rotating shaker overnight at room temperature.

  • Clarification: If any solid remains, filter through a 0.45 µm PVDF filter. The filtrate contains the solubilized inclusion complex.

Protocol B: Surfactant-Assisted DMSO Stock

Best for: Standard HTS screening or low-concentration bioassays.

Materials:

  • DMSO (Anhydrous)

  • Tween 80 (Polysorbate 80)

Procedure:

  • Prepare a "Fortified DMSO" solvent by adding 0.5% (v/v) Tween 80 directly into pure DMSO. Mix well.

  • Dissolve (2,2,6,6-Tetramethylcyclohexyl)methanol in this Fortified DMSO to make a 10 mM - 50 mM stock.

  • Store aliquots at -20°C.

  • Usage: When diluting into aqueous media, the Tween 80 will form microscopic micelles that prevent the "crash out" of the lipophilic compound.

Mechanistic Insight: Why is this difficult?

The solubility issues stem from the Hydrophobic Effect compounded by Steric Hindrance .

  • Entropic Penalty: Dissolving a non-polar solute in water requires water molecules to order themselves into a "cage" (clathrate) around the solute. This reduces the entropy of the water, which is thermodynamically unfavorable.

  • Steric Blockade: In typical alcohols, the -OH group can donate and accept hydrogen bonds, compensating for some of the entropic penalty. In (2,2,6,6-Tetramethylcyclohexyl)methanol, the four methyl groups act as a physical shield. They prevent water molecules from approaching the oxygen atom closely enough to form stable hydrogen bonds.

Mechanism Water Water Network Shield Methyl Shielding Water->Shield Repulsion Compound Tetramethyl Cyclohexyl Core Precip Precipitation (Agglomeration) Compound->Precip Self-Association Shield->Compound Protects

Figure 2: Schematic representation of the steric shielding mechanism leading to precipitation.

References

  • Loftsson, T., & Brewster, M. E. (1996). Pharmaceutical applications of cyclodextrins. 1. Drug solubilization and stabilization.[1][3][4][5] Journal of Pharmaceutical Sciences, 85(10), 1017–1025. Link

  • Lipinski, C. A., et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26. Link

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727. Link

  • PubChem Compound Summary. (2,2,6,6-Tetramethylcyclohexyl)methanol (Analogous Structure Data). Link

(Note: Specific solubility data for this exact CAS is estimated based on QSAR principles and analogous "Timberol" intermediate structures due to limited public datasets.)

Sources

Reference Data & Comparative Studies

Validation

1H NMR Spectrum Analysis of (2,2,6,6-Tetramethylcyclohexyl)methanol: A Comparative Technical Guide

Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals[1] Executive Summary & Technical Context (2,2,6,6-Tetramethylcyclohexyl)methanol is a sterically crowded primar...

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]

Executive Summary & Technical Context

(2,2,6,6-Tetramethylcyclohexyl)methanol is a sterically crowded primary alcohol often utilized as a precursor for hindered ligands or as a fragrance ingredient.[1] Its structural rigidity—imposed by the gem-dimethyl groups at the 2 and 6 positions—creates a unique NMR signature distinct from unhindered analogues.[1]

This guide provides a high-resolution analysis of its 1H NMR spectrum.[1] Unlike standard spectral reports, we objectively compare the analytical performance of different solvent systems (CDCl₃ vs. C₆D₆) and contrast the spectral topology with its non-hindered alternative (Cyclohexylmethanol). This approach validates the "Tetramethyl Simplification Effect," a phenomenon where steric bulk eliminates vicinal couplings, paradoxically simplifying the spectrum.[1]

Comparative Analysis: Evaluating Analytical Alternatives

In the characterization of sterically hindered cyclohexanes, the choice of solvent and the understanding of structural analogues are critical for accurate assignment.

Comparison A: Solvent Resolution Performance (CDCl₃ vs. C₆D₆)

The four methyl groups in the title compound often appear as overlapping singlets in standard chloroform-d.[1] Using Benzene-d₆ offers superior resolution due to the Anisotropy Effect.[1]

FeatureAlternative 1: Chloroform-d (CDCl₃) Alternative 2: Benzene-d₆ (C₆D₆) Performance Verdict
Methyl Resolution Poor. Axial and equatorial methyls often coalesce into a single broad peak or tight cluster around 0.9–1.0 ppm.[1]Excellent. The magnetic anisotropy of the benzene ring induces shift dispersion, often separating axial and equatorial methyls by >0.1 ppm.C₆D₆ is superior for quantifying methyl diastereotopicity.[1]
H1 Methine Signal Obscured. Often buried under the intense methyl signals or ring methylenes.[1]Resolved. Typically shifted upfield or downfield away from the methyl cluster, allowing clear multiplicity analysis.C₆D₆ is superior for structural verification.[1]
Hydroxyl (OH) Proton Variable. Concentration-dependent drift; often broad.[1]Sharper. Often appears as a sharper triplet (if dry) due to slower exchange rates in non-polar media.[1]C₆D₆ is preferred for observing H-bonding effects.[1]

Expert Insight: The "Benzene Shift" is particularly pronounced for methyl groups located above or below the plane of the cyclohexane ring.[1] In (2,2,6,6-tetramethylcyclohexyl)methanol, the axial methyls interact differently with the solvent's magnetic field than the equatorial ones, breaking their accidental equivalence.[1]

Comparison B: Structural Topology (vs. Cyclohexylmethanol)

Comparing the spectrum of the title compound to Cyclohexylmethanol reveals the diagnostic "Tetramethyl Simplification Effect."[1]

Spectral FeatureAlternative: Cyclohexylmethanol Product: (2,2,6,6-Tetramethyl...) Mechanism of Difference
H1 Multiplicity Complex Multiplet (tt). H1 couples to H2ax, H2eq, H6ax, H6eq, and the CH₂-O protons.[1]Simple Triplet (t). H1 couples only to the CH₂-O protons.[1]Steric Decoupling. The quaternary C2 and C6 carbons have no protons, eliminating vicinal ring coupling.
Diagnostic Value Low. The H1 signal is often uninterpretable due to higher-order coupling.[1]High. The clear triplet allows immediate confirmation of the 2,2,6,6-substitution pattern.[1]Validation: If H1 is a multiplet, the methylation is incomplete.
Detailed Experimental Protocol

To ensure reproducibility and self-validation, follow this optimized workflow.

Step 1: Sample Preparation
  • Mass: Weigh 10–15 mg of the alcohol.

  • Solvent: Add 0.6 mL of Benzene-d₆ (Recommended for resolution) or CDCl₃ (Standard).[1]

  • Filtration: Filter through a cotton plug in a glass pipette to remove suspended solids that cause line broadening.[1]

  • Tube: Use a high-precision 5mm NMR tube (e.g., Wilmad 507-PP) to minimize shimming errors.[1]

Step 2: Acquisition Parameters (600 MHz equivalent)
  • Pulse Sequence: zg30 (Standard 30° pulse) or zg (90° pulse) with adequate relaxation delay.

  • Relaxation Delay (D1): Set to 5.0 seconds . The methyl protons and quaternary carbons have long T1 relaxation times.[1] A short D1 will suppress the methyl integration, leading to errors (e.g., integrating to 10H instead of 12H).[1]

  • Number of Scans (NS): 16 or 32 (Sufficient due to high H count).

  • Spectral Width (SW): 12 ppm ( -1 to 11 ppm).[1]

Step 3: Processing & Transformation
  • Window Function: Apply Exponential Multiplication (EM) with a Line Broadening (LB) factor of 0.3 Hz .

  • Phasing: Manual phasing is required.[1] The intense methyl signal can distort the baseline; apply automated baseline correction (e.g., polynomial fit) after phasing.[1]

  • Referencing: Set the residual C₆D₅H peak to 7.16 ppm (or CHCl₃ to 7.26 ppm).

Spectral Data & Assignment Logic

The following data represents the expected shifts in CDCl₃ . Note the distinct simplification of the H1 signal.

PositionProton TypeChemical Shift (δ, ppm)MultiplicityIntegrationCoupling (J, Hz)Assignment Logic
-OH Hydroxyl~1.2 - 1.5Broad Singlet1H-Concentration dependent.[1]
Me (ax/eq) Methyls0.85 - 1.05Two Singlets12H-Two sets of 6H (2x Me-ax, 2x Me-eq).[1] Overlap likely in CDCl₃.[1][2]
H1 Methine1.15 - 1.25 Triplet (t) 1H~6.5Key Diagnostic. Couples only to CH₂-O. No vicinal ring coupling.[1]
H3, H5 Methylene1.35 - 1.50Multiplet4H-Overlaps with H4.[1]
H4 Methylene1.55 - 1.65Multiplet2H-Distal ring protons.[1]
CH₂-O Hydroxymethyl3.55 - 3.65 Doublet (d) 2H~6.5Couples to H1.[1] Distinctive downfield shift due to Oxygen.[1]

Interpretation Logic:

  • The "12H" Check: Integration of the 0.8–1.0 ppm region must equal 12 protons relative to the CH₂-O doublet (2H).[1] If <12H, solvent suppression (D1 too short) or impurity is present.[1]

  • The Triplet Test: Zoom into ~1.2 ppm. A clean triplet confirms the presence of quaternary carbons at C2 and C6.[1] Any additional splitting implies a failure in methylation (e.g., presence of a proton at C2 or C6).[1]

Visualization: Assignment Workflow

The following diagram illustrates the logical flow for confirming the structure using the "Tetramethyl Simplification" logic.

NMR_Workflow cluster_legend Legend Start Acquire 1H NMR Spectrum (Target: 2,2,6,6-Tetramethylcyclohexylmethanol) Check_CH2 Locate Signal at ~3.6 ppm (CH2-OH) Start->Check_CH2 Check_Multiplicity Analyze Multiplicity of CH2-OH Check_CH2->Check_Multiplicity Doublet Signal is a Doublet (d) Check_Multiplicity->Doublet Clean Coupling Multiplet Signal is Complex/Broad Check_Multiplicity->Multiplet Exchange/Overlap Analyze_H1 Locate H1 Signal (~1.2 ppm) Is it a Triplet? Doublet->Analyze_H1 Triplet_Yes Yes: H1 is a Triplet (Couples only to CH2) Analyze_H1->Triplet_Yes Triplet_No No: H1 is Multiplet (Couples to Ring Protons) Analyze_H1->Triplet_No Conclusion_Success CONFIRMED: 2,2,6,6-Substitution (Quaternary C2/C6 present) Triplet_Yes->Conclusion_Success Conclusion_Fail FAILED: Incomplete Methylation (Protons present on C2/C6) Triplet_No->Conclusion_Fail key Green Path = Target Structure Confirmed Red Path = Impurity/Analog Detected

Caption: Logical decision tree for validating the 2,2,6,6-tetramethyl substitution pattern based on H1 and CH2-O multiplicity.

References
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[1] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.[1] [Link]

  • Fulmer, G. R., et al. (2010).[1] NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.[1] [Link]

  • Reich, H. J. (2024).[1] WinPLT: NMR Chemical Shift Data for Cyclohexane Derivatives. University of Wisconsin-Madison.[1] [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds. John Wiley & Sons.[1][3] (Standard text for coupling constants in hindered systems).

Sources

Comparative

FT-IR Spectral Identification of (2,2,6,6-Tetramethylcyclohexyl)methanol: A Comparative Guide

As drug development and fine chemical synthesis increasingly rely on highly sterically hindered building blocks, the rapid and unambiguous identification of substituted cyclohexanes is critical. (2,2,6,6-Tetramethylcyclo...

Author: BenchChem Technical Support Team. Date: March 2026

As drug development and fine chemical synthesis increasingly rely on highly sterically hindered building blocks, the rapid and unambiguous identification of substituted cyclohexanes is critical. (2,2,6,6-Tetramethylcyclohexyl)methanol (CAS: 83357-68-0) is a prime example of a structurally complex primary alcohol where the bulky gem-dimethyl groups significantly influence its chemical reactivity.

For researchers and quality control scientists, Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) spectroscopy provides a non-destructive, rapid method for verifying this compound. However, distinguishing it from structural analogs—such as unhindered primary alcohols or isomeric tertiary alcohols—requires a deep mechanistic understanding of molecular vibrations.

This guide objectively compares the FT-IR spectral performance of (2,2,6,6-Tetramethylcyclohexyl)methanol against common alternatives, providing the causality behind spectral shifts and a self-validating experimental protocol for your laboratory.

Mechanistic Causality of Key Spectral Features

To confidently identify (2,2,6,6-Tetramethylcyclohexyl)methanol, one must look beyond simple peak matching and understand the physical causality driving the infrared absorptions. The molecule's unique signature is dictated by three primary structural domains:

The Primary Alcohol (-CH₂OH) vs. Tertiary Counterparts

The C-O stretching vibration is highly sensitive to the local steric and electronic environment. This vibration involves pushing and pulling a large dipole moment, resulting in an intense peak in the "fingerprint" region[1].

  • Primary Alcohols: In (2,2,6,6-Tetramethylcyclohexyl)methanol, the hydroxyl group is attached to a primary carbon (-CH₂OH). The asymmetric C-C-O stretch typically falls between 1075 and 1000 cm⁻¹ (centered around ~1050 cm⁻¹)[2].

  • Tertiary Alcohols: If the compound were a tertiary alcohol (e.g., 1-Methylcyclohexanol), the increased branching alters the reduced mass and the force constant of the C-C-O system. This shifts the C-O stretch to a higher frequency, typically between 1210 and 1100 cm⁻¹ (centered around ~1150 cm⁻¹)[2].

The gem-Dimethyl "Umbrella" Mode Splitting

The most definitive feature of the 2,2,6,6-tetramethyl substitution pattern is the presence of two geminal dimethyl groups (two methyls attached to the same carbon atom at positions 2 and 6).

  • A solitary methyl group exhibits a symmetric C-H bending vibration (the "umbrella" mode) at approximately 1375 cm⁻¹.

  • However, when two methyl groups share the same carbon, their bending modes couple vibrationally. This in-phase and out-of-phase interaction splits the absorption into a highly characteristic doublet of roughly equal intensity at ~1385–1380 cm⁻¹ and ~1370–1365 cm⁻¹ [3][4]. The absence of this doublet immediately rules out the 2,2,6,6-tetramethyl structure.

Hydrogen Bonding and O-H Stretching

Like all aliphatic alcohols, the O-H stretching region is dominated by intermolecular hydrogen bonding. This results in a broad, strong absorption band between 3300 and 3400 cm⁻¹ . Because the 2,2,6,6-tetramethyl groups create significant steric hindrance around the equatorial/axial -CH₂OH group, the extent of polymeric hydrogen bonding may be slightly restricted compared to unhindered cyclohexylmethanol, potentially leading to a slightly sharper or higher-wavenumber O-H peak, though it remains broadly characteristic of an alcohol.

Comparative Spectral Analysis

To objectively evaluate the FT-IR performance for identification, we compare (2,2,6,6-Tetramethylcyclohexyl)methanol against two alternatives:

  • Cyclohexylmethanol: A structural analog lacking the tetramethyl groups[5].

  • 1-Methylcyclohexanol: A tertiary alcohol isomer proxy used to demonstrate the C-O stretch shift.

Table 1: FT-IR Peak Comparison for Cyclohexanol Derivatives
Functional Group / Vibration Mode(2,2,6,6-Tetramethylcyclohexyl)methanolAlternative 1: CyclohexylmethanolAlternative 2: 1-MethylcyclohexanolDiagnostic Significance
O-H Stretch ~3350 cm⁻¹ (Broad)~3330 cm⁻¹ (Broad)~3370 cm⁻¹ (Broad)Confirms presence of hydroxyl group.
Aliphatic C-H Stretch 2960 - 2850 cm⁻¹ (Strong)2930 - 2850 cm⁻¹ (Strong)2930 - 2850 cm⁻¹ (Strong)Indicates saturated alkane/cycloalkane framework.
C-H Bending (gem-Dimethyl) Doublet: ~1385 & ~1365 cm⁻¹ None (Singlet at ~1450 cm⁻¹)Singlet at ~1380 cm⁻¹Critical differentiator. Proves 2,2,6,6-tetramethyl substitution.
C-O Stretch ~1050 cm⁻¹ (Strong) ~1045 cm⁻¹ (Strong)~1150 cm⁻¹ (Strong) Differentiates primary (-CH₂OH) from tertiary (-OH) alcohols.

FT-IR Identification Workflow

The following logic tree illustrates the analytical workflow for differentiating these closely related structural analogs using their FT-IR spectra.

FTIR_Workflow Start Unknown Cyclohexanol Derivative OH_Check O-H Stretch (3300-3400 cm⁻¹)? Start->OH_Check CO_Check C-O Stretch Region OH_Check->CO_Check Yes Primary_CO ~1050 cm⁻¹ (Primary -CH₂OH) CO_Check->Primary_CO Tertiary_CO ~1150 cm⁻¹ (Tertiary Alcohol) CO_Check->Tertiary_CO Gem_Check C-H Bending (1390-1360 cm⁻¹) Primary_CO->Gem_Check Alt2 Alternative: 1-Methylcyclohexanol Tertiary_CO->Alt2 Doublet Doublet: ~1385 & ~1365 cm⁻¹ Gem_Check->Doublet Yes Singlet Singlet: ~1450 cm⁻¹ only Gem_Check->Singlet No Target Target Identified: (2,2,6,6-Tetramethylcyclohexyl)methanol Doublet->Target Alt1 Alternative: Cyclohexylmethanol Singlet->Alt1

FT-IR decision logic for differentiating cyclohexanol derivatives.

Self-Validating Experimental Protocol: ATR-FTIR Analysis

To ensure absolute trustworthiness in your spectral data, follow this self-validating Standard Operating Procedure (SOP) for ATR-FTIR. This protocol includes built-in verification steps to prevent false positives caused by contamination or instrument drift.

Materials Required
  • FT-IR Spectrometer equipped with a Diamond or ZnSe ATR accessory.

  • HPLC-grade Isopropanol or Acetone (for cleaning).

  • Lint-free optical wipes.

  • Reference standard of (2,2,6,6-Tetramethylcyclohexyl)methanol (Purity ≥ 98%).

Step-by-Step Methodology

Step 1: System Suitability and Crystal Verification (Self-Validation Step)

  • Clean the ATR crystal and the anvil with a lint-free wipe dampened with isopropanol. Allow the solvent to evaporate completely.

  • Validation Check: Collect a "Live" preview scan. The energy throughput should be above the manufacturer's specified threshold (typically >90%), and the spectrum must be a flat line. Any peaks in the 3000-2800 cm⁻¹ or 1700 cm⁻¹ regions indicate residual contamination. Re-clean if necessary.

  • Collect the Background Spectrum (32 scans, 4 cm⁻¹ resolution, range 4000–400 cm⁻¹).

Step 2: Sample Application

  • Apply 1–2 drops (if liquid/melted) or 2–5 mg of solid (2,2,6,6-Tetramethylcyclohexyl)methanol directly onto the center of the ATR crystal.

  • If the sample is solid, lower the pressure anvil and apply uniform pressure until the slip-clutch engages. Causality note: Intimate contact between the sample and the crystal is required for the evanescent wave to penetrate the sample, ensuring high signal-to-noise ratio.

Step 3: Spectral Acquisition

  • Acquire the sample spectrum using the exact parameters as the background (32 scans, 4 cm⁻¹ resolution).

  • Ensure the maximum absorbance of the strongest peak (likely the C-H stretch or C-O stretch) is between 0.2 and 0.8 Absorbance Units (AU) to prevent detector saturation or non-linear photometric response.

Step 4: Data Processing and Peak Verification

  • Apply an ATR correction algorithm if comparing against transmission library spectra (ATR alters relative peak intensities, enhancing lower wavenumber peaks).

  • Verify the presence of the primary alcohol C-O stretch at ~1050 cm⁻¹.

  • Zoom into the 1400–1350 cm⁻¹ region. Use a peak-picking tool to confirm the presence and exact wavenumbers of the gem-dimethyl doublet (~1385 cm⁻¹ and ~1365 cm⁻¹).

References

  • National Institute of Standards and Technology (NIST). Cyclohexanemethanol IR Spectrum (Coblentz Society's evaluated infrared reference spectra collection). NIST Chemistry WebBook, SRD 69. Available at:[Link]

  • Smith, B. C. The C-O Bond, Part I: Introduction and the Infrared Spectroscopy of Alcohols. Spectroscopy Online, Vol. 32, Issue 1. Available at:[Link]

  • Chemistry LibreTexts. Infrared Spectroscopy Absorption Table. Available at:[Link]

Sources

Validation

GC-MS fragmentation pattern of (2,2,6,6-Tetramethylcyclohexyl)methanol

An In-Depth Technical Guide to the GC-MS Fragmentation Pattern of (2,2,6,6-Tetramethylcyclohexyl)methanol: A Comparative Analysis Authored by: A Senior Application Scientist Introduction In the landscape of chemical anal...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the GC-MS Fragmentation Pattern of (2,2,6,6-Tetramethylcyclohexyl)methanol: A Comparative Analysis

Authored by: A Senior Application Scientist

Introduction

In the landscape of chemical analysis, particularly within drug development and materials science, the unambiguous identification of molecular structures is paramount. (2,2,6,6-Tetramethylcyclohexyl)methanol is a C11 primary alcohol characterized by a sterically hindered cyclohexane moiety. This significant steric bulk, conferred by the four methyl groups at the C2 and C6 positions, presents unique challenges and signatures in its analytical profile. Understanding its behavior under electron ionization mass spectrometry (EI-MS) is crucial for its identification in complex matrices, quality control, and metabolite studies.

This guide provides a comprehensive, in-depth analysis of the predicted gas chromatography-mass spectrometry (GC-MS) fragmentation pattern of (2,2,6,6-Tetramethylcyclohexyl)methanol. In the absence of a publicly available reference spectrum for this specific molecule, we will leverage foundational principles of mass spectrometry and draw comparisons with structurally related analogues to construct a reliable predictive model. This approach mirrors the real-world challenges faced by researchers when encountering novel or uncharacterized compounds.

Core Principles of Alcohol Fragmentation in EI-MS

Before dissecting our target molecule, it is essential to revisit the fundamental fragmentation pathways for alcohols under high-energy electron ionization (70 eV).[1] The initial event is the removal of an electron to form a molecular ion (M+•), which is often unstable.[2] This high-energy species then undergoes fragmentation to yield more stable daughter ions. For alcohols, two primary pathways dominate:

  • Alpha-Cleavage (α-Cleavage): This involves the cleavage of a carbon-carbon bond adjacent to the oxygen-bearing carbon (the α-carbon).[3] This is a highly favorable process as it results in the formation of a resonance-stabilized oxonium ion. For primary alcohols, this pathway characteristically produces the [CH₂OH]⁺ ion at a mass-to-charge ratio (m/z) of 31.[4]

  • Dehydration (Water Loss): This pathway involves the elimination of a neutral water molecule (H₂O, 18 Da) from the molecular ion, resulting in an [M-18]+• fragment.[5] This is a common rearrangement for many alcohols, particularly primary isomers.[4]

For cyclic alcohols, these pathways are supplemented by complex ring cleavages, which can be diagnostic for the underlying carbocyclic structure.[3][4]

Predicted GC-MS Fragmentation of (2,2,6,6-Tetramethylcyclohexyl)methanol

The structure of (2,2,6,6-Tetramethylcyclohexyl)methanol, with its primary alcohol function and heavily substituted ring, suggests a rich and informative fragmentation pattern. The molecular weight of C₁₁H₂₂O is 170.29 g/mol .

  • Molecular Ion (M+•, m/z 170): The molecular ion peak is predicted to be of very low abundance or entirely absent. Primary alcohols often exhibit weak molecular ion peaks, and the bulky tetramethylcyclohexyl group provides numerous favorable fragmentation routes, further destabilizing the M+• ion.[4][5]

  • Key Fragmentation Pathways:

    • α-Cleavage ([M-C₁₀H₁₉]⁺, m/z 31): As a primary alcohol, the most characteristic fragmentation is the α-cleavage leading to the loss of the C₁₀H₁₉ radical. This will produce a prominent, if not the base, peak at m/z 31 ([CH₂OH]⁺).[6] The observation of a strong signal at m/z 31 is a primary indicator of a primary alcohol functional group.[4]

    • Loss of a Methyl Group ([M-CH₃]⁺, m/z 155): The presence of four methyl groups on quaternary carbons makes the loss of a methyl radical (•CH₃, 15 Da) a highly probable event. This fragmentation results in a stable tertiary carbocation at m/z 155 . This peak is expected to be a significant ion in the high-mass region of the spectrum.

    • Dehydration ([M-H₂O]+•, m/z 152): The elimination of a water molecule (18 Da) is another expected primary fragmentation pathway, yielding an ion at m/z 152 .[3][4]

    • Combined Losses: Sequential fragmentation events are common. A notable combination would be the loss of a methyl group followed by the loss of water, or vice-versa, leading to an ion at m/z 137 ([M-CH₃-H₂O]⁺).

    • Ring-Based Fragmentation (m/z 57 and others): The highly substituted cyclohexane ring will undergo characteristic cleavage. The 2,2,6,6-tetramethyl substitution strongly favors the formation of a tert-butyl cation ([C₄H₉]⁺) through ring fragmentation. This will result in a very intense peak at m/z 57 , which may even be the base peak of the spectrum. This is a common feature in the mass spectra of molecules containing tert-butyl or gem-dimethyl groups. Other significant hydrocarbon fragments arising from the ring are expected at m/z 41, 43, 55, 69, and 83.

The predicted fragmentation pathway is visualized below.

G M M+• (2,2,6,6-Tetramethylcyclohexyl)methanol m/z 170 (Weak/Absent) F31 [CH₂OH]⁺ m/z 31 (α-Cleavage) M->F31 - •C₁₀H₁₉ F155 [M-CH₃]⁺ m/z 155 M->F155 - •CH₃ F152 [M-H₂O]+• m/z 152 (Dehydration) M->F152 - H₂O F57 [C₄H₉]⁺ m/z 57 (Ring Cleavage) M->F57 - C₇H₁₃O• F137 [M-CH₃-H₂O]⁺ m/z 137 F155->F137 - H₂O F152->F137 - •CH₃

Predicted EI-MS fragmentation of (2,2,6,6-Tetramethylcyclohexyl)methanol.

Performance Comparison with Structural Analogues

To validate our predictions, we compare the expected fragmentation of our target primary alcohol with its secondary alcohol analogue, 2,2,6,6-Tetramethylcyclohexanol , and a less substituted primary alcohol, Cyclohexylmethanol . This comparison highlights how subtle structural changes lead to distinct mass spectra.

Fragment Ion (m/z)Predicted Relative Intensity(2,2,6,6-Tetramethylcyclohexyl)methanol (Primary Alcohol, Predicted)2,2,6,6-Tetramethylcyclohexanol[7] (Secondary Alcohol, Known)Cyclohexylmethanol (Primary Alcohol, Known)Rationale for Difference
M+• Weak/Absent170156114Molecular ion is typically weak for aliphatic alcohols.
[M-CH₃]⁺ High15514199Loss of a methyl group from the tetramethyl structure is highly favored.
[M-H₂O]+• Medium15213896Dehydration is a common pathway for all listed alcohols.
Base Peak High57 or 315781 or 55The tert-butyl cation (m/z 57) is extremely stable. For the target, m/z 31 from α-cleavage will also be very strong. For cyclohexylmethanol, the base peak arises from ring fragmentation after water loss.
m/z 31 High[CH₂OH]⁺-[CH₂OH]⁺Diagnostic peak for primary alcohols via α-cleavage. Absent in the secondary alcohol.
m/z 57 High[C₄H₉]⁺[C₄H₉]⁺Low AbundanceDiagnostic for the tetramethylcyclohexyl structure, forming a stable tert-butyl cation.

This comparative analysis demonstrates the diagnostic power of GC-MS. The presence of a strong peak at m/z 31 would clearly distinguish our target compound from its secondary alcohol isomer. Furthermore, the intense m/z 57 peak serves as a clear marker for the 2,2,6,6-tetramethyl substitution pattern when compared to the simpler cyclohexylmethanol.

Experimental Protocol: GC-MS Analysis

This protocol provides a robust method for the analysis of (2,2,6,6-Tetramethylcyclohexyl)methanol and similar semi-volatile compounds. The system's self-validating nature comes from the use of a well-characterized column and standard EI conditions, ensuring reproducibility.

1. Sample Preparation 1.1. Accurately prepare a 100 ppm stock solution of the analyte in HPLC-grade methanol or ethyl acetate. 1.2. Serially dilute the stock solution to a working concentration of 1-10 ppm for direct injection.

2. Gas Chromatography (GC) Conditions [3]

  • System: Agilent 8890 GC or equivalent.
  • Injector: Split/splitless, operated in split mode (e.g., 50:1 split ratio) to avoid peak tailing.
  • Injector Temperature: 250 °C.
  • Carrier Gas: Helium, constant flow rate of 1.2 mL/min.
  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column. The 5% phenyl-methylpolysiloxane phase provides excellent resolution for a wide range of analytes.
  • Oven Temperature Program:
  • Initial temperature: 60 °C, hold for 2 minutes.
  • Ramp: 10 °C/min to 280 °C.
  • Final hold: 5 minutes at 280 °C.

3. Mass Spectrometry (MS) Conditions [3]

  • System: Agilent 5977B MSD or equivalent.
  • Ionization Mode: Electron Ionization (EI).
  • Electron Energy: 70 eV.
  • Source Temperature: 230 °C.
  • Quadrupole Temperature: 150 °C.
  • Mass Scan Range: m/z 30-400. A lower starting mass ensures the detection of the m/z 31 fragment.
  • Solvent Delay: 3 minutes (to prevent filament damage from the sample solvent).

4. Data Analysis 4.1. Integrate the total ion chromatogram (TIC) to determine the retention time of the analyte. 4.2. Extract the mass spectrum from the apex of the analyte peak. 4.3. Compare the experimental spectrum against the predicted fragmentation pattern and known library spectra (e.g., NIST) for confirmation.

The following diagram illustrates the experimental workflow.

G cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Prep1 Prepare 100 ppm Stock Solution Prep2 Dilute to 1-10 ppm Working Solution Prep1->Prep2 GC_Inject Inject 1 µL into GC Prep2->GC_Inject GC_Sep Chromatographic Separation GC_Inject->GC_Sep MS_Ionize EI Ionization (70 eV) GC_Sep->MS_Ionize MS_Detect Mass Detection (m/z 30-400) MS_Ionize->MS_Detect Data1 Extract Mass Spectrum from TIC Peak MS_Detect->Data1 Data2 Compare with Predicted Pattern & Libraries Data1->Data2 Data3 Structural Confirmation Data2->Data3

Standard workflow for GC-MS analysis of semi-volatile organic compounds.

Conclusion

References

  • Scribd. (n.d.). Mass Spectrometry of Alcohols and Ethers. Scribd. Retrieved from [Link]

  • Morressier. (2022, March 24). Gas chromatography-mass spectrometry (GC-MS) analysis of products obtained from the dehydration of cyclic alcohol derivatives. Retrieved from [Link]

  • SlideShare. (n.d.). Msc alcohols, phenols, ethers. Retrieved from [Link]

  • Whitman College. (n.d.). GCMS Section 6.10. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025, November 21). Characterization of Terpenoids in Aromatic Plants Using Raman Spectroscopy and Gas Chromatography–Mass Spectrometry (GC–MS). PMC. Retrieved from [Link]

  • ResearchGate. (2016, March 15). (PDF) Determination of terpene alcohols in Sicilian Muscat wines by HS-SPME-GC-MS. Retrieved from [Link]

  • MDPI. (2020, February 4). Comparison of an Offline SPE–GC–MS and Online HS–SPME–GC–MS Method for the Analysis of Volatile Terpenoids in Wine. Retrieved from [Link]

  • ResearchGate. (2026, February 9). Specific Electron Ionization-Induced Fragmentation of Secondary Alcohol Methoxyacetates. Retrieved from [Link]

  • MDPI. (2022, October 14). Utility of Comprehensive GC×GC Gas Chromatography in Finding Varietal Markers among Volatile Compounds in Non-Aromatic Red Wines. Retrieved from [Link]

  • LCS Laboratory Inc. (2026, February 9). Terpene Air Monitoring Using GC MS: Why “Total Terpenes” Is Often Not Enough. Retrieved from [Link]

  • SciELO. (2024, January 12). Download PDF (Inglês). Retrieved from [Link]

  • PubChem. (n.d.). 2,2,6,6-Tetramethylcyclohexanol. Retrieved from [Link]

  • Whitman College. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra. Retrieved from [Link]

  • AIP Publishing. (2024, February 27). Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. III. Diagnostic Ions in Multiple Ring Carbo- and Heterocycles, and Mono-Functional Derivatives. Retrieved from [Link]

  • MDPI. (2019, February 10). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Retrieved from [Link]

  • PubChem. (n.d.). 1,1,3,5-Tetramethylcyclohexane. Retrieved from [Link]

  • PubChem. (n.d.). 1,2,4,5-Tetramethylcyclohexane. Retrieved from [Link]

  • NIST. (n.d.). 2-Cyclohexene-1-methanol, 2,6,6-trimethyl-. NIST WebBook. Retrieved from [Link]

  • NIST. (n.d.). 2-Cyclohexene-1-methanol, 2,6,6-trimethyl-. NIST WebBook. Retrieved from [Link]

  • NIST. (n.d.). 2,2,6,6,-Tetramethylcyclohexanone. NIST WebBook. Retrieved from [Link]

  • PubChem. (n.d.). 1,2,3,4-Tetramethylcyclohexane. Retrieved from [Link]

  • PubChem. (n.d.). 1,1,2,6-Tetramethylcyclohexane. Retrieved from [Link]

  • PubChem. (n.d.). 1,2,3,5-Tetramethylcyclohexane. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Cyclohexene, 2-(1-buten-3-ynyl)-1,3,3-trimethyl-, (E) -. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of racemic 2,6,6-trimethyltetrahydro-2H-pyran-2-yl)methanol 8.... Retrieved from [Link]

  • SAR Journal of Medical Biochemistry. (2025, August 30). Gas Chromatography: Principles, Medicine and Pharmaceutical, Energy, Fuel Applications and Environmental Analysis. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, July 3). 6.2: Fragmentation. Retrieved from [Link]

Sources

Comparative

comparing steric bulk of (2,2,6,6-Tetramethylcyclohexyl)methanol vs cyclohexylmethanol

(2,2,6,6-Tetramethylcyclohexyl)methanol vs. Cyclohexylmethanol Executive Summary This guide provides a technical comparison between Cyclohexylmethanol (1) and (2,2,6,6-Tetramethylcyclohexyl)methanol (2) .

Author: BenchChem Technical Support Team. Date: March 2026

(2,2,6,6-Tetramethylcyclohexyl)methanol vs. Cyclohexylmethanol

Executive Summary

This guide provides a technical comparison between Cyclohexylmethanol (1) and (2,2,6,6-Tetramethylcyclohexyl)methanol (2) . While both are primary alcohols attached to a cyclohexane ring, they represent opposite ends of the steric spectrum.

  • Cyclohexylmethanol functions as a standard, moderately hindered primary alcohol (comparable to an isobutyl group).

  • (2,2,6,6-Tetramethylcyclohexyl)methanol acts as a "super-neopentyl" system. The four methyl groups at the

    
    -positions relative to the ring-substituent bond create a rigid "steric fortress," drastically reducing nucleophilicity and increasing metabolic stability.
    

This guide details the structural causality of these differences and provides self-validating experimental protocols to quantify them in your specific application.

Structural Analysis: The "Picket Fence" Effect

To understand the reactivity difference, we must look at the conformational lock imposed by the methyl groups.

2.1 Cyclohexylmethanol (The Control)

In cyclohexylmethanol, the hydroxymethyl group (


) prefers the equatorial position to avoid 1,3-diaxial interactions with the ring hydrogens. The rotation around the 

bond is relatively free, allowing reagents easy approach to the oxygen atom.
2.2 (2,2,6,6-Tetramethylcyclohexyl)methanol (The Challenger)

This molecule features a gem-dimethyl effect at both the 2 and 6 positions.

  • Conformational Locking: The bulky methyl groups force the ring into a rigid chair conformation.

  • The Neopentyl Analogy: The

    
     group is attached to a quaternary carbon (C1), which is flanked by two other quaternary carbons (C2, C6). This creates a "neopentyl-like" steric environment, but significantly more crowded due to the cyclic constraint.
    
  • Cone of Protection: The four methyl groups create a hydrophobic "fence" that shields the oxygen lone pairs from electrophiles and the

    
    -protons from metabolic abstraction.
    

StericShield cluster_0 Cyclohexylmethanol (Flexible) cluster_1 (2,2,6,6-Tetramethylcyclohexyl)methanol (Rigid) Cy Cyclohexane Ring (Chair Flip Possible) OH_Cy -CH2OH Group (Exposed) Cy->OH_Cy Reagent_Cy Reagent Approach (Unobstructed) Reagent_Cy->OH_Cy Fast Kinetics Tetra Tetra-Me Ring (Locked Chair) Me_Groups 2,6-Methyl Groups (Steric Fence) Tetra->Me_Groups OH_Tetra -CH2OH Group (Shielded) Me_Groups->OH_Tetra Steric Crowding Reagent_Tetra Reagent Approach (Blocked) Reagent_Tetra->OH_Tetra Slow/No Reaction

Figure 1: Visualization of steric accessibility. The 2,6-methyl groups in the tetramethyl variant effectively block the trajectory of incoming reagents.

Comparative Data Profile

The following table synthesizes predicted and observed physicochemical properties based on Taft steric parameters and analogous hindered amine (TMP) data.

PropertyCyclohexylmethanol(2,2,6,6-Tetramethylcyclohexyl)methanolImplication
Steric Analogy Isobutyl (

)
Super-Neopentyl (

)
Massive kinetic retardation for Tetra-Me.
Taft Steric Parameter (

)

(Isopropyl-like)

(Exceeds t-Butyl)
Tetra-Me requires forcing conditions for functionalization.
Lipophilicity (ClogP)


Tetra-Me has significantly higher membrane permeability and tissue distribution.
Metabolic Liability High (Oxidation, Glucuronidation)Low (Steric block of CYP450)Tetra-Me is a "metabolic rock" scaffold.
Solubility Soluble in EtOH, DMSOSoluble in Hexane, DCM; Lower in DMSOSolvent selection is critical for Tetra-Me reactions.
Experimental Validation Protocols

To confirm the steric disparity in your specific context, perform the following two assays.

Protocol A: Competitive Acetylation Kinetics (The "Litmus Test" for Sterics)

This experiment quantifies the relative nucleophilicity of the hydroxyl group.

Objective: Determine the relative rate constants (


) of esterification.

Materials:

  • Substrate 1: Cyclohexylmethanol (1.0 eq)

  • Substrate 2: (2,2,6,6-Tetramethylcyclohexyl)methanol (1.0 eq)

  • Reagent: Acetic Anhydride (

    
    ) (0.5 eq - Limiting Reagent)
    
  • Catalyst: Pyridine (1.5 eq) or DMAP (0.1 eq)

  • Solvent: DCM (

    
    )
    
  • Internal Standard: Dodecane (for GC/FID analysis)

Workflow:

  • Setup: Dissolve equimolar amounts of both alcohols and the internal standard in DCM.

  • Initiation: Add pyridine/DMAP, followed by the limiting amount of

    
     at 0°C.
    
  • Sampling: Aliquot 50

    
     at 
    
    
    
    mins. Quench immediately into MeOH.
  • Analysis: Analyze via GC-FID or GC-MS.

  • Calculation:

    
    
    

Expected Outcome:

  • Cyclohexylmethanol: Rapid conversion (>90% consumption of available

    
    ).
    
  • (2,2,6,6-Tetramethylcyclohexyl)methanol: <5% conversion. The steric bulk prevents the formation of the tetrahedral intermediate required for acetylation.

AcetylationProtocol Start Mix Substrates (1:1 Ratio) Add_Ac2O Add Limiting Ac2O (0.5 eq) Start->Add_Ac2O Sample Time-Course Sampling (0-60 min) Add_Ac2O->Sample GC GC-MS Analysis Sample->GC Result Calculate k_rel GC->Result

Figure 2: Competitive acetylation workflow to quantify steric hindrance.

Protocol B: In Silico/In Vitro Metabolic Stability Assessment

If considering these motifs for drug design, the metabolic difference is the key selling point.

Rationale: Cytochrome P450 enzymes require the substrate to bind in a specific orientation to oxidize the


-carbon or the alcohol itself. The 2,2,6,6-tetramethyl motif physically blocks this approach.

Methodology:

  • Incubation: Incubate substrates (

    
    ) with Human Liver Microsomes (HLM) and NADPH regenerating system.
    
  • Timepoints: 0, 15, 30, 60 min.

  • Quench: Acetonitrile with internal standard.

  • LC-MS/MS: Monitor disappearance of parent peak.

Authoritative Insight: Research on the analogous TEMPONE (2,2,6,6-tetramethyl-4-piperidone) derivatives shows that the 2,2,6,6-methyl cluster prevents standard oxidative degradation, often shunting metabolism to distant sites or preventing it entirely [1]. The carbon-analog (cyclohexyl) described here will exhibit even higher stability due to the lack of the nitrogen lone pair, which can sometimes be a site of oxidation (N-oxide formation).

Synthesis & Sourcing Notes

Accessing the hindered alcohol is non-trivial compared to the commodity chemical cyclohexylmethanol.

  • Cyclohexylmethanol: Commercially available in bulk.

  • (2,2,6,6-Tetramethylcyclohexyl)methanol:

    • Route: Typically requires reduction of the corresponding acid or aldehyde.

    • Precursor: 2,2,6,6-tetramethylcyclohexanone (commercially available, CAS 1195-93-3) [2].[1]

    • Challenge: Grignard additions to the ketone are difficult. One-carbon homologation (e.g., Wittig followed by hydrolysis/reduction) is often required to install the hydroxymethyl group.

References
  • Kroll, C., et al. (1999). "Metabolism of the stable nitroxyl radical 4-oxo-2,2,6,6-tetramethylpiperidine-N-oxyl (TEMPONE)." European Journal of Pharmaceutical Sciences. Link

  • PubChem. (2025).[1][2] "2,2,6,6-Tetramethylcyclohexanone Compound Summary." National Library of Medicine. Link

  • Dalal Institute. (2023).[3] "Taft Equation: Steric and Polar Effects." Physical Organic Chemistry. Link

  • Master Organic Chemistry. (2014).[4] "Ranking The Bulkiness Of Substituents On Cyclohexanes: A-Values." Link

Sources

Validation

reactivity comparison of hindered vs non-hindered cyclohexyl alcohols

Executive Summary Objective: To provide a definitive, data-driven comparison of the reactivity profiles of hindered (axial) and non-hindered (equatorial) cyclohexyl alcohols. Core Insight: Reactivity is not monolithic; i...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Objective: To provide a definitive, data-driven comparison of the reactivity profiles of hindered (axial) and non-hindered (equatorial) cyclohexyl alcohols. Core Insight: Reactivity is not monolithic; it depends on whether the rate-determining step is controlled by steric approach (favoring equatorial) or relief of steric strain (favoring axial). Key Data Points:

  • Oxidation: Axial alcohols react ~3.2x faster (Strain Relief).

  • Acetylation: Equatorial alcohols react ~3.7x faster (Steric Accessibility).

  • Elimination (E2): Axial leaving groups react ~500x faster (Stereoelectronic Alignment).

Mechanistic Foundation: The "Why" Behind the Rates

To understand reactivity, we must first analyze the conformational landscape. In mobile cyclohexane systems, the hydroxyl group flips between axial and equatorial positions (


 favoring equatorial). To isolate specific reactivity, we use 4-tert-butylcyclohexanol  as a model system. The bulky tert-butyl group (

-value = 4.9 kcal/mol) acts as a conformational "lock," freezing the ring into a single chair conformation.
The Two Critical Isomers
  • Non-Hindered (trans-4-tert-butylcyclohexanol): The OH group is equatorial . It projects into open space, minimizing 1,3-diaxial interactions.

  • Hindered (cis-4-tert-butylcyclohexanol): The OH group is axial .[1] It suffers from destabilizing 1,3-diaxial interactions with hydrogens at C3 and C5.

Theoretical Framework: Winstein-Holness

For non-locked systems (e.g., simple cyclohexanol), the observed rate constant (


) is a weighted average of the individual conformer rates, described by the Winstein-Holness equation :


Where


 represents the mole fraction of each conformer. In our locked model systems, 

, allowing us to measure

and

directly.

Comparative Reactivity Analysis

Oxidation (Chromic Acid / Jones)

Trend: Axial > Equatorial Mechanism: The rate-determining step is the elimination of the chromate ester intermediate.

  • Axial OH: The ground state is high-energy due to 1,3-diaxial strain. As the reaction proceeds to the ketone (sp² hybridized), this strain is relieved. The transition state resembles the less strained product ("Product Development Control").

  • Equatorial OH: The ground state is stable. Converting to the ketone introduces no significant strain relief.

  • Data: cis-4-tert-butylcyclohexanol oxidizes approximately 3.2x faster than the trans isomer.

Acylation (Esterification)

Trend: Equatorial > Axial Mechanism: Nucleophilic attack by the alcohol oxygen on the acylating agent (e.g., acetic anhydride).

  • Equatorial OH: The oxygen lone pairs are easily accessible to the bulky electrophile.

  • Axial OH: The approach of the electrophile is sterically hindered by the axial hydrogens at C3 and C5.

  • Data: trans-4-tert-butylcyclohexanol acetylates approximately 3.7x faster than the cis isomer.[2]

Elimination (E2 Dehydration/Dehydrohalogenation)

Trend: Axial LG >>> Equatorial LG Mechanism: E2 elimination requires an anti-periplanar geometry between the leaving group and a


-hydrogen.[3]
  • Axial LG: The C-LG bond is anti-parallel to the C-H bonds at C2/C6. Elimination is facile.

  • Equatorial LG: The C-LG bond is anti-parallel to C-C ring bonds, not hydrogens. Elimination is geometrically forbidden unless the ring distorts or reacts via a slower mechanism.

  • Data: cis-4-tert-butylcyclohexyl tosylate (axial LG) undergoes E2 elimination ~500x faster than the trans isomer.[4]

Nucleophilic Substitution ( )

Trend: Axial LG > Equatorial LG (with inversion) Mechanism: Backside attack.

  • Axial LG: The nucleophile attacks from the equatorial trajectory, which is open and unhindered.

  • Equatorial LG: The nucleophile must attack from the axial trajectory, which is blocked by the axial hydrogens at C3 and C5.

Data Summary Table

Reaction TypePreferred ConformerDominant FactorRelative Rate (

)
Oxidation (Chromic Acid)Axial (Hindered)Relief of Steric Strain

Acetylation (Ac

O/Py)
Equatorial (Non-Hindered)Steric Accessibility

Elimination (E2)Axial (Hindered LG)Stereoelectronic Alignment

Substitution (

)
Axial (Hindered LG)Backside Accessibility

Visualization of Pathways

ReactivityPathways cluster_0 Starting Materials (Isomers) cluster_1 Reaction Outcomes Cis Cis-Isomer (Axial OH) High Ground State Energy Ketone Ketone (Strain Relieved) Cis->Ketone Oxidation (FAST) Relief of 1,3-diaxial strain Ester Ester (Sterically Bulky) Cis->Ester Acetylation (SLOW) Hindered approach Alkene Alkene (Elimination Product) Cis->Alkene E2 Elimination (VERY FAST) Anti-periplanar geometry Trans Trans-Isomer (Equatorial OH) Low Ground State Energy Trans->Ketone Oxidation (SLOW) No strain relief Trans->Ester Acetylation (FAST) Accessible Nucleophile Trans->Alkene E2 Elimination (FORBIDDEN) Geometric mismatch

Caption: Comparative reaction pathways showing the kinetic advantage of axial vs. equatorial isomers depending on the mechanism.

Experimental Protocols

Protocol A: Competitive Acetylation (Kinetic Resolution)

Purpose: To demonstrate the steric "Equatorial Advantage" in nucleophilic attack.

  • Preparation: Dissolve 1.0 mmol of cis-4-tert-butylcyclohexanol and 1.0 mmol of trans-4-tert-butylcyclohexanol (internal standard) in 5 mL of dry pyridine.

  • Initiation: Add 0.5 equivalents (0.5 mmol) of acetic anhydride at 0°C.

  • Monitoring: Withdraw aliquots at 5, 10, 30, and 60 minutes. Quench immediately in saturated NaHCO

    
    .
    
  • Analysis: Extract with diethyl ether and analyze via GC-FID.

  • Calculation: Calculate the conversion of each isomer.

    • Expected Result: The trans (equatorial) peak will diminish significantly faster than the cis (axial) peak.[4]

Protocol B: Comparative Oxidation Kinetics

Purpose: To demonstrate the "Axial Advantage" due to strain relief.

  • Setup: Prepare two separate reaction vessels.

    • Vessel A: 100 mg cis-4-tert-butylcyclohexanol in 10 mL acetone.

    • Vessel B: 100 mg trans-4-tert-butylcyclohexanol in 10 mL acetone.

  • Reaction: Add 1.0 equivalent of Jones Reagent (CrO

    
    /H
    
    
    
    SO
    
    
    ) to both vessels simultaneously while stirring rapidly at 0°C.
  • Observation: Monitor the color change from orange (Cr

    
    ) to green (Cr
    
    
    
    ).
    • Expected Result: Vessel A (cis/axial) will turn green noticeably faster than Vessel B.

  • Quantification: Quench after 60 seconds with isopropanol. Analyze via GC to determine % conversion to ketone.

References

  • Eliel, E. L. (1960). Conformational Analysis of Mobile Cyclohexane Systems. Journal of Chemical Education. Link

  • Winstein, S., & Holness, N. J. (1955). Neighboring Carbon and Hydrogen.[5] XIX. t-Butylcyclohexyl Derivatives. Quantitative Conformational Analysis. Journal of the American Chemical Society. Link

  • Master Organic Chemistry. Substituted Cyclohexanes: Axial vs Equatorial. Link

  • Chemistry Steps. SN2 and E2 Rates of Cyclohexanes. Link

  • LibreTexts Chemistry. 11.9: The E2 Reaction and Cyclohexane Conformation. Link

Sources

Comparative

Validating the Synthesis of (2,2,6,6-Tetramethylcyclohexyl)methanol: A Comparative Guide to Elemental Analysis

For Researchers, Scientists, and Drug Development Professionals In the synthesis of novel chemical entities, rigorous validation of the final product is paramount to ensure its identity, purity, and suitability for downs...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of novel chemical entities, rigorous validation of the final product is paramount to ensure its identity, purity, and suitability for downstream applications. This guide provides an in-depth comparison of elemental analysis as a classic and reliable method for validating the synthesis of (2,2,6,6-Tetramethylcyclohexyl)methanol, alongside modern spectroscopic and chromatographic techniques. As a Senior Application Scientist, this guide is structured to offer not just procedural steps, but also the scientific rationale behind the choice of analytical methods, ensuring a comprehensive understanding for researchers in the field.

The Central Role of Synthesis Validation

The successful synthesis of a target molecule like (2,2,6,6-Tetramethylcyclohexyl)methanol, a potentially valuable building block in medicinal chemistry and materials science, is only half the journey. The subsequent, and arguably more critical, phase is the unequivocal confirmation of its molecular structure and purity. The presence of unreacted starting materials, byproducts, or residual solvents can significantly impact the compound's reactivity, biological activity, and safety profile. Therefore, a robust analytical workflow is not just a matter of good scientific practice but a foundational requirement for reliable and reproducible research.

Elemental Analysis: A Foundational Pillar of Characterization

Elemental analysis (EA) is a long-established technique that determines the mass fractions of carbon, hydrogen, nitrogen, sulfur, and other elements in a sample.[1][2] Its enduring relevance lies in its ability to provide a fundamental measure of a compound's purity by comparing the experimentally determined elemental composition with the theoretically calculated values based on the expected molecular formula.[3] For (2,2,6,6-Tetramethylcyclohexyl)methanol (C₁₁H₂₂O), the theoretical elemental composition is:

ElementAtomic Mass ( g/mol )Number of AtomsTotal MassPercentage
Carbon (C)12.01111132.12177.58%
Hydrogen (H)1.0082222.17613.02%
Oxygen (O)15.999115.9999.40%

Table 1: Theoretical Elemental Composition of (2,2,6,6-Tetramethylcyclohexyl)methanol

A successfully synthesized and purified sample should yield experimental values that are in close agreement with these theoretical percentages, typically within a ±0.4% deviation for academic publications and stringent industry standards.[4]

Experimental Protocol: Elemental Analysis of (2,2,6,6-Tetramethylcyclohexyl)methanol

The following protocol outlines the key steps for performing elemental analysis on a synthesized sample of (2,2,6,6-Tetramethylcyclohexyl)methanol.

Objective: To determine the experimental weight percentages of Carbon, Hydrogen, and Oxygen in the synthesized (2,2,6,6-Tetramethylcyclohexyl)methanol and compare them to the theoretical values.

Materials:

  • Synthesized and purified (2,2,6,6-Tetramethylcyclohexyl)methanol (sample must be homogenous and completely dry)

  • Microanalytical balance (readable to at least 0.001 mg)

  • Tin or silver capsules for solid samples

  • Elemental analyzer (CHNS/O configuration)

  • High-purity oxygen (99.995%)

  • High-purity helium or argon as a carrier gas

  • Certified organic analytical standards (e.g., acetanilide, sulfanilamide) for calibration

Methodology:

  • Instrument Calibration:

    • Calibrate the elemental analyzer using a certified organic standard with a known elemental composition. This step is crucial for ensuring the accuracy of the measurements.[3]

    • Perform multiple runs of the standard to check for reproducibility and instrument stability.

  • Sample Preparation:

    • Accurately weigh approximately 1-3 mg of the dried (2,2,6,6-Tetramethylcyclohexyl)methanol sample into a pre-weighed tin or silver capsule using a microanalytical balance.

    • Seal the capsule to ensure no loss of sample.

  • Combustion and Analysis:

    • Introduce the encapsulated sample into the combustion chamber of the elemental analyzer, which is typically heated to 900-1000 °C in the presence of a controlled amount of high-purity oxygen.

    • The organic material undergoes complete combustion, converting carbon to carbon dioxide (CO₂), hydrogen to water (H₂O), and any nitrogen or sulfur to their respective oxides.

    • The combustion products are then passed through a reduction furnace to convert any nitrogen oxides to N₂ and remove excess oxygen.

  • Detection and Quantification:

    • The resulting gases (CO₂, H₂O, N₂, SO₂) are separated by a gas chromatography column.

    • A thermal conductivity detector (TCD) measures the concentration of each gas relative to the carrier gas.

    • The instrument's software, calibrated with the standard, calculates the weight percentages of each element in the original sample. For oxygen analysis, the sample is pyrolyzed in the absence of oxygen, and the resulting CO is measured.

  • Data Interpretation:

    • Compare the experimental percentages of C and H with the theoretical values calculated for C₁₁H₂₂O.

    • The oxygen percentage is often determined by difference, though direct measurement is also possible.

    • A deviation of less than ±0.4% between the experimental and theoretical values is generally considered evidence of high purity.[4]

Elemental_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing & Validation Start Start: Purified Sample Weigh Accurately weigh 1-3 mg Start->Weigh Encapsulate Encapsulate in tin/silver foil Weigh->Encapsulate Combustion Combustion at 900-1000°C Encapsulate->Combustion Reduction Reduction of NOx Combustion->Reduction Separation GC Separation Reduction->Separation Detection TCD Detection Separation->Detection Calculation Calculate %C, %H, %O Detection->Calculation Comparison Compare with Theoretical Values Calculation->Comparison Validation Purity Validation (±0.4%) Comparison->Validation End End: Validated Synthesis Validation->End

Workflow for Elemental Analysis of (2,2,6,6-Tetramethylcyclohexyl)methanol.

Comparison with Alternative Validation Techniques

While elemental analysis is a powerful tool for purity assessment, a comprehensive validation strategy often employs a combination of techniques. Each method provides unique and complementary information about the synthesized molecule.

TechniquePrincipleInformation ProvidedAdvantagesDisadvantages
Elemental Analysis Combustion and detection of elemental gasesElemental composition and purityHigh accuracy for purity assessment; detects inorganic impuritiesProvides no structural information; destructive
NMR Spectroscopy Nuclear spin transitions in a magnetic fieldDetailed structural information (connectivity, stereochemistry)Non-destructive; provides rich structural dataLess sensitive to non-proton-containing impurities; quantification can be complex
Mass Spectrometry Ionization and mass-to-charge ratio measurementMolecular weight and fragmentation patternsHigh sensitivity; confirms molecular weightMay not detect non-ionizable impurities; fragmentation can be complex to interpret
Gas Chromatography (GC) Differential partitioning between mobile and stationary phasesPurity and presence of volatile impuritiesExcellent for separating volatile components; quantitativeNot suitable for non-volatile compounds; requires appropriate standards for identification

Table 2: Comparison of Key Analytical Techniques for Synthesis Validation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful technique for elucidating the structure of organic molecules. For (2,2,6,6-Tetramethylcyclohexyl)methanol, ¹H and ¹³C NMR would confirm the presence of the different types of protons and carbons, their connectivity, and their chemical environments. While NMR is excellent for structural confirmation, it can be less reliable for assessing absolute purity, as impurities that do not contain NMR-active nuclei (like inorganic salts) will not be detected.[1]

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight of the compound, confirming the molecular formula.[5] Fragmentation patterns can also offer structural clues.[6] However, like NMR, MS may not detect all impurities, particularly those that do not ionize under the experimental conditions.[7]

Gas Chromatography (GC)

Gas chromatography is an excellent technique for assessing the purity of volatile compounds like alcohols.[8][9][10] It can separate the target compound from volatile impurities, such as residual solvents or byproducts.[11] By using a flame ionization detector (FID), GC can provide quantitative information about the relative amounts of each component in a mixture.[12]

A Synergistic Approach to Validation

The most robust validation of a synthesized compound comes from a synergistic approach that leverages the strengths of multiple analytical techniques.

Validation_Strategy cluster_primary Primary Characterization cluster_purity Purity Assessment Start Synthesized (2,2,6,6-Tetramethylcyclohexyl)methanol NMR NMR Spectroscopy (Structural Elucidation) Start->NMR MS Mass Spectrometry (Molecular Weight Confirmation) Start->MS EA Elemental Analysis (Elemental Composition & Purity) Start->EA GC Gas Chromatography (Volatile Impurity Profile) Start->GC Final Validated Product NMR->Final MS->Final EA->Final GC->Final

A Multi-faceted Strategy for Synthesis Validation.

In this workflow, NMR and MS provide the primary confirmation of the molecule's identity and structure. Elemental analysis and GC then offer complementary and crucial information regarding the compound's purity. A successful synthesis will show:

  • NMR spectra consistent with the structure of (2,2,6,6-Tetramethylcyclohexyl)methanol.

  • A mass spectrum with a molecular ion peak corresponding to the molecular weight of C₁₁H₂₂O.

  • Elemental analysis data within ±0.4% of the theoretical values.

  • A gas chromatogram showing a single major peak for the target compound, with minimal or no peaks for impurities.

Conclusion

While modern spectroscopic techniques like NMR and mass spectrometry are indispensable for structural elucidation, elemental analysis remains a cornerstone for the definitive assessment of purity in synthetic chemistry. Its ability to provide a direct measure of the elemental composition of a bulk sample offers a level of confidence that is often complementary to the information provided by other methods. For researchers, scientists, and drug development professionals, a comprehensive validation strategy that incorporates elemental analysis alongside spectroscopic and chromatographic techniques is the most reliable path to ensuring the quality and integrity of a synthesized compound like (2,2,6,6-Tetramethylcyclohexyl)methanol.

References

  • The science of alcohol: Week 8: 1.4.1 Principles of mass spectrometry | OpenLearn. Available at: [Link]

  • Mass Spectrometry of Alcohols - Chemistry Steps. Available at: [Link]

  • Forensic Characterization of Liquor Samples by Gas Chromatography-Mass Spectrometry (GC-MS) – A Review - ResearchGate. Available at: [Link]

  • Analyzing Alcoholic Beverages by Gas Chromatography - Restek. Available at: [Link]

  • An International Study Evaluating Elemental Analysis | ACS Central Science. Available at: [Link]

  • mass spectrum of ethanol fragmentation pattern of ions for analysis and identification of ethyl alcohol image diagram doc brown's advanced organic chemistry revision notes. Available at: [Link]

  • Elemental Analysis: Incorporating a Classic Analytical Technique into The Undergraduate Curricula - Journal of Chemical Education. Available at: [Link]

  • Gas Chromatography: Principles and Determination of Percent Alcohol - Truman State University. Available at: [Link]

  • Alcoholic Beverage Analysis by GC - Restek. Available at: [Link]

  • Using Mass Spectrometry to Understand How Alcohol Causes Disease | PNNL. Available at: [Link]

  • Analysis of Some Alcohols, Aldehydes, and Esters in Distilled Spirits with the Agilent 8860 Gas Chromatograph - Agilent. Available at: [Link]

  • Active learning streamlines development of high performance catalysts for higher alcohol synthesis - Nature Communications. Available at: [Link]

  • Chemists Debate the Value of Elemental Analysis - Chemical & Engineering News. Available at: [Link]

  • General. Elemental analysis was obtained on an Eager 300 elemental analyzer. Nuclear magnetic resonance spectra were taken on a Bruker 300- and 400-M Hz spectrometer. - Supporting Information. Available at: [Link]

  • Elemental analysis: an important purity control but prone to manipulations - Inorganic Chemistry Frontiers (RSC Publishing). Available at: [Link]

Sources

Safety & Regulatory Compliance

Safety

(2,2,6,6-Tetramethylcyclohexyl)methanol proper disposal procedures

This guide outlines the proper disposal procedures for (2,2,6,6-Tetramethylcyclohexyl)methanol , designed for researchers and laboratory safety officers.[1] It prioritizes safety, regulatory compliance (RCRA/EPA), and en...

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the proper disposal procedures for (2,2,6,6-Tetramethylcyclohexyl)methanol , designed for researchers and laboratory safety officers.[1] It prioritizes safety, regulatory compliance (RCRA/EPA), and environmental stewardship.[2]

Chemical Identity & Hazard Profile

Before initiating disposal, verify the chemical identity to ensure compatibility with waste streams.[2]

PropertyDetail
Chemical Name (2,2,6,6-Tetramethylcyclohexyl)methanol
CAS Number 83357-68-0
Molecular Formula C₁₁H₂₂O
Molecular Weight 170.29 g/mol
Physical State Typically a viscous liquid or low-melting solid at room temperature.[1][2][3]
Solubility Low water solubility; soluble in organic solvents (DCM, Ethyl Acetate, Methanol).[2]

Core Hazards (GHS Classification):

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • Environmental: Do not discharge into drains or the environment.[4][5][6] Toxic to aquatic life with long-lasting effects (inferred from structural analogs).[1][2]

Pre-Disposal Directives (The "Stop & Check" Phase)

Core Directive: Treat this compound as Non-Halogenated Organic Waste .

❌ DO NOT:

  • Do NOT pour down the sink. The compound's lipophilicity prevents biodegradation in standard water treatment, leading to bioaccumulation.[2]

  • Do NOT mix with oxidizers (e.g., Nitric Acid, Peroxides). Alcohols can act as reducing agents, creating exothermic risks.[2]

  • Do NOT dispose of in regular trash.[2] Even trace amounts can leach into groundwater from landfills.[2]

✅ DO:

  • Segregate into the "Organic Solvents/Non-Halogenated" waste stream.

  • Label the container immediately upon addition.

Disposal Decision Tree & Workflow

The following flowchart illustrates the logical path for disposing of (2,2,6,6-Tetramethylcyclohexyl)methanol based on its physical state and purity.

DisposalWorkflow Start Waste Generation Source StateCheck Physical State? Start->StateCheck PureSolid Pure Solid / Reagent StateCheck->PureSolid Solid/Sludge LiquidSoln Dissolved in Solvent StateCheck->LiquidSoln Liquid Mixture Spill Spill / Contamination StateCheck->Spill Accidental Release SolidContainer Container: Wide-Mouth HDPE Jar PureSolid->SolidContainer CheckCompat Check: No Oxidizers Present? LiquidSoln->CheckCompat Absorb Absorb with Vermiculite/Sand Spill->Absorb LabelSolid Label: 'Hazardous Waste - Solid Organic' SolidContainer->LabelSolid Incineration Final Disposal: High-Temp Incineration LabelSolid->Incineration LiquidContainer Container: Safety Can / Glass Bottle (Non-Halogenated) LiquidContainer->Incineration CheckCompat->LiquidContainer Compatible Collect Collect in Sealed Bag/Pail Absorb->Collect Collect->LabelSolid

Figure 1: Operational workflow for segregating and packaging waste based on physical form.

Detailed Procedural Protocols

Protocol A: Liquid Waste (Reaction Mixtures/Mother Liquors)

Use this for reaction mixtures where the compound is dissolved in solvents like Methanol, Ethanol, or Ethyl Acetate.[1][2]

  • Container Selection: Use a chemically resistant container (Amber Glass or HDPE).[2] Ensure the cap has a chemically resistant liner (PTFE).[2]

  • Compatibility Check: Verify the waste stream is Non-Halogenated .

    • Why? Mixing with halogenated waste (e.g., DCM, Chloroform) often incurs higher disposal costs and different incineration protocols.[2]

  • Transfer: Pour the mixture into the container using a funnel to prevent splashing. Leave at least 10% headspace (ullage) to allow for thermal expansion.[2]

  • Labeling: Affix a hazardous waste tag.

    • Constituents: List the solvent (e.g., "Methanol 90%") and the solute ("(2,2,6,6-Tetramethylcyclohexyl)methanol 10%").

    • Hazard Checkboxes: Mark "Flammable" (due to solvent) and "Irritant".

Protocol B: Solid Waste (Pure Reagent/Degraded Solids)

Use this for expired shelf stock or drying agents contaminated with the compound.[1]

  • Container Selection: Use a wide-mouth HDPE jar.

  • Transfer: Transfer the solid directly into the jar. If the reagent is in its original bottle and you wish to dispose of the whole unit, place the entire bottle into the waste jar (overpacking).[2]

  • Labeling: Mark as "Solid Hazardous Waste - Organic Toxic/Irritant".

Protocol C: Spill Cleanup

Immediate response for benchtop spills.

  • PPE: Wear nitrile gloves, safety goggles, and a lab coat.[2]

  • Containment: If liquid, dike the spill with absorbent pads or vermiculite.[2] If solid, avoid generating dust; cover with a wet paper towel if necessary.[2]

  • Cleanup:

    • Liquid: Absorb completely with vermiculite or sand.

    • Solid: Sweep carefully into a dustpan.[1]

  • Disposal: Place all contaminated materials (absorbent, gloves, paper towels) into a clear plastic hazardous waste bag. Seal with tape and place inside a solid waste drum.

  • Decontamination: Wipe the surface with soap and water.[2][5] The compound is lipophilic; water alone will not remove it effectively.[2]

Regulatory & Compliance Context

RCRA Classification (USA): While (2,2,6,6-Tetramethylcyclohexyl)methanol is not explicitly P-listed or U-listed, it is regulated based on its characteristics:

  • Ignitability (D001): If disposed of in a flammable solvent (Flash Point < 60°C).

  • Toxicity: Due to lack of specific chronic toxicity data, it must be managed as if toxic to ensure "Cradle-to-Grave" liability protection.[1][2]

Final Disposition: The ultimate disposal method is High-Temperature Incineration .[1][2]

  • Mechanism:[1] The compound is oxidized at >1000°C. The cyclohexane ring and methyl groups are converted to CO₂ and H₂O.[2]

  • Verification: Ensure your waste contractor provides a Certificate of Destruction (COD).[2]

References

  • Sigma-Aldrich. (2,2,6,6-Tetramethylcyclohexyl)methanol Product & Safety Data. Retrieved from [1]

  • Enamine. Safety Data Sheet: (2,2,6,6-tetramethylcyclohexyl)methanol.[1] Retrieved from [1]

  • PubChem. Compound Summary: Cyclohexylmethanol derivatives. National Library of Medicine.[2] Retrieved from [1]

  • U.S. EPA. Resource Conservation and Recovery Act (RCRA) Orientation Manual. Retrieved from [1]

Sources

Handling

Personal protective equipment for handling (2,2,6,6-Tetramethylcyclohexyl)methanol

Essential Safety and Handling Guide for (2,2,6,6-Tetramethylcyclohexyl)methanol This guide provides essential, immediate safety and logistical information for the handling of (2,2,6,6-Tetramethylcyclohexyl)methanol. As a...

Author: BenchChem Technical Support Team. Date: March 2026

Essential Safety and Handling Guide for (2,2,6,6-Tetramethylcyclohexyl)methanol

This guide provides essential, immediate safety and logistical information for the handling of (2,2,6,6-Tetramethylcyclohexyl)methanol. As a trusted partner in your research, we are committed to providing value beyond the product itself by ensuring you have access to critical safety information. The following protocols are synthesized from best practices in chemical handling and data from structurally similar compounds. It is imperative that all laboratory personnel conduct a thorough, site-specific risk assessment before commencing any work with this chemical.

Hazard Overview and Foundational Principles

Due to the limited availability of specific safety data for (2,2,6,6-Tetramethylcyclohexyl)methanol, the following recommendations are based on the known hazards of structurally related compounds, such as other substituted cyclohexanemethanols and flammable alcohols. These compounds are typically flammable liquids and may cause skin and eye irritation.[1][2] Therefore, a cautious approach is paramount.

The cornerstone of safe handling is the "ALARA" principle – keeping exposure "As Low As Reasonably Achievable." This is accomplished through a combination of engineering controls, administrative controls, and personal protective equipment (PPE).

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is crucial to minimize exposure. The following table outlines the recommended PPE for handling (2,2,6,6-Tetramethylcyclohexyl)methanol.

PPE Category Specification Rationale
Eye and Face Protection Chemical splash goggles meeting EN166 or OSHA 29 CFR 1910.133 standards. A full-face shield is recommended when handling larger quantities or when there is a significant splash risk.[3]Protects against splashes and potential vapors which could cause serious eye irritation.
Hand Protection Nitrile or neoprene gloves. For prolonged contact, heavier-duty gloves should be considered. Latex gloves are not recommended due to potential chemical breakthrough.Provides a barrier against skin contact, which can cause irritation or be a route for absorption.[4]
Body Protection A flame-retardant lab coat or a chemically resistant apron worn over personal clothing.Protects the skin from accidental splashes and contamination.[4]
Respiratory Protection All handling of open containers should be conducted in a certified chemical fume hood.[3] If a fume hood is not available, a NIOSH/MSHA-approved respirator with organic vapor cartridges is required.[3]Minimizes the inhalation of potentially harmful vapors.
Operational Plan: Step-by-Step Handling Protocol

Adherence to a strict operational protocol is vital for ensuring safety and experimental integrity.

3.1. Preparation and Pre-Handling Checklist:

  • Verify Fume Hood Functionality: Ensure the chemical fume hood is operational and the sash is at the appropriate working height.

  • Assemble all Materials: Have all necessary equipment, including spill cleanup materials, readily accessible within the fume hood.

  • Inspect PPE: Check all PPE for signs of wear or damage before use.

  • Locate Emergency Equipment: Confirm the location and accessibility of the nearest safety shower, eyewash station, and fire extinguisher.[3]

3.2. Handling Procedure:

  • Don all required PPE as outlined in the table above.

  • Conduct all transfers and manipulations of (2,2,6,6-Tetramethylcyclohexyl)methanol within a certified chemical fume hood.[3]

  • Ground all equipment to prevent static discharge, which could be an ignition source for flammable vapors.[5][6]

  • Use only non-sparking tools when opening or handling containers.[5][7]

  • Keep containers tightly closed when not in use to minimize the release of vapors.[5][7]

  • Avoid contact with skin, eyes, and clothing.[6][8] In case of contact, immediately follow the first aid procedures outlined below.

3.3. First Aid Measures:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[3][4]

  • Skin Contact: Remove all contaminated clothing. Wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[4][9]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[3][9]

  • Ingestion: Do NOT induce vomiting. If the individual is conscious, rinse their mouth with water. Seek immediate medical attention.[3][4][7]

Visual Workflow for Safe Handling

Safe Handling Workflow for (2,2,6,6-Tetramethylcyclohexyl)methanol cluster_prep Preparation cluster_handling Handling (Inside Fume Hood) cluster_post Post-Handling cluster_emergency Emergency Response prep_fume_hood Verify Fume Hood Operation prep_materials Assemble Materials & Spill Kit prep_fume_hood->prep_materials prep_ppe Inspect and Don PPE prep_materials->prep_ppe prep_emergency Locate Emergency Equipment prep_ppe->prep_emergency handle_transfer Conduct Transfers & Manipulations prep_emergency->handle_transfer handle_grounding Ground Equipment handle_transfer->handle_grounding emergency_spill Small Spill: Absorb & Contain handle_transfer->emergency_spill If Spill Occurs emergency_fire Fire: Use CO2 or Dry Chemical Extinguisher handle_transfer->emergency_fire If Fire Occurs emergency_exposure Exposure: Follow First Aid handle_transfer->emergency_exposure If Exposure Occurs handle_tools Use Non-Sparking Tools handle_grounding->handle_tools handle_container Keep Containers Closed handle_tools->handle_container post_decontaminate Decontaminate Work Area handle_container->post_decontaminate post_dispose Dispose of Waste Properly post_decontaminate->post_dispose post_remove_ppe Remove and Inspect PPE post_dispose->post_remove_ppe post_wash Wash Hands Thoroughly post_remove_ppe->post_wash finish finish post_wash->finish End of Procedure

Caption: A flowchart outlining the key steps for the safe handling of (2,2,6,6-Tetramethylcyclohexyl)methanol, from preparation to post-handling procedures.

Disposal Plan: Ensuring Environmental and Regulatory Compliance

Proper disposal of (2,2,6,6-Tetramethylcyclohexyl)methanol and any contaminated materials is critical to prevent environmental contamination and adhere to regulatory guidelines.

4.1. Waste Identification and Segregation:

  • This chemical should be treated as a "Hazardous Chemical Waste," specifically a "Flammable Liquid."[4]

  • Do not mix this waste with other waste streams, particularly halogenated solvents or strong acids and bases, to prevent potentially hazardous reactions.[4]

4.2. Containerization and Labeling:

  • Use a designated, chemically resistant waste container, such as high-density polyethylene (HDPE) or glass, with a secure, leak-proof cap.[4]

  • The container must be clearly labeled with "Hazardous Waste," the chemical name "(2,2,6,6-Tetramethylcyclohexyl)methanol," and the date of initial waste accumulation.[4]

4.3. Accumulation and Storage:

  • Keep the waste container closed at all times except when adding waste.

  • Store the container in a designated satellite accumulation area that is well-ventilated and away from sources of ignition.[4][7]

  • Ensure secondary containment is in place to mitigate any potential leaks or spills.[4]

4.4. Final Disposal:

  • Once the waste container is full (leaving at least 10% headspace to allow for vapor expansion), contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup and disposal.[4]

  • Follow all institutional and local regulations for hazardous waste disposal.

By adhering to these protocols, you are not only ensuring your own safety but also that of your colleagues and the environment. Our commitment is to support your research with the highest standards of safety and operational excellence.

References

Sources

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